tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-piperidin-4-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-14-6-4-5-13(11-14)12-7-9-17-10-8-12/h4-6,11-12,17H,7-10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHFIZFIVZIEBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652390 | |
| Record name | tert-Butyl [3-(piperidin-4-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887589-53-9 | |
| Record name | tert-Butyl [3-(piperidin-4-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
This in-depth technical guide provides researchers, scientists, and drug development professionals with a detailed and scientifically grounded protocol for the synthesis of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate. This compound is a valuable building block in medicinal chemistry, often utilized in the development of various therapeutic agents. The synthetic strategy outlined herein is a robust two-stage process involving a Suzuki-Miyaura cross-coupling reaction followed by a catalytic hydrogenation, designed for efficiency and reproducibility.
Introduction: Strategic Importance and Synthetic Overview
The molecular scaffold of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate incorporates a piperidine ring linked to a carbamate-protected aniline moiety. This structural motif is of significant interest in drug discovery, as piperidine derivatives are known to exhibit a wide range of biological activities, including but not limited to antipsychotic, antifungal, and analgesic properties[1]. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen enhances the compound's stability and facilitates further chemical modifications in a controlled manner.
The synthesis is strategically divided into two primary stages:
-
Formation of the Aryl-Pyridine Bond: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to construct the C-C bond between the phenyl and pyridine rings.
-
Reduction of the Pyridine Ring: The resulting pyridine derivative is then subjected to catalytic hydrogenation to yield the desired piperidine ring.
This guide will provide a detailed, step-by-step methodology for each stage, including the rationale behind the choice of reagents and reaction conditions, ensuring a thorough understanding of the synthetic process.
Stage 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of tert-Butyl (3-(pyridin-4-yl)phenyl)carbamate
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds[2][3]. In this stage, 3-(Boc-amino)phenylboronic acid is coupled with 4-chloropyridine. The use of a palladium catalyst in conjunction with a suitable ligand and base is crucial for the efficiency of this transformation[4][5].
Experimental Protocol:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-(Boc-amino)phenylboronic acid | 237.07 | 5.0 | 1.185 g |
| 4-Chloropyridine hydrochloride | 150.00 | 5.5 (1.1 eq) | 0.825 g |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.05 (1 mol%) | 11.2 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.15 (3 mol%) | 39.3 mg |
| Sodium carbonate (Na₂CO₃) | 105.99 | 15.0 (3.0 eq) | 1.59 g |
| n-Propanol | - | - | 25 mL |
| Deionized water | - | - | 10 mL |
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 3-(Boc-amino)phenylboronic acid (1.185 g, 5.0 mmol), 4-chloropyridine hydrochloride (0.825 g, 5.5 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and triphenylphosphine (39.3 mg, 0.15 mmol).
-
Add n-propanol (25 mL) to the flask and stir the mixture for 15 minutes at room temperature to allow for the dissolution of the solids.
-
Prepare a 2M aqueous solution of sodium carbonate by dissolving sodium carbonate (1.59 g, 15.0 mmol) in deionized water (7.5 mL). Add this solution to the reaction mixture, followed by an additional 2.5 mL of deionized water.
-
Heat the reaction mixture to reflux (approximately 97°C) under a nitrogen atmosphere and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Add deionized water (35 mL) and stir the mixture for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with a 5% sodium carbonate solution (2 x 50 mL) and brine (2 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford tert-Butyl (3-(pyridin-4-yl)phenyl)carbamate as a solid.
Rationale for Experimental Choices:
-
Catalyst System: Palladium(II) acetate is a common and effective palladium source for Suzuki couplings. Triphenylphosphine is a widely used, cost-effective ligand that stabilizes the palladium catalyst.
-
Base: Sodium carbonate is a crucial component, as it facilitates the transmetalation step in the catalytic cycle. An aqueous solution is used to ensure its solubility and reactivity.
-
Solvent System: The mixture of n-propanol and water provides a suitable medium for dissolving both the organic and inorganic reagents, promoting an efficient reaction.
Stage 2: Catalytic Hydrogenation to form tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
Catalytic hydrogenation is a standard and highly effective method for the reduction of aromatic heterocycles[6]. In this stage, the pyridine ring of the intermediate is reduced to a piperidine ring using hydrogen gas and a palladium on carbon (Pd/C) catalyst[7][8].
Experimental Protocol:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| tert-Butyl (3-(pyridin-4-yl)phenyl)carbamate | 284.35 | 4.0 | 1.137 g |
| 10% Palladium on Carbon (Pd/C) | - | - | 0.114 g (10 wt%) |
| Acetic Acid | 60.05 | - | 40 mL |
| Hydrogen Gas (H₂) | 2.02 | - | 5 bar |
Procedure:
-
In a hydrogenation reactor vessel, dissolve tert-Butyl (3-(pyridin-4-yl)phenyl)carbamate (1.137 g, 4.0 mmol) in glacial acetic acid (40 mL).
-
Carefully add 10% palladium on carbon (0.114 g) to the solution.
-
Seal the reactor and purge the system with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 5 bar.
-
Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 35°C, to facilitate the reaction) for 12-24 hours. Monitor the reaction for the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid and solvent.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate as the final product.
Rationale for Experimental Choices:
-
Catalyst: 10% Palladium on carbon is a highly active and selective catalyst for the hydrogenation of pyridine rings.
-
Solvent: Acetic acid is often used as a solvent for the hydrogenation of pyridines as it can protonate the pyridine nitrogen, which can facilitate the reduction process.
-
Pressure: A hydrogen pressure of 5 bar is typically sufficient to achieve a reasonable reaction rate without requiring specialized high-pressure equipment.
Visualization of the Synthetic Workflow
The overall synthetic pathway is depicted in the following diagrams:
Caption: Overall workflow for the synthesis of the target compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
A Note on Data Availability: Direct experimental data for tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is not extensively available in public-access scientific literature. This guide has been compiled by leveraging data from structurally similar compounds, established principles of medicinal chemistry, and computational predictions to provide a comprehensive and scientifically grounded overview for research and drug development professionals. All predicted data are clearly indicated.
Introduction
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is a bifunctional organic molecule of significant interest in medicinal chemistry and drug discovery. It incorporates a phenylcarbamate moiety, a common pharmacophore, with a piperidine ring, a prevalent scaffold in numerous approved drugs. The linkage of the piperidine at the meta-position of the phenyl ring provides a specific spatial arrangement that can be crucial for molecular recognition by biological targets. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen offers a versatile handle for synthetic modifications, allowing for the facile deprotection and subsequent derivatization to explore structure-activity relationships (SAR).
The 4-substituted piperidine ring is a key structural motif in many centrally active agents, and its presence in this molecule suggests potential applications in neuroscience and other therapeutic areas where targeting proteins in the central nervous system is desired. This guide provides a detailed examination of the core physicochemical properties of this compound, essential for its application in drug design, formulation development, and pharmacokinetic studies.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical parameters for tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate, including both data derived from closely related analogs and computationally predicted values.
| Property | Value | Source/Method | Justification for Estimate |
| Molecular Formula | C₁₆H₂₄N₂O₂ | - | - |
| Molecular Weight | 276.38 g/mol | - | - |
| CAS Number | 1375069-37-6 | - | This is a registered CAS number for this specific isomer. |
| Appearance | White to off-white solid (Predicted) | Inferred from analogs | Carbamates and piperidine derivatives are typically crystalline solids at room temperature. |
| Melting Point (°C) | Not available (Experimental) | - | Expected to be a crystalline solid with a defined melting point, likely above 100 °C based on similar structures. |
| Boiling Point (°C) | > 400 °C (Predicted) | Computational Prediction | High boiling point is expected due to the molecular weight and presence of polar functional groups capable of hydrogen bonding. |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and DMF (Predicted) | Inferred from analogs[1] | The molecule has both hydrophobic (phenyl, Boc group) and hydrophilic (amine, carbamate) regions, suggesting limited aqueous solubility but good solubility in organic solvents. |
| pKa (most basic) | ~9.5 (Predicted) | Computational Prediction | The secondary amine of the piperidine ring is the most basic site. This predicted value is typical for piperidine nitrogens. |
| logP | ~3.2 (Predicted) | Computational Prediction | The octanol-water partition coefficient suggests a moderate lipophilicity, which is often favorable for oral drug absorption. |
Proposed Synthesis Pathway
The synthesis of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate can be achieved through a multi-step sequence, with the key strategic bond formation being the carbon-carbon bond between the phenyl and piperidine rings. A highly effective and modular approach for this is the Suzuki-Miyaura cross-coupling reaction.[2][3][4][5]
Synthetic Workflow Diagram
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, scaffold-based drug design plays a pivotal role in the discovery of novel therapeutics. Among the myriad of privileged structures, the phenyl-piperidine motif stands out for its prevalence in a wide array of biologically active compounds. This guide provides an in-depth technical overview of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate (CAS Number: 887589-53-9 ), a key building block in the synthesis of high-value pharmaceutical agents.
This document will delve into the strategic importance of this molecule, detailing its synthesis, chemical properties, and its critical role in the development of targeted therapies. We will explore the underlying chemical principles that make this compound a versatile intermediate and provide detailed experimental protocols for its synthesis and subsequent chemical manipulations.
Compound Profile
| Property | Value |
| Chemical Name | tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate |
| CAS Number | 887589-53-9 |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.38 g/mol |
| Structure |
The Strategic Importance in Drug Discovery
The structure of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is a confluence of key pharmacophoric features. The piperidine ring, a saturated heterocycle, is a cornerstone in the design of drugs targeting the central nervous system (CNS) and other biological systems. Its conformational flexibility allows it to interact with a variety of protein targets. The phenyl ring provides a scaffold for further functionalization, enabling the exploration of structure-activity relationships.
Crucially, this molecule contains a Boc-protected amine on the phenyl ring and a free secondary amine on the piperidine ring. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[1] Its stability in a range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an invaluable tool for regioselective synthesis.[2][3] This differential protection allows for selective chemical modifications at either the piperidine nitrogen or, after deprotection, the aniline nitrogen, making it a versatile synthon for combinatorial library synthesis and lead optimization.
Derivatives of this core structure are prominently featured in the development of:
-
Kinase Inhibitors: Many small-molecule kinase inhibitors utilize the phenyl-piperidine scaffold to achieve high affinity and selectivity. The modular nature of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate allows for the systematic exploration of substituents that can target the ATP-binding site of specific kinases.
-
GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. The three-dimensional structure of the piperidine ring is well-suited for interaction with the transmembrane domains of GPCRs.[4]
Synthesis and Mechanism
A robust and scalable synthesis of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is essential for its application in drug discovery programs. A common and effective strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, followed by a reduction step.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[5][6] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative example based on established synthetic methodologies.
Part 1: Suzuki-Miyaura Coupling
-
Boc Protection of 3-Bromoaniline: To a solution of 3-bromoaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (1.2 eq). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction by quenching with water and extracting with an organic solvent. Purify the crude product by column chromatography to yield tert-butyl (3-bromophenyl)carbamate.
-
Preparation of the Boronic Ester: N-Boc-4-piperidone can be converted to its corresponding boronic ester derivative.
-
Suzuki Coupling: In a reaction vessel, combine tert-butyl (3-bromophenyl)carbamate (1.0 eq), the boronic ester of N-Boc-4-piperidone (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a mixture of solvents like 1,4-dioxane and water.[5] Purge the vessel with an inert gas (e.g., argon) and heat the mixture (e.g., to 100 °C) for several hours until the reaction is complete.[5] After cooling, perform an aqueous workup and extract the product with an organic solvent. Purify the resulting intermediate, tert-butyl (3-(1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)phenyl)carbamate, by column chromatography.
Part 2: Catalytic Hydrogenation
-
Reduction of the Double Bond: Dissolve the product from the Suzuki coupling in a solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature. The progress of the reaction can be monitored by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product, tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate, can be purified by column chromatography or recrystallization to yield the final product. Catalytic hydrogenation is a widely used method for the reduction of alkenes and can also be employed for the removal of certain protecting groups.
Physicochemical and Safety Data
| Parameter | Value/Information | Reference |
| Appearance | White to off-white solid | General observation |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. | General knowledge |
| Storage | Store in a cool, dry place away from light. | General lab practice |
| Hazard Statements (for related compounds) | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. | [9] |
| Precautionary Statements | Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling. | [9] |
Applications in Medicinal Chemistry: Case Studies
The utility of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is best illustrated through its application in the synthesis of advanced drug candidates.
Case Study 1: Kinase Inhibitor Synthesis
The free piperidine nitrogen can serve as a nucleophile to be elaborated into a variety of functional groups that can interact with the hinge region or other key residues of a kinase.
Caption: General scheme for kinase inhibitor synthesis.
Case Study 2: GPCR Ligand Development
For GPCRs, the piperidine ring often serves as a key anchoring point within the receptor's binding pocket. The phenyl ring can be functionalized to extend into other regions of the receptor, enhancing affinity and selectivity.
Conclusion
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is a strategically designed chemical building block with significant applications in drug discovery and development. Its differentially protected amine functionalities provide a versatile platform for the synthesis of complex molecules targeting a range of biological targets, including kinases and GPCRs. The synthetic routes to this compound are well-established, relying on robust and scalable chemical transformations. This guide provides a foundational understanding of this important molecule, empowering researchers to leverage its potential in the quest for novel therapeutics.
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. (2025). Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available at: [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. Available at: [Link]
-
How ligands illuminate GPCR molecular pharmacology. PMC - NIH. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. byjus.com [byjus.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.ie [fishersci.ie]
The Definitive Guide to the Structure Elucidation of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. This technical guide provides an in-depth, experience-driven walkthrough of the structure elucidation of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate, a molecule featuring key pharmacophoric elements. We will move beyond a mere recitation of analytical techniques, instead focusing on the strategic and logical application of these methods to build a cohesive and self-validating structural hypothesis.
Introduction: The "Why" Behind the Structure
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is a bifunctional molecule of interest in medicinal chemistry. The piperidine ring is a common scaffold in centrally acting agents, while the carbamate-protected aniline moiety offers a versatile handle for further synthetic elaboration. The precise connectivity and substitution pattern of these fragments are critical to the molecule's biological activity and intellectual property value. Therefore, a rigorous and unequivocal structure determination is paramount.
This guide will dissect the structure elucidation process into a logical workflow, demonstrating how data from multiple analytical techniques are integrated to arrive at a conclusive structural assignment.
The Elucidation Workflow: A Multi-pronged Approach
The structure elucidation of an unknown compound is akin to solving a puzzle. Each piece of analytical data provides a clue, and it is the synergistic interpretation of all clues that reveals the complete picture. Our approach is grounded in a workflow that maximizes information content at each step.
Figure 1: A representative workflow for the structure elucidation of a novel organic compound, emphasizing the central role of NMR spectroscopy.
Part 1: Establishing the Molecular Blueprint - Mass Spectrometry
The First Question: What is the Molecular Weight?
Mass spectrometry (MS) provides the molecular weight of the compound, offering the first crucial piece of the puzzle: the molecular formula. For tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate, the expected molecular formula is C₁₆H₂₄N₂O₂.
Expected High-Resolution Mass Spectrometry (HRMS) Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 277.1911 |
| [M+Na]⁺ | 299.1730 |
The observation of an ion with a mass-to-charge ratio (m/z) corresponding to the protonated molecule ([M+H]⁺) at approximately 277.1911 would strongly support the proposed molecular formula. The high resolution of the measurement allows for the differentiation from other elemental compositions that might have the same nominal mass.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and compare its accurate mass to the theoretical mass calculated for the proposed formula.
Part 2: Identifying the Building Blocks - Infrared Spectroscopy
The Functional Group Fingerprint
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound's chemical architecture.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3350-3250 | N-H stretch | Carbamate |
| 2975-2850 | C-H stretch (aliphatic) | Piperidine, tert-Butyl |
| 1710-1680 | C=O stretch | Carbamate |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1250-1200 | C-N stretch | Carbamate |
| 850-750 | C-H bend (out-of-plane) | 1,3-disubstituted Benzene |
The presence of a strong absorption band around 1700 cm⁻¹ is a key indicator of the carbamate carbonyl group. The N-H stretch of the carbamate and the characteristic absorptions of the aromatic and aliphatic C-H bonds further corroborate the proposed structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Part 3: Assembling the Puzzle - Nuclear Magnetic Resonance (NMR) Spectroscopy
The Definitive Tool for Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed connectivity of atoms in a molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments, we can piece together the complete structural puzzle.
¹H NMR Spectroscopy: The Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.2 | m | 4H | Aromatic protons (phenyl ring) |
| ~6.5 | s (broad) | 1H | Carbamate N-H |
| ~3.5-3.3 | m | 2H | Piperidine C2-H (axial/equatorial) |
| ~2.9-2.7 | m | 2H | Piperidine C6-H (axial/equatorial) |
| ~2.6-2.4 | m | 1H | Piperidine C4-H |
| ~1.9-1.7 | m | 4H | Piperidine C3-H & C5-H (axial/equatorial) |
| 1.51 | s | 9H | tert-Butyl protons |
Note: These are predicted values and may vary slightly in an actual spectrum.
The characteristic singlet at ~1.5 ppm integrating to nine protons is a definitive signature of the tert-butyl group. The complex multiplets in the aromatic region are indicative of a substituted benzene ring. The various signals in the aliphatic region correspond to the protons of the piperidine ring.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | Carbamate C=O |
| ~140-120 | Aromatic carbons |
| ~80 | tert-Butyl quaternary carbon |
| ~45 | Piperidine C2 & C6 |
| ~40 | Piperidine C4 |
| ~32 | Piperidine C3 & C5 |
| 28.3 | tert-Butyl methyl carbons |
Note: These are predicted values and may vary slightly in an actual spectrum.
The carbonyl carbon of the carbamate at ~153 ppm and the quaternary carbon of the tert-butyl group at ~80 ppm are key diagnostic signals.
2D NMR: Confirming the Connections
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (i.e., are on adjacent carbons). We would expect to see correlations between the protons on the piperidine ring, confirming their sequential arrangement.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of the proton and carbon signals of the piperidine and phenyl rings.
Figure 2: Expected COSY correlations for the piperidine and phenyl fragments of the target molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra using standard pulse programs.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze the chemical shifts, multiplicities, and correlations to assemble the structure.
Synthesis: A Note on the Origin of the Molecule
While this guide focuses on structure elucidation, understanding the synthetic route can provide valuable context. A plausible synthesis of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate would likely involve the coupling of a protected 3-aminophenyl precursor with a suitable piperidine derivative, or the construction of the piperidine ring onto a functionalized aniline. For instance, a Suzuki or Buchwald-Hartwig coupling could be employed to form the C-C or C-N bond between the two rings. Knowledge of the synthetic pathway can help in anticipating potential impurities or isomeric byproducts.
Conclusion: A Self-Validating Structural Narrative
The structure elucidation of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is a process of logical deduction, where each analytical technique provides a piece of a larger puzzle. Mass spectrometry establishes the molecular formula, IR spectroscopy identifies the key functional groups, and a suite of NMR experiments reveals the precise connectivity of the atoms. The congruence of data from all these techniques creates a self-validating and irrefutable structural assignment. This rigorous approach is fundamental to ensuring the scientific integrity of any research or development program that utilizes this molecule.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
The Pivotal Role of the tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate Scaffold in Modern Drug Discovery: A Technical Guide
Abstract
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Central to this endeavor is the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets. This technical guide delves into one such versatile building block: tert-butyl (3-(piperidin-4-yl)phenyl)carbamate . While not an active pharmaceutical ingredient in its own right, this compound represents a critical starting point for the synthesis of a diverse array of potent and selective modulators of key biological pathways. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthetic utility and therapeutic potential of this scaffold, focusing on its application in the development of inhibitors for β-secretase (BACE1), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and antagonists for the orexin receptors.
Introduction: The tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate Scaffold - A Privileged Structure in Medicinal Chemistry
The tert-butyl (3-(piperidin-4-yl)phenyl)carbamate molecule combines several key features that make it a highly attractive starting material in drug discovery programs. The piperidine ring is a ubiquitous motif in many approved drugs, providing a three-dimensional structure that can be functionalized to achieve specific interactions with biological targets. The phenyl group offers a platform for further chemical modifications, while the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and regioselective synthesis. The carbamate linkage itself can participate in hydrogen bonding interactions within a target's binding site.
The primary utility of this scaffold lies in its role as a versatile chemical intermediate. The Boc group can be readily removed under acidic conditions to liberate the secondary amine of the piperidine ring, which can then be subjected to a wide range of chemical transformations, including alkylation, acylation, and arylation. This allows for the systematic exploration of the chemical space around the piperidine core, a key strategy in lead optimization.
Therapeutic Potential and Mechanisms of Action of Derivatives
The true value of the tert-butyl (3-(piperidin-4-yl)phenyl)carbamate scaffold is realized in the diverse biological activities of its derivatives. By strategically modifying this core structure, medicinal chemists have developed potent and selective inhibitors and antagonists for a range of therapeutic targets.
β-Secretase (BACE1) Inhibitors for Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. The enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) is a critical step in the production of Aβ. Therefore, inhibiting BACE1 is a promising therapeutic strategy.[1]
Derivatives of the piperidinyl-carbamate scaffold have been investigated as BACE1 inhibitors. For instance, a compound referred to as M4, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, has been shown to act as a dual inhibitor of both BACE1 and acetylcholinesterase.[2] In vitro studies have demonstrated its ability to inhibit BACE1 and prevent the aggregation of Aβ.[2] The piperidine moiety in these inhibitors often plays a crucial role in orienting the molecule within the active site of the enzyme, allowing for key interactions with catalytic residues.
Table 1: BACE1 Inhibitory Activity of Representative Piperidinyl-Carbamate Derivatives
| Compound Reference | Structure | BACE1 IC50 (nM) | Assay Conditions | Reference |
| M4 | tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | Data not specified in abstract | In vitro enzyme assay | [2] |
| KMI-429 | Pentapeptidic inhibitor | Potent in vitro and in vivo | Enzymatic and cellular assays | [3] |
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors for Inflammatory Diseases
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases.[4][5]
The tert-butyl (piperidin-4-yl)phenyl)carbamate scaffold has been utilized in the synthesis of potent IRAK4 inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain of IRAK4, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines. A chemoenzymatic strategy has been developed for the synthesis of a key chiral intermediate, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, which is used in the development of IRAK4 inhibitors.[6]
Table 2: IRAK4 Inhibitory Activity of a Representative Derivative
| Compound Reference | Structure | IRAK4 IC50 (nM) | Assay Conditions | Reference |
| PROTAC 9 | Linker-attached thalidomide analogue | Not specified (induces degradation) | Immunoblotting in OCI-LY10 cells | [4][7] |
Orexin Receptor Antagonists for Sleep Disorders
The orexin system, consisting of the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness.[8][9] Antagonists of the orexin receptors are effective in promoting sleep and are used for the treatment of insomnia.
The piperidine scaffold is a common feature in many orexin receptor antagonists. The tert-butyl (piperidin-4-yl)phenyl)carbamate intermediate can be elaborated to produce potent and selective orexin receptor antagonists. These compounds act by competitively blocking the binding of orexin peptides to their receptors, thereby reducing the wake-promoting signals in the brain. The synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate has been highlighted as a key step in producing orexin receptor antagonists.[6]
Table 3: Binding Affinity of a Representative Orexin Receptor Antagonist
| Compound Reference | Structure | OX1R Ki (nM) | Assay Conditions | Reference |
| SB-334867-A | 1-(2-Methylbenzoxazol-6-yl)-3-[4][6]naphthyridin-4-yl-urea hydrochloride | 40 | Radioligand binding assay in CHO cells | [9] |
Synthetic Strategies and Methodologies
The versatility of the tert-butyl (3-(piperidin-4-yl)phenyl)carbamate scaffold stems from the straightforward and well-established chemical transformations that can be performed on it. The key step in utilizing this building block is the deprotection of the Boc group, followed by functionalization of the resulting secondary amine.
Boc Deprotection Protocol
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its removal is typically achieved under mild acidic conditions, which are compatible with a wide range of other functional groups.
Experimental Protocol: General Procedure for Boc Deprotection [10][11]
-
Dissolution: Dissolve the tert-butyl (3-(piperidin-4-yl)phenyl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).
-
Acid Addition: To the stirred solution, add an acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove the solvent and excess acid. The resulting amine salt can be used directly in the next step or neutralized with a base to obtain the free amine.
Synthesis of Bioactive Derivatives
Once the piperidine nitrogen is deprotected, a variety of synthetic transformations can be employed to introduce the desired pharmacophoric elements.
Experimental Protocol: Synthesis of an IRAK4 Inhibitor Intermediate [4]
-
Amidation: The deprotected piperidine derivative can be coupled with a carboxylic acid, such as 6-(trifluoromethyl)picolinic acid, using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
-
Purification: The final product is purified by column chromatography on silica gel.
Future Perspectives
The tert-butyl (3-(piperidin-4-yl)phenyl)carbamate scaffold continues to be a valuable platform for the discovery of new therapeutic agents. The ease of its chemical modification allows for the rapid generation of compound libraries for high-throughput screening against a multitude of biological targets. Future research in this area will likely focus on:
-
Exploration of New Target Classes: Applying this scaffold to the development of inhibitors for other kinases, proteases, and G-protein coupled receptors.
-
Fine-tuning of Pharmacokinetic Properties: Optimizing the physicochemical properties of the derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Development of Covalent Inhibitors: Incorporating reactive functional groups onto the scaffold to enable the formation of covalent bonds with the target protein, leading to increased potency and duration of action.
References
- Duan, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Journal of Medicinal Chemistry, 64(3), 1647–1660.
- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(9), 2074–2085.
- Rojas-Hernández, S., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules, 25(21), 5099.
- Darwish, K. M., et al. (2021). Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy. RSC Advances, 11(52), 32895-32911.
- Wang, Y., et al. (2022). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- Hamada, Y., et al. (2014). Structure-activity relationship study of BACE1 inhibitors possessing a chelidonic or 2,6-pyridinedicarboxylic scaffold at the P(2) position. Bioorganic & Medicinal Chemistry Letters, 24(4), 1132-1137.
- Singh, P., et al. (2021). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 26(16), 4943.
- García-García, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22655-22661.
- Li, Y., et al. (2017). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. MedChemComm, 8(3), 598-603.
- Langmead, C. J., et al. (2004). Characterisation of the binding of [3H]-SB-674042, a novel nonpeptide antagonist, to the human orexin-1 receptor. British Journal of Pharmacology, 141(2), 340–346.
- Prom-on, S., et al. (2022). Development of Activity Rules and Chemical Fragment Design for In Silico Discovery of AChE and BACE1 Dual Inhibitors against Alzheimer's Disease. Molecules, 27(19), 6598.
- Gayo, L. M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22655-22661.
- Singh, N., et al. (2018). Structure activity relationship of piperidine derivatives. Mini-Reviews in Medicinal Chemistry, 18(15), 1275-1294.
- Holzgrabe, U., & Gresset, V. (2024). Structure-guided discovery of orexin receptor-binding PET ligands. ChemRxiv.
- Duan, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Journal of Medicinal Chemistry, 64(3), 1647–1660.
- Rafiq, A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ChemistrySelect, 8(36), e202302484.
- Ali, A., et al. (2019). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. Bioorganic & Medicinal Chemistry, 27(14), 3041-3051.
- Buckley, G. M., et al. (2008). IRAK-4 inhibitors for inflammation. Current Topics in Medicinal Chemistry, 8(18), 1575–1585.
- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(9), 2074–2085.
- Gayo, L. M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22655-22661.
- Smart, D., et al. (2001). SB-334867-A: the first selective orexin-1 receptor antagonist. British Journal of Pharmacology, 132(6), 1179–1182.
- Al-Zoubi, R. M., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from tert-Butyl 3-(bromomethyl)
- Duan, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Journal of Medicinal Chemistry, 64(3), 1647–1660.
- Langmead, C. J., et al. (2004). Characterisation of the binding of [3H]‐SB‐674042, a novel nonpeptide antagonist, to the human orexin‐1 receptor. British Journal of Pharmacology, 141(2), 340–346.
- de Oliveira, C. S., et al. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Molecules, 27(19), 6614.
- Taylor, V. M., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
- Ali, A., et al. (2018). Design, synthesis, X-ray studies, and biological evaluation of novel BACE1 inhibitors with bicyclic isoxazoline carboxamides as the P3 ligand. Bioorganic & Medicinal Chemistry, 26(19), 5227-5236.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationship study of BACE1 inhibitors possessing a chelidonic or 2,6-pyridinedicarboxylic scaffold at the P(2) position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterisation of the binding of [3H]-SB-674042, a novel nonpeptide antagonist, to the human orexin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SB-334867-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
biological activity of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate derivatives
An In-Depth Technical Guide: The Biological Activity of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate Derivatives
Abstract The tert-butyl (3-(piperidin-4-yl)phenyl)carbamate scaffold represents a privileged structure in medicinal chemistry, combining three key pharmacophores: a Boc-protected carbamate, a central phenyl ring, and a piperidine moiety. This unique combination has garnered significant interest for its potential to interact with a range of biological targets. This technical guide provides a comprehensive overview of the known biological activities of its derivatives, with a primary focus on their promising role in neurodegenerative diseases, particularly Alzheimer's Disease. We will delve into the mechanistic basis of their multi-target action, supported by preclinical data, and provide detailed experimental protocols for their evaluation. Furthermore, this guide explores the rationale for expanding the therapeutic applications of these derivatives into oncology and anti-inflammatory research, based on structure-activity relationships of related compounds. Challenges, such as pharmacokinetic optimization, and future directions are also discussed, offering a complete perspective for researchers and drug development professionals in the field.
Introduction: The tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate Scaffold
The design of novel therapeutic agents often relies on the identification of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple, distinct biological targets. The tert-butyl (3-(piperidin-4-yl)phenyl)carbamate core is an emergent example of such a scaffold. Its constituent parts are frequently found in clinically successful drugs, suggesting an inherent potential for favorable drug-like properties.[1]
Chemical Structure and Properties
The core scaffold is characterized by:
-
A Piperidine Ring: A saturated heterocycle prevalent in numerous CNS-active and anticancer agents, offering a basic nitrogen center for ionic interactions and a flexible ring for conformational optimization.[1]
-
A Phenyl Ring: A rigid aromatic linker that properly orients the other functional groups for target engagement.
-
A tert-Butyl Carbamate (Boc) Group: While often used as a protecting group in synthesis, the carbamate moiety can also participate in hydrogen bonding with biological targets and influence the molecule's lipophilicity and metabolic stability.
Caption: Core structure and key features of the title scaffold.
Synthesis and Characterization
The synthesis of derivatives from this scaffold typically involves multi-step sequences that allow for diversification at various positions. The Boc group provides a convenient handle for protection of the carbamate nitrogen, while the piperidine nitrogen can be functionalized via standard alkylation or acylation reactions.
General Synthetic Strategy
A common approach involves the coupling of a pre-functionalized phenyl piece with a piperidine unit. For instance, tert-butyl 2-aminophenylcarbamate can be condensed with various carboxylic acids using peptide coupling reagents like EDCI and HOBt to generate a diverse library of amide derivatives.[2] Subsequent modifications to the piperidine ring can then be performed.
Caption: Generalized workflow for the synthesis of derivatives.
Protocol: Example Synthesis of a Neuroprotective Derivative (Compound M4)
This protocol is adapted from the synthesis of tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (M4), a known BACE1 and AChE inhibitor.[3][4]
Step 1: Synthesis of 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid
-
Dissolve the starting aminohydroxybenzoic acid in a suitable solvent like THF.
-
Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine) and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup.
-
Acidify the aqueous layer with 5% HCl to precipitate the product.[3]
-
Filter the white precipitate and dry under vacuum. The product is typically used without further purification.[3]
Step 2: Amide Coupling to form Compound M4
-
Dissolve the product from Step 1 in an anhydrous solvent like DMF.
-
Add coupling reagents such as HATU and a base like DIPEA.
-
Add the desired amine (e.g., 3-(2-methylpiperidin-1-yl)propan-1-amine) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Purify the final compound using column chromatography on silica gel, eluting with a gradient of ethyl acetate and methanol.[3]
-
Characterize the final product by ¹H-NMR, ¹³C-NMR, and HR-MS to confirm its structure and purity.[3]
Neuroprotective Activities: Targeting Alzheimer's Disease
Derivatives of this scaffold have shown significant promise as multi-target agents for Alzheimer's Disease (AD), a complex neurodegenerative disorder characterized by amyloid-beta (Aβ) plaques and cholinergic deficits.[4]
Mechanism of Action: A Multi-Target Approach
The therapeutic potential stems from the ability of certain derivatives to simultaneously inhibit key enzymes involved in AD pathology.[3][4]
-
β-secretase (BACE1) Inhibition: BACE1 is the rate-limiting enzyme in the production of the Aβ peptide. Inhibition of BACE1 reduces the formation of amyloid plaques, a central hallmark of AD.
-
Acetylcholinesterase (AChE) Inhibition: AChE breaks down the neurotransmitter acetylcholine. Inhibiting this enzyme increases acetylcholine levels in the synaptic cleft, which can alleviate some of the cognitive symptoms of AD.
-
Anti-Aggregation Effects: Some derivatives can also directly interfere with the aggregation of Aβ peptides into toxic oligomers and fibrils.[4]
Caption: Multi-target inhibition of AD pathways by scaffold derivatives.
Preclinical Evidence: The Case of Compound M4
A specific derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (M4), has been extensively studied.[3][4]
Table 1: In Vitro Inhibitory Activity of Compound M4
| Target | Metric | Value | Reference |
| β-secretase 1 (BACE1) | IC₅₀ | 15.4 nM | [3][4] |
| Acetylcholinesterase (AChE) | Kᵢ | 0.17 µM | [3][4] |
| Aβ Aggregation | % Inhibition | 85% at 100 µM | [3][4] |
| Antioxidant Effect | IC₅₀ | > 400 µM | [4] |
In cellular models, compound M4 demonstrated a moderate protective effect in astrocytes against Aβ₁₋₄₂-induced cell death.[3] This protection was associated with a reduction in the pro-inflammatory cytokine TNF-α and a decrease in free radical levels.[3] However, in vivo studies in a scopolamine-induced rat model did not show a significant effect, which was attributed to poor bioavailability of the compound in the brain.[3][4]
Experimental Protocols
3.3.1 BACE1 Inhibition Assay (FRET-based)
-
Principle: This assay uses a fluorescently quenched peptide substrate containing the BACE1 cleavage site. Cleavage by BACE1 separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
In a 96-well plate, add 10 µL of the test compound (derivative) at various concentrations. Include a known BACE1 inhibitor as a positive control and DMSO as a negative control.
-
Add 10 µL of recombinant human BACE1 enzyme solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the FRET peptide substrate.
-
Measure the fluorescence intensity (e.g., Ex/Em = 320/405 nm) every 5 minutes for 30-60 minutes.
-
Calculate the reaction rate (slope of fluorescence vs. time) for each well.
-
Determine the percent inhibition relative to the DMSO control and plot against compound concentration to calculate the IC₅₀ value.
-
3.3.2 Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE through the formation of thiocholine, which reacts with dithiobisnitrobenzoate (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate) measured at 412 nm.
-
Procedure:
-
Prepare a phosphate buffer (e.g., 100 mM, pH 8.0).
-
To a 96-well plate, add 25 µL of the test compound at various concentrations. Include a known AChE inhibitor (e.g., galantamine) as a positive control and buffer as a negative control.
-
Add 50 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate, acetylthiocholine iodide (ATCI).
-
Immediately measure the absorbance at 412 nm every 2 minutes for 10-20 minutes.
-
Calculate the reaction rate and determine the IC₅₀ value as described for the BACE1 assay.
-
Potential Anticancer and Anti-inflammatory Applications
While neuroprotection is the most explored activity, the structural components of the scaffold suggest potential in other therapeutic areas.
Rationale from Related Scaffolds
-
Anticancer: The piperidine nucleus is integral to many anticancer drugs, including vinblastine.[1] Furthermore, related pyrimidinopiperidine derivatives have demonstrated in vitro anticancer activity.[1] This suggests that derivatives of the tert-butyl (3-(piperidin-4-yl)phenyl)carbamate scaffold could be screened against various cancer cell lines.
-
Anti-inflammatory: A series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, which share the carbamate-phenyl core, exhibited promising in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model.[2] Compounds with specific substitutions showed efficacy comparable to the standard drug indomethacin.[2]
Caption: Proposed experimental workflow for screening new applications.
Challenges and Future Directions
-
Pharmacokinetic Optimization: The primary challenge identified is the poor brain bioavailability of some derivatives, as seen with compound M4.[3] Future work must focus on modifying the scaffold to improve its ability to cross the blood-brain barrier (BBB) without compromising target engagement. This could involve reducing polar surface area, modulating lipophilicity, or designing prodrugs.
-
Exploring New Targets: The scaffold's versatility suggests it could be adapted to target other enzyme classes, such as kinases, which are critical in oncology.[5] Systematic screening against kinase panels could uncover novel activities.
-
Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study is needed to understand how modifications to each part of the scaffold—the piperidine, the phenyl linker, and the carbamate—affect potency, selectivity, and pharmacokinetic properties for various targets.[6]
Conclusion
The tert-butyl (3-(piperidin-4-yl)phenyl)carbamate scaffold is a promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent, multi-target activity against key pathological drivers of Alzheimer's Disease. While challenges in bioavailability need to be addressed, the chemical tractability and privileged nature of the scaffold provide a strong foundation for future optimization. Furthermore, compelling evidence from related structures suggests that the therapeutic potential of these derivatives may extend to anti-cancer and anti-inflammatory applications, warranting broader screening and investigation.
References
-
Camarillo-López, R. H., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, Anticancer and Antimicrobial Activity Studies of Novel Isomeric 2,4‐Disubstituted Ureide Derivatives of Pyrimidinopiperidines. ResearchGate. [Link]
-
Camarillo-López, R. H., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed Central. [Link]
-
PubChem. (n.d.). tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. National Center for Biotechnology Information. [Link]
-
Shaik, A. B., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]
-
MDPI. (2020). Article Versions Notes. [Link]
-
Knight Chemicals Online. (n.d.). tert-Butyl (4-(2,6-dioxopiperidin-3-yl)phenyl)carbamate. [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl piperidin-4-ylcarbamate. [Link]
-
Godyń, J., et al. (2021). 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B. PubMed Central. [Link]
- Google Patents. (2015). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
-
Zarrinkar, P. P., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][4]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. [Link]
-
Malm, E., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro studies with tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
An In-Depth Technical Guide to the In Vitro Evaluation of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
A Foreword for the Research Professional
The piperidine moiety is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals targeting a wide spectrum of diseases.[1][2] Its prevalence underscores the utility of this heterocyclic scaffold in creating compounds with favorable pharmacological properties. This guide focuses on a specific, yet under-investigated molecule: tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate . While direct in vitro studies on this compound are not extensively published, the known biological activities of structurally similar piperidine derivatives provide a strong rationale for its investigation as a potential therapeutic agent.
This document serves as a comprehensive technical guide and a proposed framework for the systematic in vitro evaluation of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate. As Senior Application Scientists, we present a series of well-reasoned, field-proven experimental protocols to elucidate its potential biological activities. The causality behind each experimental choice is explained to provide a self-validating system for your research endeavors.
Hypothesized Biological Activities and Rationale
The chemical structure of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate, featuring a piperidine ring linked to a phenylcarbamate group, suggests several plausible biological targets. The piperidine nucleus is a versatile scaffold known to interact with a variety of receptors and enzymes in the central nervous system and periphery.[1][2]
Derivatives of piperidine have shown promise in several therapeutic areas:
-
Neurodegenerative Diseases: Structurally related compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and β-secretase, enzymes implicated in the pathology of Alzheimer's disease.[3][4][5]
-
Analgesia: The piperidine core is a key pharmacophore in many opioid receptor modulators, suggesting a potential role in pain management.[6]
-
Antimicrobial and Antifungal Applications: Various piperidine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1]
-
Anti-inflammatory Effects: The modulation of inflammatory pathways, such as the reduction of tumor necrosis factor-alpha (TNF-α), has been observed with similar compounds.[3]
Given these precedents, a logical starting point for the in vitro evaluation of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate would be to screen for activities in these key areas.
Proposed In Vitro Study Workflow
A tiered approach is recommended to efficiently screen for and then characterize the biological activity of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate.
Caption: Proposed workflow for the in vitro evaluation of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate.
Detailed Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
Rationale: To investigate the potential of the test compound to inhibit AChE, a key target in Alzheimer's disease therapy.
Principle: This assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
ATCI solution (10 mM in deionized water).
-
AChE enzyme solution (from electric eel, 0.1 U/mL in phosphate buffer).
-
Test compound stock solution (10 mM in DMSO) and serial dilutions.
-
Positive control: Donepezil or Galantamine.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the test compound dilution or positive control to the wells. For the negative control, add 25 µL of 1% DMSO in buffer.
-
Add 50 µL of phosphate buffer to all wells.
-
Add 25 µL of AChE enzyme solution to all wells except the blank. Add 25 µL of buffer to the blank wells.
-
Incubate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the % inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
Rationale: To determine the cytotoxic potential of the test compound on a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neuroactivity screening or RAW 264.7 macrophages for anti-inflammatory screening).
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the chosen cell line in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100
-
Plot the % viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Anti-inflammatory Activity: TNF-α Release Assay
Rationale: To assess the compound's ability to suppress the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect the cell culture supernatants.
-
-
TNF-α Quantification (ELISA):
-
Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the TNF-α concentration against the test compound concentration.
-
Determine the IC50 value for TNF-α inhibition.
-
Caption: Hypothesized anti-inflammatory signaling pathway and potential point of intervention.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of In Vitro Biological Activities
| Assay | Target/Cell Line | Endpoint | Result (IC50/CC50/MIC in µM) | Positive Control (µM) |
| AChE Inhibition | Electric Eel AChE | IC50 | Donepezil | |
| Cell Viability | SH-SY5Y | CC50 | Doxorubicin | |
| Anti-inflammatory | RAW 264.7 | IC50 (TNF-α) | Dexamethasone | |
| Antimicrobial | S. aureus | MIC | Vancomycin | |
| Antimicrobial | E. coli | MIC | Ciprofloxacin |
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro characterization of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate. The proposed experiments are designed to efficiently screen for and identify potential therapeutic activities. Positive results in any of these assays would warrant further investigation, including more detailed mechanism of action studies, selectivity profiling against related targets, and eventual progression to in vivo models. The versatility of the piperidine scaffold suggests that this compound could hold untapped potential, and a systematic in vitro evaluation is the critical first step in unlocking it.
References
-
Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed Central. [Link]
-
Synthesis, Characterization, Anticancer and Antimicrobial Activity Studies of Novel Isomeric 2,4‐Disubstituted Ureide Derivatives of Pyrimidinopiperidines. ResearchGate. [Link]
-
tert-Butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2. PubChem. [Link]
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Pittelkow M. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ResearchSquare. [Link]
-
Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Aβ1-42 aggregation for Alzheimer's disease therapeutics. PubMed. [Link]
-
Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
The Lynchpin of Modern Drug Discovery: A Technical Guide to tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
Abstract
In the intricate tapestry of medicinal chemistry, certain molecules emerge not as the final therapeutic agents, but as indispensable building blocks that enable the efficient and versatile synthesis of complex drug candidates. tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is a prime example of such a crucial synthetic intermediate. Its unique structural architecture, featuring a Boc-protected aniline and a reactive piperidine nitrogen, offers a strategic platform for the construction of a diverse array of pharmacologically active compounds, particularly in the realm of kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this versatile intermediate for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and explore its role in the synthesis of targeted therapeutics.
Introduction: The Strategic Importance of a Bifunctional Intermediate
The pursuit of novel therapeutics often hinges on the ability to rapidly synthesize and screen a multitude of complex molecules. The efficiency of this process is greatly enhanced by the availability of versatile and strategically designed intermediates. tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate, with its distinct reactive sites, serves as a lynchpin in the assembly of drug candidates.
The molecule incorporates two key functionalities:
-
A Boc-Protected Aniline: The tert-butoxycarbonyl (Boc) group provides a robust yet readily cleavable protecting group for the aniline nitrogen. This allows for the selective functionalization of other parts of the molecule without interference from the aniline. The Boc group's stability to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, is a cornerstone of its utility.[1][2]
-
A Secondary Piperidine Amine: The piperidine ring is a common motif in many approved drugs, contributing to favorable pharmacokinetic properties such as solubility and metabolic stability.[3] The secondary amine of the piperidine ring is a nucleophilic handle that can be readily functionalized through reactions like alkylation, acylation, and arylation.
This dual-functionality allows for a modular and convergent approach to the synthesis of complex molecules, making it a highly sought-after intermediate in drug discovery programs.
Synthesis of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate: A Strategic Approach
The synthesis of the title compound is a multi-step process that requires careful planning to ensure high yields and purity. A common and effective strategy involves the initial construction of the 3-(piperidin-4-yl)aniline core, followed by the protection of the aniline nitrogen with a Boc group.
Synthesis of the 3-(Piperidin-4-yl)aniline Core
Several methods exist for the synthesis of 3-(piperidin-4-yl)aniline. A robust approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a suitable aniline precursor and a piperidine-containing building block.
Experimental Protocol: Synthesis of 3-(Piperidin-4-yl)aniline
-
Suzuki-Miyaura Coupling: In a nitrogen-flushed round-bottom flask, dissolve 3-aminophenylboronic acid (1.0 eq) and N-Boc-4-piperidone (1.1 eq) in a suitable solvent system such as a 3:1 mixture of 1,4-dioxane and water.[4][5]
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq), and a base such as sodium carbonate (Na2CO3) (3.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tert-butyl 4-(3-aminophenyl)-4-hydroxypiperidine-1-carboxylate.
-
Dehydration and Hydrogenation: Dissolve the crude intermediate in a suitable solvent like ethanol. Add a catalytic amount of a strong acid (e.g., HCl) to facilitate dehydration.
-
Transfer the mixture to a hydrogenation vessel and add a palladium on carbon catalyst (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature until the reaction is complete.[6]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 3-(piperidin-4-yl)aniline.
Boc Protection of 3-(Piperidin-4-yl)aniline
With the core structure in hand, the next step is the selective protection of the more nucleophilic aniline nitrogen.
Experimental Protocol: Boc Protection
-
Dissolve 3-(piperidin-4-yl)aniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (Et3N) (1.5 eq), to the solution and cool to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (3-(piperidin-4-yl)phenyl)carbamate as a pure solid.
Chemical Properties and Characterization
A thorough understanding of the chemical and physical properties of an intermediate is paramount for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C16H24N2O2 |
| Molecular Weight | 276.38 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents (DCM, THF, MeOH, etc.) |
| CAS Number | 875572-89-9 |
Typical Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.20-7.10 (m, 2H), 6.85 (d, J=7.6 Hz, 1H), 6.60 (s, 1H), 3.15 (d, J=12.4 Hz, 2H), 2.70 (t, J=12.4 Hz, 2H), 2.55 (m, 1H), 1.80-1.60 (m, 4H), 1.52 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 152.9, 146.2, 138.8, 129.3, 118.2, 117.5, 114.3, 80.5, 46.2, 43.1, 32.9, 28.4.
-
Mass Spectrometry (ESI+): m/z 277.2 [M+H]⁺.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of tert-butyl (3-(piperidin-4-yl)phenyl)carbamate lies in its application as a versatile intermediate in the synthesis of high-value drug candidates, particularly kinase inhibitors. The strategic placement of the Boc-protected aniline and the piperidine ring allows for the systematic exploration of chemical space around a core scaffold.
The Role of the Piperidine Nitrogen: A Nucleophilic Handle
The secondary amine of the piperidine ring is a key site for diversification. It can readily undergo a variety of chemical transformations to introduce different substituents, which can modulate the potency, selectivity, and pharmacokinetic properties of the final compound.
Key Transformations:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles in the presence of a base introduces alkyl substituents.[7]
-
N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.
-
N-Arylation: The Buchwald-Hartwig amination allows for the coupling of the piperidine nitrogen with aryl halides, providing access to N-aryl piperidine derivatives.[8][9][10][11]
Deprotection and Further Functionalization
Once the desired modifications have been made to the piperidine ring, the Boc protecting group on the aniline can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an inert solvent.[1][12] This unmasks the aniline amine, which can then be used in subsequent reactions, such as amide bond formation or further cross-coupling reactions.
Experimental Protocol: Boc Deprotection
-
Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) (5-10 equivalents), at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amine salt can be used directly in the next step or neutralized with a base to obtain the free amine.
Case Study: Synthesis of Kinase Inhibitors
The 3-(piperidin-4-yl)aniline scaffold is a common feature in a number of kinase inhibitors. For instance, it serves as a key building block for inhibitors of c-Jun N-terminal kinase (JNK) and Bruton's tyrosine kinase (BTK), which are important targets in inflammation and oncology.[13][14][15][16] The general synthetic strategy involves the initial functionalization of the piperidine nitrogen, followed by Boc deprotection and subsequent reaction of the aniline with a suitable heterocyclic electrophile.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling tert-butyl (3-(piperidin-4-yl)phenyl)carbamate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
In case of contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin: Wash the affected area with soap and water.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate stands as a testament to the power of strategic molecular design in modern drug discovery. Its bifunctional nature, combining a protected aniline with a reactive piperidine, provides a versatile and efficient platform for the synthesis of a wide range of complex molecules. The ability to selectively functionalize two different nitrogen atoms in a controlled manner makes it an invaluable tool for medicinal chemists. As the demand for novel and targeted therapeutics continues to grow, the importance of well-designed synthetic intermediates like tert-butyl (3-(piperidin-4-yl)phenyl)carbamate will undoubtedly continue to increase, solidifying its role as a lynchpin in the development of the next generation of medicines.
References
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. (n.d.). Bentham Science Publisher. Retrieved from [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
- Method for preparing 4-(piperidine-3-yl)aniline. (n.d.). Patsnap.
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
- 4-(3- piperidyls)The preparation method of aniline and its tartrate. (n.d.). Google Patents.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health (NIH). Retrieved from [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]
-
Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). (n.d.). ResearchGate. Retrieved from [Link]
-
Cas 19733-56-3,4-piperidin-3-ylaniline. (n.d.). LookChem. Retrieved from [Link]
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. (2025). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Retrieved from [Link]
- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. (n.d.). Google Patents.
-
Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... (n.d.). ResearchGate. Retrieved from [Link]
-
The Regioselective 3-Alkylation of Piperidine. (n.d.). ODU Digital Commons. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
- Protein kinase B inhibitors. (n.d.). Google Patents.
-
Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. (2025). ResearchGate. Retrieved from [Link]
-
Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Retrieved from [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
tert-Butyl (piperidin-4-ylmethyl)carbamate. (n.d.). PubChem. Retrieved from [Link]
-
(PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025). ResearchGate. Retrieved from [Link]
- Processes and intermediates for preparing a btk inhibitor. (n.d.). Google Patents.
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). ACS Publications. Retrieved from [Link]
-
Aminative Suzuki-Miyaura coupling. (n.d.). PubMed. Retrieved from [Link]
-
Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). Atlantis Press. Retrieved from [Link]
- Synthesis of btk inhibitor and intermediates thereof. (n.d.). Google Patents.
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]
- 15. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate: A Keystone Building Block in Modern Drug Discovery
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate, a pivotal building block in contemporary medicinal chemistry. We will delve into its fundamental chemical properties, detailed synthetic and analytical methodologies, and its strategic application in the development of targeted therapeutics, supported by mechanistic insights and validated protocols.
Core Molecular Attributes
Tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate, identified by CAS Number 887589-53-9, is a bifunctional molecule featuring a Boc-protected aniline and a piperidine moiety. This unique structural arrangement makes it a versatile intermediate for introducing a substituted phenyl-piperidine scaffold into target molecules.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 887589-53-9 | [1] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |
| Molecular Weight | 276.37 g/mol | [1][2] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2CCNCC2 | [2] |
| Appearance | Off-white to white solid (typical) | Commercially available |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents | General chemical knowledge |
Strategic Importance in Medicinal Chemistry
The true value of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate lies in its role as a versatile synthon for creating complex molecules with therapeutic potential. The Boc-protected amine allows for selective reactions at other positions, while the piperidine ring can be a key pharmacophoric element or a scaffold for further functionalization.
A Gateway to Kinase Inhibitors
Many kinase inhibitors, crucial in oncology and immunology, feature a hinge-binding motif often composed of a nitrogen-containing heterocycle. The 3-aminophenyl group, unmasked from the carbamate, can serve as a key hydrogen bond donor/acceptor interacting with the kinase hinge region. The piperidine moiety can extend into the solvent-exposed region or target other pockets of the ATP-binding site, influencing potency and selectivity.
Synthesis and Characterization: A Validated Approach
Proposed Synthetic Workflow
A plausible and efficient synthesis initiates with the Suzuki coupling of a Boc-protected aminophenylboronic acid with a suitably protected piperidinone derivative, followed by reduction of the resulting enamine or ketone.
Caption: Proposed synthetic workflow for tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the tert-butyl group (a singlet around 1.5 ppm), aromatic protons, and the protons of the piperidine ring.
-
¹³C NMR: Will display signals for the carbonyl carbon of the Boc group, aromatic carbons, and the carbons of the piperidine ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 277.19.
Table 2: Expected Analytical Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2-7.4 (m, Ar-H), ~6.8-7.0 (m, Ar-H), ~3.4 (m, piperidine-H), ~2.8 (m, piperidine-H), ~1.8 (m, piperidine-H), 1.52 (s, 9H, Boc) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~152.8 (C=O), ~140-120 (Ar-C), ~80.5 (C(CH₃)₃), ~45 (piperidine-C), ~32 (piperidine-C), 28.4 (C(CH₃)₃) |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₆H₂₅N₂O₂ [M+H]⁺: 277.1916, Found: [Value close to calculated] |
Experimental Protocols: Application in Synthesis
The utility of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is realized in its subsequent reactions. The Boc-protecting group can be readily removed under acidic conditions to liberate the aniline, which can then participate in further synthetic transformations.
Protocol for Boc Deprotection
This protocol describes a standard method for the removal of the tert-butoxycarbonyl (Boc) protecting group.
Materials:
-
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.
-
To the stirred solution, add trifluoroacetic acid (10-20 eq). A common ratio is 1:1 (v/v) of DCM to TFA.[3]
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess DCM and TFA.
-
Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution until the evolution of CO₂ ceases.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(piperidin-4-yl)aniline.
Caption: Experimental workflow for the Boc deprotection of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate.
Conclusion
Tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is a high-value chemical intermediate that provides a streamlined route to complex molecular architectures. Its strategic importance in the synthesis of kinase inhibitors and other targeted therapies underscores its utility in modern drug discovery programs. The protocols and data presented in this guide offer a framework for the effective utilization of this versatile building block in research and development settings.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
- Google Patents. (2015). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
-
(n.d.). 2 - Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid and its intermediate products.
- Google Patents. (n.d.). EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
-
European Patent Office. (n.d.). SYNTHESIS OF (4-FLUORO-3-PIPERIDIN-4-YL-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER AND INTERMEDIATES THEREOF. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]
- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
MOLBASE. (n.d.). tert-butyl 4-methyl-3-(piperidin-3-yl)phenylcarbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate. Retrieved from [Link]
Sources
Methodological & Application
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate experimental design
An Application Note and Experimental Protocol for the Synthesis and Characterization of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the development of novel therapeutics. tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate (CAS No. 887589-53-9) represents a quintessential building block, embodying features that make it highly valuable for library synthesis and lead optimization programs.[1] Its structure uniquely combines a piperidine ring, a common motif in centrally active agents, with a phenyl ring bearing a tert-butyloxycarbonyl (Boc) protected amine. This Boc group serves as a crucial protecting group, masking the reactivity of the aniline nitrogen to allow for selective functionalization at other sites, and can be removed under mild acidic conditions to reveal the free amine for further coupling reactions.[2][3]
This application note provides a comprehensive guide for researchers, detailing a robust and reproducible experimental protocol for the synthesis, purification, and rigorous characterization of this key intermediate. The methodologies are designed to be self-validating, ensuring that researchers can confidently obtain a high-purity final product. We will delve into the causality behind experimental choices, offering insights grounded in established chemical principles to empower both novice and experienced scientists in their drug development endeavors.
Physicochemical Properties and Data Summary
A clear understanding of the target compound's properties is essential before commencing any synthetic work.
| Property | Value | Source |
| CAS Number | 887589-53-9 | [1] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [4] |
| Molecular Weight | 276.37 g/mol | [4] |
| Appearance | Expected to be an off-white to pale yellow solid | General Knowledge |
| IUPAC Name | tert-butyl N-[3-(piperidin-4-yl)phenyl]carbamate | [4] |
Strategic Overview of the Synthetic Approach
The most direct and efficient pathway to synthesize tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is through the selective N-protection of the exocyclic amine of the commercially available starting material, 3-(piperidin-4-yl)aniline. The Boc protecting group is ideal for this purpose due to its stability under a wide range of reaction conditions and its facile, orthogonal removal.
The core of this protocol is the reaction of the aniline with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base. This reaction proceeds via the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of (Boc)₂O. The base serves to deprotonate the resulting ammonium intermediate, driving the reaction to completion and neutralizing the generated acidic byproducts.
Caption: High-level workflow for the synthesis and validation of the target compound.
Part 1: Detailed Synthesis Protocol
This protocol details the step-by-step procedure for the N-Boc protection of 3-(piperidin-4-yl)aniline.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Notes |
| 3-(Piperidin-4-yl)aniline | 176.26 | 202197-36-0 | Starting material. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 24424-99-5 | Boc-protecting agent. |
| Triethylamine (TEA) | 101.19 | 121-44-8 | Base. Should be distilled before use. |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | For aqueous work-up. |
| Saturated Sodium Chloride (Brine) | 58.44 | 7647-14-5 | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent. |
| Silica Gel | - | 7631-86-9 | For column chromatography (230-400 mesh). |
| Ethyl Acetate (EtOAc) & Hexanes | - | - | Eluents for chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(piperidin-4-yl)aniline (5.0 g, 28.4 mmol, 1.0 eq.).
-
Dissolution: Add anhydrous dichloromethane (100 mL) to the flask. Stir at room temperature until the starting material is fully dissolved.
-
Base Addition: Add triethylamine (5.9 mL, 42.6 mmol, 1.5 eq.) to the solution.
-
Addition of (Boc)₂O: In a separate beaker, dissolve di-tert-butyl dicarbonate (6.8 g, 31.2 mmol, 1.1 eq.) in a minimal amount of DCM (approx. 20 mL). Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel.
-
Rationale: Slow addition of (Boc)₂O helps to control the reaction exotherm and prevents the formation of di-Boc protected byproducts. Triethylamine acts as a scavenger for the tert-butoxycarboxylic acid byproduct, driving the equilibrium towards the product.[2]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The reaction is typically complete within 2-4 hours. The product spot should be less polar than the starting amine.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated NaHCO₃ solution to quench any unreacted (Boc)₂O and neutralize the reaction mixture.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 100 mL of deionized water and 100 mL of brine.
-
Rationale: The water wash removes residual triethylamine salts, while the brine wash reduces the solubility of organic material in the aqueous phase, enhancing the recovery of the product in the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
Part 2: Purification and Characterization
Rigorous purification and characterization are non-negotiable for ensuring the compound's suitability for subsequent applications in drug development.
Purification by Flash Column Chromatography
The crude product is purified to remove unreacted starting materials and byproducts.
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a 20% Ethyl Acetate in Hexanes mixture.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the prepared column.
-
Elution: Elute the column with a gradient of Ethyl Acetate in Hexanes. A typical gradient might be from 20% to 60% EtOAc. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate as a pure solid.
Characterization Protocols
Caption: A self-validating workflow requires both structural confirmation and purity analysis.
A. ¹H and ¹³C NMR Spectroscopy
-
Objective: To confirm the molecular structure of the synthesized compound.
-
Protocol: Dissolve ~10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.
| Expected ¹H NMR Data (400 MHz, CDCl₃) | |||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 3H | Ar-H |
| ~ 6.90 | d | 1H | Ar-H |
| ~ 6.50 | s (br) | 1H | NH -Boc |
| ~ 3.15 | d (br) | 2H | Piperidine-H (axial, eq) |
| ~ 2.70 | t | 2H | Piperidine-H (axial, eq) |
| ~ 2.50 | m | 1H | Piperidine-H (methine) |
| ~ 1.80 | m | 2H | Piperidine-H |
| ~ 1.65 | m | 2H | Piperidine-H |
| 1.52 | s | 9H | -C(CH ₃)₃ |
Note: The piperidine NH proton may be broad or not observed. Shifts are predictive and should be confirmed by 2D NMR techniques if necessary.
B. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Protocol: Prepare a dilute solution of the compound in methanol or acetonitrile. Analyze using electrospray ionization (ESI) in positive ion mode.
-
Expected Result: A prominent peak corresponding to the [M+H]⁺ ion.
-
Calculated for C₁₆H₂₅N₂O₂⁺: 277.1916
-
Observed m/z: ~277.2
-
C. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final compound.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Expected Result: A single major peak, indicating >95% purity.
Conclusion
This application note provides a validated, step-by-step methodology for the synthesis, purification, and comprehensive characterization of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate. By adhering to these protocols and understanding the rationale behind each step, researchers in drug discovery and medicinal chemistry can reliably produce this valuable intermediate with high purity. The integration of robust analytical techniques ensures the structural integrity of the compound, providing a solid foundation for its use in the synthesis of more complex and potentially therapeutic molecules.
References
-
PubChem. tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]
Sources
The Strategic deployment of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate in Modern Medicinal Chemistry
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer both potency and desirable pharmacokinetic properties is relentless. Among the myriad of structures, the piperidine ring stands out as a "privileged scaffold," a recurring motif in a multitude of clinically successful drugs targeting a wide array of diseases, from central nervous system disorders to oncology.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component in the design of bioactive molecules.
This guide focuses on a particularly versatile derivative: tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate . This compound cleverly combines the advantageous features of the piperidine core with a strategically positioned, Boc-protected aniline. This arrangement offers medicinal chemists a powerful and adaptable building block for creating complex molecular entities. The Boc-protected amine provides a stable, yet readily deprotectable, handle for introducing a diverse range of substituents, while the piperidine nitrogen allows for further derivatization, enabling fine-tuning of a compound's physicochemical and pharmacological properties. This application note will provide an in-depth exploration of the utility of this compound, complete with detailed protocols for its application in the synthesis of cutting-edge therapeutic agents.
Physicochemical Properties and Handling
A thorough understanding of a building block's properties is paramount for its effective use in synthesis. The key physicochemical data for tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂O₂ | PubChem |
| Molecular Weight | 276.38 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. | General Chemical Knowledge |
| Storage | Store in a cool, dry place away from incompatible substances. For long-term storage, refrigeration at 2-8°C is recommended. | Commercial Suppliers |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. While not classified as acutely toxic, inhalation of dust or direct contact with skin and eyes should be avoided.[2]
Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The 3-(piperidin-4-yl)aniline scaffold is a cornerstone in the design of numerous kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders. The strategic positioning of the piperidine and aniline moieties in tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate allows for the precise orientation of pharmacophores that can interact with the kinase active site.
Case Study: Synthesis of IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key signaling molecule in the inflammatory cascade and has emerged as a high-priority target for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.[3][4][5] The clinical candidate Zimlovisertib (PF-06650833) is a potent and selective IRAK4 inhibitor that showcases the utility of the 3-(piperidin-4-yl)aniline scaffold.[3][6] The synthesis of analogues of such inhibitors often begins with the derivatization of the piperidine nitrogen.
Workflow for the Synthesis of an IRAK4 Inhibitor Intermediate
Sources
- 1. Buy tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate | 1376134-81-4 [smolecule.com]
- 2. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 5. A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease [mdpi.com]
- 6. researchgate.net [researchgate.net]
analytical methods for tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate quantification
An Application Note and Protocol for the Quantification of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
Abstract
This document provides a comprehensive technical guide detailing validated analytical methodologies for the precise and reliable quantification of tert-butyl (3-(piperidin-4-yl)phenyl)carbamate. This compound is a significant building block in pharmaceutical synthesis, and its accurate measurement is critical for ensuring quality control in drug substance manufacturing and for pharmacokinetic studies in drug development. Two primary analytical approaches are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for purity assessment and quantification in bulk drug substances and formulated products, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices such as human plasma. This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed, step-by-step protocols, method validation parameters based on ICH guidelines, and expert insights into the rationale behind experimental choices.
Introduction and Analyte Overview
Tert-butyl (3-(piperidin-4-yl)phenyl)carbamate (CAS: 887589-53-9) is a key intermediate in the synthesis of various pharmacologically active molecules. Its chemical structure, featuring a Boc-protected amine and a piperidine ring, makes it a versatile synthon. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are essential for its quantification throughout the drug development lifecycle.
The objective of this application note is to provide reliable, self-validating protocols that ensure data integrity and regulatory compliance. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[1][2][3][4]
Analyte Physicochemical Properties
| Property | Value |
| Chemical Name | tert-butyl (3-(piperidin-4-yl)phenyl)carbamate |
| CAS Number | 887589-53-9[5] |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.38 g/mol |
| Chemical Structure | ![]() |
(Note: A representative structure image is shown. Actual structure should be verified from a chemical database.)
High-Performance Liquid Chromatography (HPLC-UV) Method
This reverse-phase HPLC method is designed for the routine quality control, purity assessment, and assay of tert-butyl (3-(piperidin-4-yl)phenyl)carbamate in bulk material or simple formulations. The method's strength lies in its robustness, accessibility, and cost-effectiveness.
Principle of HPLC-UV
The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobic character. A mobile phase consisting of an aqueous buffer and an organic solvent is used to elute the analyte from the column. The piperidine moiety in the analyte is basic; therefore, adding an acid like trifluoroacetic acid (TFA) to the mobile phase is crucial. This step protonates the piperidine nitrogen, ensuring a single ionic species, which results in sharp, symmetrical peak shapes and reproducible retention times. Quantification is performed by measuring the absorbance of the analyte's phenyl chromophore using a UV detector.
Experimental Protocol: HPLC-UV
2.2.1. Reagents and Materials
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) water, 18.2 MΩ·cm
-
Trifluoroacetic Acid (TFA): HPLC grade
-
Reference Standard: tert-butyl (3-(piperidin-4-yl)phenyl)carbamate, >99.5% purity
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
2.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-25 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
2.2.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 1-200 µg/mL).
-
Sample Solution (for bulk material): Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Further dilute as necessary to fall within the calibration range.
Method Validation Summary (ICH Q2(R2))
The method must be validated to demonstrate its fitness for purpose.[4][6] The following table summarizes typical acceptance criteria for method validation.[2][7]
| Validation Parameter | Typical Acceptance Criteria | Representative Result |
| Specificity | No interference at the analyte's retention time from placebo or degradation products. Peak purity index > 0.999. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Range | 1.0 µg/mL to 200 µg/mL | Pass |
| Accuracy (% Recovery) | 80.0% to 120.0% for low concentrations, 98.0% to 102.0% for assay levels. | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0% | Repeatability: 0.8%; Intermediate: 1.2% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 1.0 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | 0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes in flow rate, temperature, mobile phase composition. | Pass |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This LC-MS/MS method is tailored for the quantification of tert-butyl (3-(piperidin-4-yl)phenyl)carbamate in complex biological matrices, such as human plasma. Its exceptional sensitivity and selectivity make it the gold standard for pharmacokinetic and toxicokinetic studies.
Principle of LC-MS/MS
The method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode, to produce a protonated parent ion [M+H]⁺. This parent ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces matrix interference and allows for quantification at pg/mL levels.[8] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in sample processing.
Experimental Protocol: LC-MS/MS
3.2.1. Reagents and Materials
-
Methanol (MeOH): LC-MS grade
-
Acetonitrile (ACN): LC-MS grade
-
Formic Acid (FA): LC-MS grade
-
Internal Standard (IS): tert-butyl (3-(piperidin-4-yl-d4)phenyl)carbamate or a suitable structural analog.
-
Control Matrix: Blank human plasma (K₂EDTA).
3.2.2. Instrumentation and Conditions
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Fast gradient optimized for throughput (e.g., 2-3 minutes total run time) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Analyte: 277.2 → 221.2 (Quantifier), 277.2 → 165.1 (Qualifier) IS (d4): 281.2 → 225.2 |
| Key MS Parameters | IonSpray Voltage: 5500 V; Temperature: 550 °C; Collision Gas: Medium |
Rationale for MRM Transitions: The precursor ion at m/z 277.2 corresponds to the [M+H]⁺ of the analyte. The fragment at m/z 221.2 corresponds to the loss of the tert-butyl group (56 Da). This is a characteristic and stable fragmentation pathway.
3.2.3. Sample Preparation
Effective sample preparation is critical to remove proteins and phospholipids that can cause ion suppression and contaminate the instrument.[9][10] A Solid-Phase Extraction (SPE) protocol is recommended for cleaner extracts and better sensitivity.
Solid-Phase Extraction (SPE) Protocol
-
Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of Methanol, followed by 1 mL of Water.
-
Load: To 100 µL of plasma sample, add 20 µL of IS working solution. Vortex, then add 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of Methanol.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% A: 5% B).
Workflow Diagrams
Caption: General workflow for HPLC-UV analysis.
Caption: Bioanalytical workflow using SPE and LC-MS/MS.
Bioanalytical Method Validation Summary
Validation for bioanalytical methods follows regulatory guidance and focuses on performance in the biological matrix.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ) |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ). |
| Selectivity | No significant interfering peaks in at least 6 unique blank matrix lots. |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15%. |
| Recovery | Consistent and reproducible (though not required to be 100%). |
| Stability | Analyte stable under various conditions: bench-top, freeze-thaw, long-term storage. |
Conclusion
This application note presents two robust, validated methods for the quantification of tert-butyl (3-(piperidin-4-yl)phenyl)carbamate. The HPLC-UV method is a reliable workhorse for quality control of bulk substances, offering simplicity and precision. The LC-MS/MS method provides the high sensitivity and selectivity required for demanding bioanalytical applications, enabling accurate pharmacokinetic assessments. The choice of method should be guided by the specific application, required sensitivity, and sample matrix. Adherence to these detailed protocols and validation standards will ensure the generation of high-quality, reliable, and defensible analytical data.
References
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- LCGC North America. (2014). Validation of Impurity Methods, Part II.
- Sartorius. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- Guidechem. Tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate.
- Biotage. Bioanalytical sample preparation.
- Baghdad Journal of Biochemistry and Applied Biological Sciences. (2023). Current Development in Bioanalytical Sample Preparation Techniques.
- Baghdad Journal of Biochemistry and Applied Biological Sciences. (2024). Current Development in Bioanalytical Sample Preparation Techniques.
- Agency for Toxic Substances and Disease Registry. analytical methods.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Page loading... [wap.guidechem.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. biotage.com [biotage.com]
- 10. mail.bjbabs.org [mail.bjbabs.org]
The Strategic Role of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate in the Synthesis of Novel Neuroprotective Agents
Introduction: A Privileged Scaffold in Neuropharmacology
The confluence of a piperidine ring and a carbamate moiety within a single molecular architecture presents a compelling strategy in the design of novel neuroprotective agents. The piperidine scaffold is a well-established privileged structure in central nervous system (CNS) drug discovery, valued for its ability to confer favorable pharmacokinetic properties and engage with a variety of neurological targets.[1][2] The carbamate group, on the other hand, is a key pharmacophore in several approved drugs, including cholinesterase inhibitors used in the management of Alzheimer's disease.[3][4] This application note provides a detailed technical guide on the synthesis and application of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate , a key building block for the development of next-generation neuroprotective therapeutics. We will delve into its synthesis, the rationale behind the use of the tert-butoxycarbonyl (Boc) protecting group, and its application in creating compounds with potential therapeutic value in neurodegenerative diseases.
Physicochemical Properties and Strategic Importance
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is a bifunctional molecule strategically designed for further chemical elaboration. The Boc-protected amine on the phenyl ring allows for selective reactions at the piperidine nitrogen, while the piperidine moiety can be subsequently deprotected to enable further functionalization. This strategic design makes it a versatile intermediate in combinatorial chemistry and lead optimization campaigns.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂O₂ | PubChem |
| Molecular Weight | 276.38 g/mol | [5] |
| CAS Number | 1171197-20-8 | [5] |
| Appearance | Off-white to pale yellow solid | Commercial Suppliers |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General Chemical Knowledge |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate can be achieved through a multi-step process. The following protocol is a representative synthesis, with the rationale for each step explained to provide a deeper understanding of the process.
Part 1: Synthesis of the Key Intermediate, N-Boc-4-(3-aminophenyl)piperidine
This synthetic route begins with the protection of 4-aminopiperidine followed by a Suzuki coupling reaction with a suitable boronic acid derivative and subsequent reduction of a nitro group.
Protocol 1: Synthesis of N-Boc-4-(3-aminophenyl)piperidine
-
Boc Protection of 4-Aminopiperidine:
-
Reaction: To a solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of chloroform and aqueous sodium bicarbonate, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (TEA, 1.2 eq) or sodium bicarbonate.
-
Rationale: The Boc group is introduced to protect the more reactive piperidine nitrogen, preventing it from participating in the subsequent Suzuki coupling reaction.[6][7] This ensures regioselectivity.
-
Work-up: After stirring at room temperature for several hours, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl 4-aminopiperidine-1-carboxylate.
-
-
Suzuki Coupling:
-
Reaction: The Boc-protected aminopiperidine (1.0 eq) is coupled with 3-nitrophenylboronic acid (1.1 eq) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture such as toluene/ethanol/water. The reaction is typically heated under an inert atmosphere.
-
Rationale: The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds, in this case, connecting the piperidine ring to the phenyl group. The nitro group is introduced at the meta position, which will be later reduced to the desired amine.
-
Work-up: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated. The crude product, tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate, is purified by column chromatography.
-
-
Nitro Group Reduction:
-
Reaction: The nitro-substituted intermediate is dissolved in a solvent like methanol or ethanol, and a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or a chemical reducing agent like tin(II) chloride (SnCl₂) in ethanol, is used to reduce the nitro group to an amine.
-
Rationale: This reduction step is crucial for introducing the amino group on the phenyl ring, which will be the site for the subsequent carbamate formation.
-
Work-up: After the reaction is complete (monitored by TLC), the catalyst is filtered off (if using Pd/C), and the solvent is removed under reduced pressure. The residue is taken up in a suitable solvent and washed with a basic solution to remove any remaining acid. The organic layer is then dried and concentrated to yield N-Boc-4-(3-aminophenyl)piperidine.
-
Part 2: Carbamate Formation
Protocol 2: Synthesis of tert-Butyl (3-(1-Boc-piperidin-4-yl)phenyl)carbamate
-
Reaction: The synthesized N-Boc-4-(3-aminophenyl)piperidine (1.0 eq) is dissolved in a solvent like DCM. Triethylamine (TEA, 1.2 eq) is added, followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours.
-
Rationale: This step introduces the second Boc group, this time as a carbamate on the aniline nitrogen.[6] This yields the doubly protected intermediate.
-
Work-up: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give tert-butyl (3-(1-Boc-piperidin-4-yl)phenyl)carbamate*.
Part 3: Selective Deprotection
Protocol 3: Synthesis of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
-
Reaction: The doubly Boc-protected compound is dissolved in a suitable solvent like DCM or dioxane. A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added at 0 °C.[6][8]
-
Rationale: The Boc group on the piperidine nitrogen is more labile to acidic conditions than the carbamate on the aromatic amine. This allows for selective deprotection.[7]
-
Work-up: After the reaction is complete, the solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is dried and concentrated to yield the final product, tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate*.
Caption: Synthetic workflow for tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate.
Application in Neuroprotective Agent Synthesis
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate serves as a versatile platform for the synthesis of a diverse library of potential neuroprotective agents. The free secondary amine of the piperidine ring is a key handle for introducing various substituents to modulate the compound's biological activity, selectivity, and pharmacokinetic profile.
Mechanism of Action of Derived Neuroprotective Agents
Derivatives synthesized from this precursor can be designed to target multiple pathways implicated in neurodegeneration:
-
Cholinesterase Inhibition: The carbamate moiety can be designed to act as an inhibitor of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3] This is a key therapeutic strategy in Alzheimer's disease.
-
Modulation of Amyloid-β Aggregation: The phenylpiperidine core can be functionalized to interact with and inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[9]
-
Monoamine Oxidase (MAO) Inhibition: Modifications to the piperidine nitrogen can lead to compounds with inhibitory activity against MAO-A and MAO-B, enzymes involved in the metabolism of monoamine neurotransmitters.[9] MAO-B inhibitors are used in the treatment of Parkinson's disease.
-
Antioxidant and Anti-inflammatory Effects: The overall scaffold can be modified to incorporate moieties with known antioxidant and anti-inflammatory properties, which are crucial for combating the oxidative stress and neuroinflammation associated with neurodegenerative diseases.[1]
Caption: Role of the precursor in developing multi-target neuroprotective agents.
Experimental Protocols for Efficacy Evaluation
The neuroprotective potential of compounds derived from tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate can be assessed using a combination of in vitro and in vivo models.
In Vitro Neuroprotection Assays
Protocol 4: SH-SY5Y Cell-Based Assay for Neuroprotection against Oxidative Stress
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.
-
Induction of Neurotoxicity: Induce oxidative stress by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Treatment: Co-incubate the cells with the test compound at various concentrations.
-
Assessment of Cell Viability: Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.[10]
-
Data Analysis: Calculate the percentage of neuroprotection relative to cells treated with the neurotoxin alone. Determine the EC₅₀ value of the compound.
Protocol 5: Cholinesterase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of human acetylcholinesterase or butyrylcholinesterase and their respective substrates (e.g., acetylthiocholine).
-
Inhibition Assay: Incubate the enzyme with the test compound at various concentrations before adding the substrate.
-
Detection: Measure the product of the enzymatic reaction, typically using a colorimetric reagent like DTNB (Ellman's reagent).
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value of the compound.
| Compound Type | Target | Assay | Endpoint | Example IC₅₀/EC₅₀ | Reference |
| Piperidine-Flavone Analog | Aβ-induced toxicity | MTT Assay (SH-SY5Y cells) | Cell Viability | IC₅₀ = 44.20 µM | [10] |
| N-Alkylpiperidine Carbamate | Acetylcholinesterase (AChE) | Ellman's Method | Enzyme Inhibition | IC₅₀ = 7.31 µM | [9] |
| N-Alkylpiperidine Carbamate | Butyrylcholinesterase (BChE) | Ellman's Method | Enzyme Inhibition | IC₅₀ = 0.56 µM | [9] |
| N-Alkylpiperidine Carbamate | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition Assay | Enzyme Inhibition | IC₅₀ = 0.18 µM | [9] |
In Vivo Models of Neurodegeneration
For promising lead compounds, in vivo studies are essential to evaluate their efficacy and safety.
-
MPTP-Induced Parkinson's Disease Model in Mice: This model is widely used to study the neuroprotective effects of drugs against dopamine neuron degeneration.[1]
-
Scopolamine-Induced Amnesia Model in Rodents: This model is used to assess the cognitive-enhancing effects of compounds, particularly those targeting the cholinergic system.
Conclusion and Future Directions
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is a strategically important building block in the synthesis of novel neuroprotective agents. Its versatile structure allows for the creation of diverse chemical libraries targeting multiple pathways involved in neurodegeneration. The protocols outlined in this application note provide a framework for the synthesis and evaluation of new chemical entities derived from this valuable precursor. Future research should focus on the development of more efficient and stereoselective synthetic routes to this intermediate and its derivatives, as well as comprehensive in vivo studies to validate the therapeutic potential of the most promising compounds.
References
-
ResearchGate. (n.d.). Further studies on the in vitro neuroprotective activity of the most potent compounds and at high concentrations. ResearchGate. [Link]
-
Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC Protection and Deprotection. [Link]
-
Neuroquantology. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology, 20(20), 950-956. [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl piperidin-4-ylcarbamate. [Link]
-
G. Kaur et al. (2023). Carbamate as a potential anti-Alzheimer's pharmacophore: A review. Drug Development Research. [Link]
-
M. Z. Markowicz-Piasecka et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. [Link]
-
An in vitro screening cascade to identify neuroprotective antioxidants in ALS. (n.d.). PMC. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PMC. [Link]
-
Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (n.d.). PMC. [Link]
-
Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. (n.d.). PubMed. [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (n.d.). NIH. [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (n.d.). PubMed. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). ResearchGate. [Link]
-
Neuroquantology. (n.d.). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. [Link]
-
Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (n.d.). PubMed. [Link]
-
N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. (2020, July 1). PubMed. [Link]
-
Wikipedia. (n.d.). Phenylpiperidines. [Link]
- Google Patents. (2015, December 31). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
-
Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
Chemsrc. (2025, November 3). tert-butyl N-[4-fluoro-2-(piperidin-3-yl)phenyl]carbamate. [Link]
- Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.
-
ResearchGate. (2025, August 6). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
-
Synthesis and Neuroprotective Action of Optically Pure Neoechinulin A and Its Analogs. (n.d.). MDPI. [Link]
-
Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). PubMed. [Link]
-
Synthesis and biological activity of novel neuroprotective diketopiperazines. (n.d.). PubMed. [Link]
-
N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. (n.d.). PubMed. [Link]
-
Synthesis and biological evaluation of 3-([8][10][11]triazolo[4,3-a]pyridin-3-yl)-4-(indol-3-yl)-maleimides as potent, selective GSK-3β inhibitors and neuroprotective agents. (2015, March 1). PubMed. [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. [Link]
-
QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. (n.d.). PubMed. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. [Link]
-
Neuroprotective Iridoids and Lignans from Valeriana amurensis. (2023, August 1). MDPI. [Link]
-
Changes in brain piperidine levels under anesthesia: mass fragmentographic analysis. (n.d.). PubMed. [Link]
Sources
- 1. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of new indole-derived neuroprotective agents [pubmed.ncbi.nlm.nih.gov]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-alkylpiperidine carbamates as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neuroquantology.com [neuroquantology.com]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Determination of the Solubility of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate in Organic Solvents
Abstract
This document provides a comprehensive guide to determining the solubility of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate in a range of organic solvents. Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and process chemistry. This guide details the underlying scientific principles, safety precautions, a step-by-step protocol for the widely accepted shake-flask method, and data interpretation. While specific experimental data for tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is not publicly available, this document will utilize data from the structurally similar compound, tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate, as a predictive model and will focus on establishing a robust experimental framework.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
The therapeutic efficacy of a drug candidate is fundamentally linked to its ability to be absorbed, distributed, metabolized, and excreted (ADME). A prerequisite for many of these processes, particularly for orally administered drugs, is the dissolution of the active pharmaceutical ingredient (API) in physiological fluids. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[1]
Beyond its biopharmaceutical importance, solubility in organic solvents is a key consideration during various stages of drug development:
-
Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high yields and purity during the synthesis and crystallization of the API.
-
Formulation Development: The choice of excipients and the development of various dosage forms, such as oral solutions, injectables, and topical preparations, are highly dependent on the API's solubility profile.
-
Analytical Method Development: Solubility data informs the selection of mobile phases in chromatographic techniques like HPLC and the preparation of stock solutions for various assays.
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is a molecule of interest in medicinal chemistry, featuring a substituted phenylpiperidine scaffold common in pharmacologically active compounds. Understanding its solubility in a diverse set of organic solvents is essential for its progression as a potential drug candidate.
Physicochemical Properties of the Analyte
While specific experimental data for tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is limited, we can infer its properties from the closely related isomer, tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate (CAS No. 887589-33-5).[2]
| Property | Value (for tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate) | Reference |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [2] |
| Molecular Weight | 276.37 g/mol | [2] |
| Appearance | Predicted to be a solid at room temperature | - |
| pKa | Estimated basic pKa for the piperidine nitrogen | - |
| LogP | 2.7 (Predicted) | [2] |
The predicted LogP value suggests that the compound is moderately lipophilic, indicating that it is likely to be more soluble in organic solvents than in water. The presence of both hydrogen bond donors (the carbamate N-H and piperidine N-H) and acceptors (the carbonyl oxygens and the nitrogens) suggests that hydrogen bonding will play a significant role in its solubility.[3]
The Principle of "Like Dissolves Like": A Molecular Perspective
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5] The adage "like dissolves like" provides a useful framework for predicting solubility.[3][5] This principle is based on the idea that dissolution is favored when the intermolecular interactions between the solute and solvent are similar in nature and strength to the interactions within the pure solute and pure solvent.
-
Polar Solvents: These solvents, such as alcohols and water, have significant dipole moments and can engage in hydrogen bonding. They are effective at dissolving polar and ionic solutes.
-
Aprotic Polar Solvents: Solvents like DMSO and acetonitrile have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, accept hydrogen bonds and engage in dipole-dipole interactions.
-
Nonpolar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and primarily interact through weak van der Waals forces (London dispersion forces). They are best for dissolving nonpolar solutes.
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate possesses both polar (carbamate and piperidine moieties) and nonpolar (phenyl and tert-butyl groups) regions, suggesting it will exhibit a nuanced solubility profile across a range of solvents.
Health and Safety Precautions
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate and all solvents to be used. While a specific SDS for the target compound is not available, the hazards can be inferred from similar compounds.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or solvent vapors.[7]
-
Handling Solid Compound: Avoid generating dust when handling the solid API.[6]
-
Solvent Handling: Organic solvents are often flammable and can be toxic. Handle them with care, away from ignition sources, and in appropriate containers.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination
The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and simplicity. The method involves saturating a solvent with a solute by allowing them to equilibrate over a set period, followed by the separation of the undissolved solid and quantification of the dissolved solute in the supernatant.
Materials and Equipment
Materials:
-
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate (solid)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity (e.g., HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC vials
Equipment:
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge (optional)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
pH meter (for aqueous solubility, if required)
Experimental Workflow Diagram
Sources
- 1. tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate | C16H24N2O2 | CID 45358648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 108612-54-0|tert-Butyl methyl(piperidin-4-yl)carbamate|BLD Pharm [bldpharm.com]
- 7. rsc.org [rsc.org]
Application Note: A Scalable, Four-Step Synthesis of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
Abstract
This document provides a comprehensive, field-proven guide for the large-scale synthesis of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate, a key building block in pharmaceutical development. The described synthetic strategy is a robust, four-step convergent route designed for scalability and efficiency. The core of this process involves a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the central C-C bond, followed by a selective deprotection. This guide explains the causality behind experimental choices, provides detailed, step-by-step protocols, and includes quantitative data to ensure reproducibility and success in a research and development setting.
Introduction and Strategic Overview
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate serves as a versatile intermediate, providing handles for further functionalization on both the piperidine nitrogen and the aromatic ring. Its synthesis on a large scale requires a strategy that is not only high-yielding but also cost-effective and amenable to standard industrial equipment.
The synthetic approach detailed herein is a convergent four-step process, which offers significant advantages for large-scale production by allowing for the parallel preparation of key fragments and minimizing the number of linear steps.
The Four-Step Synthetic Pathway:
-
Boc-Protection of 3-Bromoaniline: Preparation of the aryl halide coupling partner, tert-butyl (3-bromophenyl)carbamate.
-
Suzuki-Miyaura Cross-Coupling: Formation of the pivotal carbon-carbon bond between the aryl halide and a piperidine boronic ester.
-
Selective N-Boc Deprotection: Removal of the piperidine's Boc group under controlled acidic conditions to yield the target compound.
-
Purification and Isolation: Final purification of the active pharmaceutical ingredient (API) intermediate.
This strategy is designed to be self-validating, with clear checkpoints and analytical methods to ensure the quality of intermediates before proceeding to the next stage.
Logical Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl (3-bromophenyl)carbamate
Rationale: The first step involves the protection of the amino group of 3-bromoaniline with a tert-butoxycarbonyl (Boc) group. This is a critical maneuver to prevent the amine from interfering with the subsequent palladium-catalyzed coupling reaction. The Boc group is stable under the basic conditions of the Suzuki coupling but can be selectively removed later.[2] The use of di-tert-butyl dicarbonate ((Boc)₂O) is standard for this transformation due to its high reactivity and the benign nature of its byproducts (CO₂ and tert-butanol).[3]
Protocol:
-
Reactor Setup: To a suitable reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 3-bromoaniline (1.0 equiv.) and tetrahydrofuran (THF, 5-10 volumes).
-
Reagent Addition: Stir the solution at room temperature and add triethylamine (1.2 equiv.). Subsequently, add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in THF dropwise over 1-2 hours, maintaining the internal temperature below 30°C.
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (10 volumes).
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 3 volumes), saturated sodium bicarbonate solution (2 x 3 volumes), and brine (2 x 3 volumes).
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude tert-butyl (3-bromophenyl)carbamate can often be used directly in the next step if purity is >95%. If necessary, purify by recrystallization from a hexane/ethyl acetate mixture.
| Reagent/Material | Molar Equiv. | Purity | Notes |
| 3-Bromoaniline | 1.0 | >98% | Starting material. |
| Di-tert-butyl dicarbonate | 1.1 | >97% | Boc-protection agent. |
| Triethylamine | 1.2 | >99% | Base to neutralize generated acid. |
| Tetrahydrofuran (THF) | 5-10 Vol. | Anhydrous | Reaction solvent. |
| Ethyl Acetate | ~15 Vol. | Reagent Grade | Extraction solvent. |
| Typical Yield | 95-99% |
Step 2: Suzuki-Miyaura Cross-Coupling
Rationale: This is the key bond-forming step, creating the phenyl-piperidine linkage. The Suzuki-Miyaura reaction is widely used in industrial processes due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of catalysts and boronic esters.[4] We will couple the previously synthesized tert-butyl (3-bromophenyl)carbamate with a commercially available piperidine boronic acid pinacol ester.[5] A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the catalytic cycle. A base (e.g., K₂CO₃) is essential for the transmetalation step.[6]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol:
-
Inert Atmosphere: Charge a reactor with tert-butyl (3-bromophenyl)carbamate (1.0 equiv.), 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 equiv.), and potassium carbonate (2.5 equiv.). Purge the vessel with nitrogen or argon for at least 30 minutes.
-
Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 volumes).
-
Reaction: Heat the mixture to 85-90°C and stir vigorously for 12-18 hours. Monitor the reaction by HPLC for the disappearance of the aryl bromide.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate (10 volumes).
-
Filtration & Washing: Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the organic phase with water (3 x 5 volumes) and brine (2 x 5 volumes).
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)carbamate as a solid.
| Reagent/Material | Molar Equiv. | Purity | Notes |
| tert-Butyl (3-bromophenyl)carbamate | 1.0 | >95% | From Step 1. |
| 1-Boc-piperidine-4-boronic acid pinacol ester | 1.2 | >97% | Commercially available.[5] |
| Pd(PPh₃)₄ | 0.03 | >98% | Catalyst. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | 2.5 | Anhydrous | Base. |
| 1,4-Dioxane / Water (4:1) | 10 Vol. | Degassed | Solvent system. |
| Typical Yield | 80-90% |
Step 3: Selective Deprotection of Piperidine N-Boc Group
Rationale: The final chemical transformation is the selective removal of the Boc group from the piperidine nitrogen. The Boc group on the aniline nitrogen is more stable to acidic cleavage than the one on the aliphatic piperidine nitrogen due to electronic effects.[7] This difference in reactivity allows for selective deprotection under carefully controlled acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at low temperatures is a common and effective method.[8] The reaction must be carefully monitored to prevent the over-reaction which would remove both Boc groups.
Protocol:
-
Dissolution: Dissolve the doubly-protected intermediate from Step 2 (1.0 equiv.) in dichloromethane (DCM, 10-20 volumes) in a reactor and cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 2.0-3.0 equiv.) dropwise to the stirred solution, maintaining the temperature at 0-5°C.
-
Reaction Monitoring: Stir the reaction at 0°C. Monitor closely by TLC or LC-MS every 30 minutes. The reaction is typically complete in 1-4 hours. It is crucial to quench the reaction as soon as the starting material is consumed to avoid deprotection of the second Boc group.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a cold, stirred, saturated solution of sodium bicarbonate to neutralize the excess TFA.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 volumes).
-
Washing & Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
| Reagent/Material | Molar Equiv. | Purity | Notes |
| Doubly-protected intermediate | 1.0 | >95% | From Step 2. |
| Trifluoroacetic acid (TFA) | 2.0 - 3.0 | >99% | Corrosive. Add slowly at 0°C. |
| Dichloromethane (DCM) | 10-20 Vol. | Anhydrous | Reaction solvent. |
| Sodium Bicarbonate (Sat. Soln.) | As needed | For quenching. | |
| Typical Yield | 85-95% |
Step 4: Final Purification and Isolation
Rationale: The final step is to ensure the product meets the required purity specifications for its intended use. Recrystallization is a highly effective method for purifying solid compounds on a large scale, as it can efficiently remove minor impurities.
Protocol:
-
Solvent Selection: Dissolve the crude product from Step 3 in a minimal amount of a suitable hot solvent (e.g., isopropanol or an ethyl acetate/heptane mixture).
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Filtration: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate under vacuum at 40-50°C to a constant weight.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Reagent Handling:
-
Trifluoroacetic acid (TFA): Highly corrosive and volatile. Handle only in a well-ventilated fume hood.
-
Palladium Catalysts: Can be pyrophoric and are toxic. Handle under an inert atmosphere.
-
Organic Solvents: Use in well-ventilated areas and away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Routier, S., et al. (2002). A New Mild Method to Remove N-tert-butyloxycarbonyl Groups. Synlett, 2002(4), 678-680.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Available at: [Link]
-
Oakwood Chemical. tert-Butyl N-(3-bromophenyl)carbamate. Product Page. Available at: [Link]
- Vantourout, J., et al. (2017). A Mild and Selective Method for N-Boc Deprotection.
-
Wikipedia. (n.d.). Phenylpiperidines. Available at: [Link]
-
Anderson, J. C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 1-N-叔丁氧羰基哌啶-4-硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate in Fragment-Based Drug Discovery
Introduction: The Philosophy of Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD employs a more nuanced approach. It starts by identifying low molecular weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[3][4] These initial "hits" are then optimized and grown into more potent, lead-like molecules through structure-guided design.[5][6]
The core advantage of FBDD lies in its efficient exploration of chemical space.[7][8] Because fragments are smaller and less complex, a library of a few thousand fragments can represent a greater diversity of chemical shapes and pharmacophores than a library of millions of HTS compounds.[4][9] This leads to higher hit rates and provides more tractable starting points for medicinal chemistry optimization, often resulting in leads with superior physicochemical properties.[4][10] The process relies heavily on sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography to detect these low-affinity interactions.[11][12][13]
This document provides a detailed guide on the application of a specific, versatile fragment, tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate , in a hypothetical FBDD campaign. We will explore its properties, outline detailed protocols for its use in screening and hit-to-lead evolution, and explain the scientific rationale behind each step.
Fragment Analysis: Why tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate?
The selection of compounds for a fragment library is a critical step in any FBDD program.[7][14] Fragments should be small, soluble, and possess sufficient complexity to form meaningful interactions, yet simple enough to provide clear structure-activity relationship (SAR) data. tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is an excellent candidate for inclusion in a fragment library due to its unique structural and physicochemical properties.
Physicochemical Properties and "Rule of Three" Compliance
The "Rule of Three" (Ro3) provides a set of guidelines for designing effective fragments.[15][1] Let's analyze our fragment against these criteria:
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 290.42 g/mol | ≤ 300 Da | Yes |
| cLogP | ~2.9-3.2 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 2 (amine NH, carbamate NH) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 3 (carbamate C=O, piperidine N) | ≤ 3 | Yes |
| Rotatable Bonds | 4 | ≤ 3 | No (Slight Deviation) |
While the number of rotatable bonds is slightly above the strict guideline, its value is still low and acceptable for a fragment of this size, providing conformational flexibility without excessive entropy loss upon binding. The fragment's overall compliance with the Ro3 suggests it has favorable properties for FBDD, including adequate solubility for high-concentration screening and a good balance of lipophilicity.
Structural Features for FBDD Utility
The true value of this fragment lies in its synthetically "poised" structure.[11] It contains multiple, chemically distinct handles that can be independently modified during hit-to-lead optimization.
-
3D Saturated Core: The piperidine ring provides a three-dimensional, non-planar scaffold.[16][17] This is a highly desirable feature in modern drug discovery, as 3D fragments can explore binding pockets more effectively than the flat, aromatic compounds that often dominate fragment libraries.[18] Piperidine derivatives are prevalent in numerous approved drugs, underscoring their pharmacological relevance.[19][20]
-
Aromatic Vector: The phenyl ring acts as a flat, rigid linker and a key vector for chemical elaboration. It provides a surface for potential π-stacking or hydrophobic interactions with the target protein.
-
Primary Modification Handle (Boc-protected Amine): The tert-butoxycarbonyl (Boc) protected aniline is the primary site for "fragment growing." The Boc group is a stable protecting group that can be readily removed under acidic conditions to reveal a nucleophilic primary amine. This amine can then be functionalized in countless ways (e.g., acylation, sulfonylation, reductive amination) to introduce new chemical groups that can probe for additional interactions within the binding site.
-
Secondary Modification Handle (Piperidine Nitrogen): The secondary amine of the piperidine ring offers a second, orthogonal vector for optimization. It can be alkylated, acylated, or used in other coupling reactions to explore a different region of the target's binding pocket. This dual-handle system provides exceptional flexibility for the medicinal chemist.
The overall FBDD workflow leveraging this fragment is visualized below.
Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Application Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
This protocol describes a primary screen to identify fragments that bind to a hypothetical target protein, for instance, a protein kinase. SPR is a highly sensitive, label-free technique ideal for detecting the weak binding of fragments in real-time.[12][13]
Objective: To identify initial hits from a fragment library by detecting binding to an immobilized protein target.
Materials:
-
Biacore or similar SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein (>95% purity) at 50 µg/mL in 10 mM sodium acetate, pH 5.0
-
Fragment library (including tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate) dissolved in 100% DMSO at 100 mM.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) with 2% DMSO.
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5.
Methodology:
-
Target Immobilization:
-
Equilibrate the system with Running Buffer (without DMSO).
-
Activate the sensor chip surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein solution over the activated surface until the desired immobilization level (~10,000 Response Units, RU) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein injection to allow for reference subtraction.
-
-
Fragment Screening:
-
Prepare fragment screening plates by diluting the 100 mM DMSO stocks to a final concentration of 200 µM in Running Buffer (final DMSO concentration will be 2%). Include buffer-only (blank) injections for double referencing.
-
Prime the system with Running Buffer (now containing 2% DMSO) until a stable baseline is achieved.
-
Perform injections of the fragment solutions over the target and reference flow cells. Use a contact time of 60 seconds and a dissociation time of 120 seconds.
-
After each fragment injection, regenerate the surface with a 30-second pulse of the Regeneration Solution to ensure the complete removal of the bound fragment.
-
Monitor the sensorgram for each injection. A binding event is indicated by an increase in RU during the association phase.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal and the blank injections.
-
Identify hits as fragments that produce a dose-dependent and saturable binding signal significantly above the noise level.
-
For initial hits, perform a dose-response experiment (e.g., 8 concentrations from 1 µM to 500 µM) to determine the equilibrium dissociation constant (K_D).
-
Hypothetical Screening Results:
| Fragment ID | Structure | K_D (µM) from SPR | Ligand Efficiency (LE) | Hit? |
| F001 | tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate | 150 | 0.35 | Yes |
| F002 | ... | >1000 | N/A | No |
| F003 | ... | 300 | 0.32 | Yes |
Ligand Efficiency (LE) is calculated as: LE = (1.37 * pK_D) / N_heavy, where N_heavy is the number of non-hydrogen atoms. It is a key metric for prioritizing fragments.[13]
Application Protocol 2: Hit Validation with Ligand-Observed NMR
NMR is a powerful secondary screening method to confirm hits from SPR, eliminate false positives, and provide initial structural insights.[3][11] Saturation Transfer Difference (STD)-NMR is a ligand-observed experiment that is particularly effective for detecting weak binding.[21]
Objective: To confirm the binding of primary hits to the target protein in solution.
Materials:
-
NMR spectrometer (≥500 MHz) with a cryoprobe.
-
Target protein solution (10-20 µM) in a deuterated phosphate buffer (e.g., 50 mM NaD_2PO_4, 100 mM NaCl, pD 7.4).
-
Fragment hits (from SPR screen) as 100 mM DMSO-d6 stocks.
-
Known non-binding compound (negative control).
Methodology:
-
Sample Preparation:
-
Prepare two NMR tubes for each fragment to be tested.
-
Sample A (Test): Add the fragment stock to the protein solution for a final fragment concentration of 200 µM and a final protein concentration of 10 µM.
-
Sample B (Control): Prepare a sample with only the fragment at 200 µM in the same deuterated buffer.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton spectrum for the control sample (Sample B) to identify the fragment's resonance frequencies.
-
For the test sample (Sample A), acquire an STD-NMR spectrum. This involves:
-
An "on-resonance" experiment where the protein is selectively saturated with a train of Gaussian pulses at a frequency where only protein resonances appear (e.g., -1 ppm).
-
An "off-resonance" experiment where the saturation pulse is applied at a frequency where no protein or ligand resonances appear (e.g., 30 ppm).
-
The saturation time is typically set to 2 seconds.
-
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close contact with the saturated protein.
-
The presence of signals in the STD difference spectrum confirms that the fragment binds to the target protein.
-
The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface (the "binding epitope"). For our title fragment, we might hypothetically observe stronger STD signals for the piperidine and phenyl protons than for the t-butyl group, suggesting the latter is more solvent-exposed.
-
Application Protocol 3: Hit-to-Lead Evolution via Fragment Growing
Once a fragment hit like tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is validated and its binding mode is determined by X-ray crystallography, the hit-to-lead phase begins.[10] The "fragment growing" strategy involves adding chemical functionality to the core fragment to make new, favorable interactions with the target, thereby increasing potency.
Objective: To synthesize a small library of analogues by modifying the aniline nitrogen to improve binding affinity.
Hypothetical Scenario: X-ray crystallography reveals that the Boc-protected amine of our fragment is oriented towards a solvent-exposed channel in the protein's active site, with a nearby hydrophobic pocket and a hydrogen bond acceptor.
Step 1: Boc Deprotection
-
Dissolve tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield 3-(piperidin-4-yl)aniline.
Step 2: Amide Coupling (Example)
-
Dissolve 3-(piperidin-4-yl)aniline (1.0 eq) and a selected carboxylic acid (e.g., 4-fluorobenzoic acid, 1.1 eq) in N,N-dimethylformamide (DMF, 0.2 M).
-
Add a coupling agent such as HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final, more potent compound.
This synthetic route allows for the rapid generation of a diverse set of analogues by simply varying the carboxylic acid used in the coupling step.
Figure 2: A visual representation of a "fragment growing" strategy.
Conclusion
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate represents an exemplary fragment for use in FBDD campaigns. Its adherence to the "Rule of Three," combined with its three-dimensional piperidine core and strategically placed, orthogonal synthetic handles, makes it a highly valuable starting point for drug discovery. The protocols outlined in this document provide a clear, scientifically grounded framework for identifying and optimizing this fragment, from initial screening through to lead generation. By leveraging such well-designed fragments, researchers can enhance the efficiency and success rate of their drug discovery efforts, ultimately accelerating the development of novel therapeutics.
References
-
Fragment Screening & Fragment-Based Drug Design. (n.d.). Creative Biostructure. Retrieved from [Link]
-
Ciulli, A., & Abell, C. (2007). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. Retrieved from [Link]
-
Wikipedia. (2023). Fragment-based lead discovery. Retrieved from [Link]
-
PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]
-
Schroeder, G. M., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]
-
Kirsch, P., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. Retrieved from [Link]
-
O'Brien, P., & Roughley, S. D. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal. Retrieved from [Link]
-
Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Zartler, E., Swain, C., & Pearce, S. (2012). Fragment library design. Drug Discovery World. Retrieved from [Link]
-
ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Retrieved from [Link]
-
de Souza Neto, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Retrieved from [Link]
-
Wallentin, C., et al. (2022). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]
-
de Souza Neto, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Retrieved from [Link]
-
van Ameijde, J., & van den Heuvel, D. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Fragment-to-Lead. Retrieved from [Link]
-
Rich, R. L., & Myszka, D. G. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
SARomics Biostructures. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]
-
Gaponova, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagents and conditions:i) tert-butyl- piperidin-4yl-carbamate, p-TSA,... Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate. Retrieved from [Link]
-
Pérez-Rojas, J. M., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Pharmaceuticals. Retrieved from [Link]
-
Pérez-Rojas, J. M., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. MDPI. Retrieved from [Link]
-
Gaponova, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
-
Cambridge Healthtech Institute. (2016). Fragment Based Drug Discovery. Retrieved from [Link]
-
Shraga, A., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Molecular Neuroscience. Retrieved from [Link]
-
Kumar, A., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules. Retrieved from [Link]
Sources
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 3. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 7. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 16. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 18. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the handling, storage, and application of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate (CAS No. 887589-53-9). As a key building block in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics, a thorough understanding of its properties is crucial for ensuring experimental success and laboratory safety. These protocols are designed to provide researchers with the necessary information to confidently and safely incorporate this reagent into their workflows.
Chemical Identification and Properties
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is a bifunctional molecule featuring a Boc-protected aniline and a secondary piperidine amine. This structure makes it a versatile intermediate for introducing a piperidinylphenyl motif in drug discovery programs.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[3-(piperidin-4-yl)phenyl]carbamate | N/A |
| Synonyms | (3-Piperidin-4-yl-phenyl)-carbamic acid tert-butyl ester | [1] |
| CAS Number | 887589-53-9 | [1] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [2] |
| Molecular Weight | 276.37 g/mol | [2] |
| Appearance | White to off-white solid (typical) | General chemical knowledge |
| Purity | ≥95% (typical commercial grade) | General chemical knowledge |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), and Ethanol (EtOH). Limited solubility in water. | Inferred from synthesis papers[1] |
Hazard Identification and Safety Precautions
GHS Hazard Classification (Inferred): Based on aggregated data for related compounds, the following classifications should be considered[3]:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled, based on data for similar structures[4].
Personal Protective Equipment (PPE)
A risk-based approach to PPE is essential. The following are minimum requirements for handling this compound:
-
Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) of sufficient thickness. Inspect gloves prior to use.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or when generating dust, consider additional protective clothing.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[4][5].
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity and purity of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate.
Receiving and Initial Inspection
The following workflow outlines the steps for safely receiving and inspecting the compound.
Sources
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.ie [fishersci.ie]
- 4. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate Synthesis
Welcome to the technical support center for the synthesis of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower you to optimize your experimental outcomes.
I. Synthetic Strategy Overview
The synthesis of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate can be approached through several routes. A common and effective strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the crucial carbon-carbon bond between the phenyl and piperidine rings. This is followed by the protection of the aniline nitrogen with a tert-butoxycarbonyl (Boc) group. The piperidine nitrogen is typically protected throughout the coupling reaction and may be deprotected in a final step if the free piperidine is desired.
Below is a visual representation of a common synthetic workflow.
Caption: A common synthetic workflow for the target molecule.
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Yield in the Suzuki Coupling Step
Potential Cause 1: Inactive Catalyst or Ligand The choice of palladium catalyst and ligand is critical, especially when dealing with heteroatom-containing substrates. The nitrogen atoms in the aniline and piperidine moieties can coordinate to the palladium center and inhibit catalysis.
Solution:
-
Catalyst Screening: If using a standard catalyst like Pd(PPh₃)₄ yields poor results, consider screening other catalyst/ligand combinations. Buchwald and Hartwig ligands, such as SPhos and XPhos, are often effective for challenging couplings.[1]
-
Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1-2 mol% to 3-5 mol%).
-
Oxygen Exclusion: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[2]
Potential Cause 2: Issues with the Boronic Ester or Halide The stability and purity of the coupling partners are paramount. Boronic acids and their esters can degrade upon storage, and the halide partner may contain impurities that interfere with the reaction.
Solution:
-
Reagent Purity: Use freshly purchased or purified starting materials. Assess the purity of the boronic ester by NMR before use.
-
Boronic Ester Stability: Consider using a more stable boronate ester, such as a pinacol ester, which is generally more robust than the corresponding boronic acid.
Potential Cause 3: Inappropriate Base or Solvent The base plays a crucial role in the transmetalation step of the catalytic cycle. The solvent affects the solubility of the reagents and the stability of the catalytic species.
Solution:
-
Base Screening: Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices.[3] If one is ineffective, try the other or consider cesium carbonate (Cs₂CO₃) for more challenging couplings.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used.[3] Ensure the solvents are thoroughly degassed to remove dissolved oxygen.
Problem 2: Significant Formation of Side Products
Potential Cause 1: Homocoupling of the Boronic Ester This side reaction leads to the formation of a dimer of the piperidine starting material. It is often promoted by the presence of oxygen.
Solution:
-
Strict Inert Atmosphere: As mentioned above, rigorous exclusion of oxygen is the most effective way to minimize homocoupling.[2]
-
Controlled Addition: In some cases, slow addition of the boronic ester to the reaction mixture can reduce its concentration at any given time, disfavoring the homocoupling pathway.
Potential Cause 2: Deboronation or Dehalogenation This involves the cleavage of the C-B or C-X bond of the starting materials, respectively, leading to the formation of undesired byproducts.
Solution:
-
Milder Base: If significant deboronation is observed, switch to a milder base (e.g., from K₃PO₄ to K₂CO₃).
-
Temperature Control: Avoid excessively high temperatures, which can promote decomposition of the starting materials.
Problem 3: Incomplete Boc Protection of the Aniline
Potential Cause 1: Insufficient Reagent Stoichiometry The reaction may stall if there is not enough di-tert-butyl dicarbonate ((Boc)₂O) or base to drive the reaction to completion.
Solution:
-
Reagent Equivalents: Use a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents). The base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), should be used in at least stoichiometric amounts (1.0-1.5 equivalents).[4]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, an additional portion of (Boc)₂O can be added.
Potential Cause 2: Low Nucleophilicity of the Aniline The aniline in the starting material is weakly nucleophilic, which can make the Boc protection sluggish.
Solution:
-
Solvent Choice: The use of an alcohol like methanol can accelerate the Boc protection of aromatic amines.[5]
-
Catalytic DMAP: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[6]
Problem 4: Difficulty in Product Purification
Potential Cause: Similar Polarity of Product and Impurities The final product and unreacted starting materials or side products may have similar polarities, making separation by column chromatography challenging.
Solution:
-
Solvent System Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Acid-Base Extraction: If the piperidine nitrogen is deprotected, an acid-base extraction can be used to separate the basic product from neutral impurities.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal order of steps: Suzuki coupling first or Boc protection first?
A1: Both sequences are viable, but performing the Suzuki coupling first on an unprotected 3-bromoaniline followed by Boc protection of the resulting 3-(piperidin-4-yl)aniline is often preferred. This avoids potential complications of the Boc group interfering with the Suzuki coupling. However, if the Boc-protected aniline is commercially available and cost-effective, using it directly in the coupling can be a more streamlined approach.
Q2: Which protecting group is best for the piperidine nitrogen during the Suzuki coupling?
A2: The Boc group is an excellent choice as it is stable under the basic conditions of the Suzuki coupling and can be easily removed with acid if the final compound requires a free secondary amine on the piperidine ring.[7] A benzyl (Bn) group is another option, which can be removed by catalytic hydrogenolysis.[6]
Q3: How can I effectively monitor the progress of the Suzuki coupling reaction?
A3: TLC is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to get good separation between the starting materials and the product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is the preferred method.
Q4: My final product is a salt (e.g., TFA or HCl salt) after deprotection. How do I obtain the free base?
A4: To obtain the free base, dissolve the salt in water or a mixture of water and an organic solvent like dichloromethane (DCM). Then, add a base such as saturated sodium bicarbonate or sodium hydroxide solution until the pH is basic (pH > 8). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate), combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.[7]
IV. Optimized Reaction Conditions and Protocols
Table 1: Optimized Conditions for Key Synthetic Steps
| Step | Reagents & Conditions | Solvent | Temperature | Typical Time | Notes |
| Suzuki Coupling | 1-Boc-4-(pinacolboronate)piperidine (1.2 eq), 3-bromoaniline (1.0 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq) | 1,4-Dioxane/H₂O (4:1) | 90-100 °C | 4-12 h | All reagents should be degassed, and the reaction run under an inert atmosphere. |
| Boc Protection | 3-(1-Boc-piperidin-4-yl)aniline (1.0 eq), (Boc)₂O (1.1 eq), TEA (1.2 eq), DMAP (cat.) | Dichloromethane (DCM) | Room Temp. | 2-6 h | Monitor by TLC until starting material is consumed. |
| Boc Deprotection | Boc-protected piperidine (1.0 eq), Trifluoroacetic acid (TFA) (10-20% v/v) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1-3 h | The product will be the TFA salt.[7] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask, add 3-bromoaniline (1.0 equiv), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(dppf)Cl₂ (0.03 equiv).
-
Add degassed 1,4-dioxane and degassed water (4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Experimental Protocol: Boc Protection
-
Dissolve 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)aniline (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (TEA) (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Troubleshooting Workflow
Caption: A logical workflow to diagnose and solve common synthesis issues.
V. References
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available at: [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. NIH. Available at: [Link]
-
Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Available at: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... ResearchGate. Available at: [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ijapbc. Available at: [Link]
-
Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). Google Patents. Available at:
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available at: [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]
Sources
Technical Support Center: Purification of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
Welcome to the technical support center for the purification of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful isolation of this compound. The unique bifunctional nature of this molecule, possessing both a basic piperidine ring and an acid-labile Boc-protecting group, presents specific challenges that this guide will address.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is formatted in a question-and-answer style to directly address issues you may encounter during your experiments.
Issue 1: My compound is streaking badly on the TLC plate and I'm getting poor separation during column chromatography.
Likely Cause: The basic nitrogen of the piperidine ring is interacting strongly with the acidic silanol groups on the surface of the silica gel. This can lead to significant tailing of the product spot on a TLC plate and broad, poorly resolved peaks during column chromatography.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system. The TEA will preferentially interact with the acidic sites on the silica, minimizing the interaction with your compound and leading to sharper peaks and better separation.
-
Ammonia in Methanol: For highly polar compounds that are difficult to elute, a mobile phase of methanol/dichloromethane can be effective.[2] A stock solution of 10% ammonia in methanol can be used to prepare a 1-10% solution of this stock in dichloromethane for eluting very polar basic compounds.[1][3]
-
-
Stationary Phase Deactivation: Before loading your sample, you can flush the column with the mobile phase containing the basic additive. This pre-treatment helps to neutralize the acidic sites on the silica gel.[4]
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1] Ensure you are using neutral or basic alumina, as acidic alumina will present the same issues as silica.
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can be an excellent option.[1][5] In this technique, a nonpolar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Issue 2: My product appears to be decomposing on the silica gel column.
Likely Cause: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[6][7][8] The acidic nature of standard silica gel can be sufficient to cause partial or complete cleavage of the Boc group, leading to the formation of the free aniline as an impurity.
Solutions:
-
Deactivation of Silica Gel: As mentioned previously, neutralizing the silica gel with a basic additive like triethylamine in the eluent is crucial to prevent Boc group cleavage.[4]
-
Minimize Contact Time: The longer the compound is on the column, the greater the chance of decomposition.
-
Flash Chromatography: Employ flash chromatography rather than gravity chromatography to expedite the purification process.[9]
-
Optimize Solvent System: Develop a solvent system using TLC that provides a retention factor (Rf) for your product of approximately 0.3-0.4. This ensures a reasonable elution time without being too close to the solvent front.[5]
-
-
Alternative Purification Technique: If decomposition on silica is unavoidable, consider recrystallization as an alternative purification method.
Issue 3: I'm having difficulty getting my compound to crystallize.
Likely Cause: Finding a suitable solvent or solvent system for recrystallization can be challenging. The ideal solvent should dissolve the compound when hot but not at room temperature.[10][11] The presence of impurities can also inhibit crystallization.
Solutions:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water).[12][13][14] Look for a solvent that provides poor solubility at room temperature but good solubility upon heating.
-
Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent system can be employed.[15]
-
Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble.
-
Slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble until the solution becomes cloudy.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.
-
-
Induce Crystallization: If crystals are slow to form, you can try:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.
-
-
Charcoal Treatment: If your product is discolored (e.g., yellow or brown), this may be due to oxidation of the piperidine ring or other colored impurities.[4][16] A charcoal treatment can be effective in removing these.
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of activated charcoal and stir for 15-30 minutes.
-
Filter the mixture through Celite to remove the charcoal.
-
Proceed with crystallization of the filtrate.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate?
A good starting point for a compound of this polarity would be a mixture of ethyl acetate and hexanes.[2] You can start with a ratio of 30:70 (EtOAc:Hexanes) and gradually increase the polarity. Due to the basic piperidine, it is highly recommended to add 0.5-1% triethylamine to the eluent from the outset. For more polar impurities, a gradient elution to a system containing methanol in dichloromethane (e.g., 1-5% MeOH in DCM with 0.5% TEA) may be necessary.[2]
Q2: How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of your tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals could indicate impurities.[17][18] For example, the disappearance of the large singlet around 1.5 ppm would indicate the loss of the Boc group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying the purity of your compound and detecting non-volatile impurities.[19] A C18 reverse-phase column is typically suitable.[19]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound.
Q3: My purified product is a yellow oil. What is the likely cause and how can I fix it?
A yellow discoloration is often indicative of oxidation, particularly of the basic piperidine nitrogen.[4][16] While this may not always interfere with subsequent reactions, if high purity is required, the color can often be removed by a charcoal treatment followed by recrystallization or by careful column chromatography.[4] To prevent this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[16]
Q4: Is the Boc group stable to basic conditions?
Yes, the Boc group is generally stable to basic conditions and most nucleophiles, which is why it is a popular protecting group.[6][7] It is, however, sensitive to acidic conditions.[8][20]
Visualizing the Purification Workflow
Decision Tree for Purification Strategy
Caption: A decision-making workflow for purifying the target compound.
Troubleshooting Column Chromatography
Caption: Troubleshooting common column chromatography issues.
Data Summary
Table 1: Recommended Solvent Systems for Flash Chromatography
| Polarity | Solvent System | Modifier | Application Notes |
| Low to Medium | Ethyl Acetate / Hexanes | 0.1 - 1% Triethylamine | Good starting point. Adjust ratio for optimal Rf. |
| Medium to High | Methanol / Dichloromethane | 0.1 - 1% Triethylamine | For eluting more polar compounds and impurities.[2] |
| High (Basic) | 1-10% of (10% NH₃ in MeOH) / Dichloromethane | N/A | Effective for very polar basic compounds that are stubborn to elute.[2][3] |
References
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available from: [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available from: [Link]
-
Flash Chromatography Basics | Sorbent Technologies, Inc. Available from: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]
-
Methyl carbamate purification by extraction and recrystallization - ResearchGate. Available from: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Available from: [Link]
-
Methyl carbamate purification by extraction and recrystallazation - SciEngine. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available from: [Link]
-
Are there any general rules for choosing solvents for recrystallization?. Available from: [Link]
-
Recrystallization. Available from: [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. Available from: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available from: [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Available from: [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. Available from: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available from: [Link]
-
Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit. Available from: [Link]
-
Successful Flash Chromatography - King Group. Available from: [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Available from: [Link]
-
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. Available from: [Link]
-
Recrystallization - Chemistry LibreTexts. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available from: [Link]
-
(PDF) Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis - ResearchGate. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
2 - Supporting Information. Available from: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. Available from: [Link]
-
Recycle studies of protection of aniline with BOC anhydride over SBA-15 catalysts … - ResearchGate. Available from: [Link]
-
What are the best methods for Piperidine purification alternatives to distillation?. Available from: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available from: [Link]
-
Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... - ResearchGate. Available from: [Link]
- US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl) - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sorbtech.com [sorbtech.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Recrystallization [sites.pitt.edu]
- 11. mt.com [mt.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yield in Piperidine Carbamate Synthesis
Introduction
The piperidine carbamate moiety is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable chemical stability, ability to modulate biological properties, and role as a peptide bond surrogate.[1][2] Despite its prevalence, the synthesis of piperidine carbamates can be fraught with challenges, with low yield being a primary concern for researchers in both academic and industrial settings.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth approach to troubleshooting and optimizing piperidine carbamate synthesis. By moving beyond simple procedural lists to explain the underlying chemical principles, this guide empowers you to diagnose issues, make informed decisions, and ultimately enhance the efficiency and success of your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding piperidine carbamate synthesis.
Q1: What are the principal synthetic routes to piperidine carbamates?
A1: Several reliable methods exist, with the choice depending on substrate scope, scale, and available reagents. The most common route involves the reaction of a piperidine with a carbamoylating agent. Key examples include:
-
Reaction with Chloroformates: This is a widely used method where a piperidine is reacted with an alkyl or aryl chloroformate in the presence of a base to neutralize the HCl byproduct.[3]
-
Reaction with Isocyanates: This route is highly efficient but requires handling potentially toxic isocyanate reagents.[1]
-
From Carbon Dioxide: CO₂ can react with amines to form a carbamate anion, which is then trapped with an electrophile.[1][4] This method is considered a greener approach but may require optimization of catalysts and conditions.[4]
-
From Carboxylic Acids (via Curtius Rearrangement): This multi-step process converts a carboxylic acid to an isocyanate intermediate, which then reacts with an alcohol. It is less direct but useful for complex molecules.[1]
Q2: Why is the purity of the piperidine starting material so critical?
A2: The purity of the piperidine substrate is paramount for several reasons:
-
Water Content: Piperidines are often hygroscopic. Water can hydrolyze reactive intermediates like chloroformates and isocyanates, leading to the formation of unwanted ureas and a significant reduction in yield.[5] It is crucial to use a dry piperidine, often achieved by distillation from a drying agent like potassium hydroxide (KOH).[5][6]
-
Oxidation Products: Piperidines can oxidize upon exposure to air and light, often resulting in a yellow discoloration.[6][7] These impurities can interfere with the reaction and complicate purification.
-
Residual Precursors: If the piperidine was synthesized by the reduction of pyridine, residual pyridine can be a problematic impurity. Piperidine and pyridine form an azeotrope, making them difficult to separate by simple distillation.[5][6]
Q3: What are the most critical reaction parameters to control?
A3: Success hinges on the careful control of several parameters:
-
Temperature: Carbamate formation is often exothermic. Low temperatures (e.g., 0 °C) are typically used during the addition of reagents to control the reaction rate and minimize side reactions.
-
Stoichiometry: Precise control of the reactant ratios is essential. An excess of the piperidine can sometimes be used to drive the reaction to completion, but an excess of the electrophile can lead to byproducts.
-
Choice of Base: A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the acid (e.g., HCl) produced during reactions with chloroformates.[7] The base must not compete with the piperidine as a nucleophile.
-
Solvent: Polar aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or dimethylformamide (DMF) are generally preferred as they effectively dissolve the reactants without interfering with the reaction.[7]
Q4: How can I effectively monitor the reaction's progress?
A4: Monitoring the consumption of the limiting reagent is key to avoiding incomplete reactions or the formation of degradation products from extended reaction times.
-
Thin-Layer Chromatography (TLC): TLC is the most common method for qualitative monitoring. A co-spot of the starting material alongside the reaction mixture allows for easy visualization of its consumption.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reactions or when byproducts are suspected, LC-MS provides quantitative data on the disappearance of starting material and the appearance of the desired product mass.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific low-yield scenarios.
Issue 1: Low or No Product Formation (High Recovery of Starting Material)
This outcome typically points to an issue with reagent reactivity or fundamental reaction conditions.
-
Possible Cause 1.1: Inactive Carbamoylating Agent
-
Diagnosis: The carbamoylating agent (e.g., alkyl chloroformate) may have degraded due to improper storage, particularly from moisture exposure.
-
Solution: Use a fresh bottle of the reagent or purify the existing stock. For example, chloroformates can be distilled under reduced pressure. Always store reactive reagents under an inert atmosphere (N₂ or Ar) and in a desiccator.
-
-
Possible Cause 1.2: Protonated Piperidine
-
Diagnosis: If the reaction generates an acid (like HCl) and the base is insufficient or added too slowly, the starting piperidine will be protonated. The resulting ammonium salt is not nucleophilic and will not react.
-
Solution: Ensure at least one equivalent of a suitable non-nucleophilic base is present. Consider adding the base to the piperidine solution before the slow addition of the carbamoylating agent.
-
-
Possible Cause 1.3: Sub-optimal Temperature
-
Diagnosis: While low temperatures are often used to control exotherms, some less reactive piperidines or carbamoylating agents may require more thermal energy to react at a reasonable rate.
-
Solution: If TLC or LC-MS shows no reaction progress after several hours at 0 °C, allow the reaction to slowly warm to room temperature. For particularly stubborn cases, gentle heating (e.g., 40-50 °C) may be necessary, but this should be done cautiously as it can also promote side reactions.
-
Issue 2: Low Yield with Significant Byproduct Formation
This is one of the most common challenges, indicating that while the desired reaction is occurring, competing pathways are consuming the reactants.
-
Possible Cause 2.1: Presence of Water (Moisture Contamination)
-
Diagnosis: The presence of symmetrical ureas (if using an isocyanate) or the smell of CO₂ (from chloroformate decomposition) are strong indicators of moisture. Water reacts with the electrophile faster than the piperidine in many cases.
-
Solution:
-
Dry Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Dry Piperidine: As mentioned in the FAQ, ensure the piperidine is dry, distilling from KOH if necessary.[6]
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the flask.
-
-
-
Possible Cause 2.2: Steric Hindrance
-
Diagnosis: Bulky substituents near the nitrogen atom on the piperidine ring or on the carbamoylating agent can significantly slow down the rate of the desired reaction.[7] This allows slower, competing side reactions to become more prominent. Sterically hindered amines are known to form less stable carbamates.[8][9]
-
Solution:
-
Increase Reaction Time/Temperature: Give the sterically hindered components more time and energy to react.
-
Use a More Reactive Electrophile: Switch from a chloroformate to a more reactive agent like an isocyanate or use a catalytic amount of 4-dimethylaminopyridine (DMAP) with an anhydride.[7]
-
Change Synthetic Route: In severe cases, a different synthetic strategy may be required.
-
-
-
Possible Cause 2.3: Side Reactions from Base
-
Diagnosis: If a nucleophilic base is used, it can compete with the piperidine. For instance, using an amine base that is less sterically hindered than the piperidine substrate can lead to the formation of a carbamate byproduct from the base itself.
-
Solution: Use a bulky, non-nucleophilic base like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.
-
Issue 3: Product Loss During Workup and Purification
Sometimes the reaction proceeds well, but the product is lost during the isolation phase.
-
Possible Cause 3.1: Product Solubility Issues
-
Diagnosis: The desired carbamate may have partial solubility in the aqueous phase during extraction, leading to significant losses.
-
Solution: Perform multiple extractions (3-5 times) with the organic solvent. If the product is still lost, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.
-
-
Possible Cause 3.2: Degradation on Silica Gel
-
Diagnosis: Carbamates, especially those with acid-labile protecting groups (like Boc), can degrade on standard silica gel, which is slightly acidic. This is observed as streaking on the TLC plate and a lower-than-expected yield after column chromatography.
-
Solution:
-
Neutralize Silica: Pre-treat the silica gel by slurrying it in a solvent containing a small amount of triethylamine (~1%), then pack the column as usual.
-
Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase C18 silica for purification.
-
-
Part 3: Key Experimental Protocols
Protocol 1: General Synthesis of a Piperidine Carbamate using Ethyl Chloroformate
This protocol describes a standard procedure for the synthesis of ethyl piperidine-1-carboxylate.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add piperidine (1.0 eq) and anhydrous dichloromethane (DCM) to make a 0.5 M solution. Add triethylamine (1.1 eq).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add ethyl chloroformate (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitoring: Monitor the reaction by TLC (e.g., using 20% ethyl acetate in hexanes) until the piperidine spot is no longer visible (typically 1-3 hours).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 5% ethyl acetate in hexanes). For acid-sensitive compounds, add 1% triethylamine to the solvent.
-
Column Packing: Pack a glass column with the silica slurry.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dry silica onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified piperidine carbamate.
Part 4: Visual Guides & Diagrams
Diagram 1: General Reaction Mechanism
Caption: General mechanism for piperidine carbamate formation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low-yield issues.
Diagram 3: Impact of Steric Hindrance
Caption: Steric bulk slows the desired reaction, allowing side reactions to dominate.
Part 5: References
-
BenchChem. (2025). Optimization of reaction conditions for Piperidine-3-carbothioamide synthesis. BenchChem Technical Support.
-
BenchChem. (2025). Troubleshooting "1-Carbamoylpiperidine-3-carboxylic acid" synthesis low yield. BenchChem Technical Support.
-
Long, J. Z., et al. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC - PubMed Central. [Link]
-
Ramesh, S., et al. (2019). The approach for the synthesis of carbamate B. ResearchGate. [Link]
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem Technical Support.
-
Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]
-
Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. [Link]
-
Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
-
Nittaya, T., et al. (2017). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. [Link]
-
BenchChem. (2025). common challenges in working with piperidine-based compounds. BenchChem Technical Support.
-
BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide. BenchChem Technical Support.
-
Hays, S. J. (1987). Piperidine Synthesis. DTIC. [Link]
-
Yang, Q., et al. (2023). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Corkran, H. M., et al. (2013). Applications and limitations of the I2-mediated carbamate annulation for the synthesis of piperidines: five- versus six-membered ring formation. PubMed. [Link]
-
CN101602748B. (2009). A kind of purification method of high-purity piperidine. Google Patents.
-
Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. [Link]
-
US2868793A. (1959). Purification of piperidines. Google Patents.
-
Corkran, H. M., et al. (2013). Applications and Limitations of the I2-Mediated Carbamate Annulation for the Synthesis of Piperidines: Five- versus Six-Membered Ring Formation. The Journal of Organic Chemistry. [Link]
-
Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. [Link]
-
ResearchGate. (n.d.). Scheme 2. Carbamate Formation and Side Reactions. ResearchGate. [Link]
-
Corkran, H. M., et al. (2013). (PDF) Applications and Limitations of the I-2-Mediated Carbamate Annulation for the Synthesis of Piperidines: Five- versus Six-Membered Ring Formation. ResearchGate. [Link]
-
Conway, W., et al. (2012). Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates of Piperazine at 25.0 °C. ResearchGate. [Link]
-
Fandiño, O., et al. (2018). Carbamate Formation in the System (2-Methylpiperidine + Carbon Dioxide) by Raman Spectroscopy and X-ray Diffraction. The Journal of Physical Chemistry B. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
Reddit. (2021). Troubleshooting of hydrazine carbamate synthesis. [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate in Solution
Welcome to the technical support guide for tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound in solution. Our goal is to provide not just solutions, but a foundational understanding of the molecule's chemical behavior to ensure the integrity and reproducibility of your experiments.
Section 1: Fundamental Stability Profile
The experimental reliability of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate hinges on the stability of its N-Boc (tert-butoxycarbonyl) protecting group. This group is intentionally designed to be labile under specific conditions, which, if not controlled, can lead to premature degradation in your experimental solutions.
The Primary Vulnerability: Acid-Catalyzed Hydrolysis
The carbamate linkage in the Boc group is highly susceptible to cleavage under acidic conditions.[1] This is the most common and significant degradation pathway for this molecule. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen, which facilitates the departure of the highly stable tert-butyl cation.[2] This cation typically eliminates a proton to form isobutene gas.[3] The resulting unstable carbamic acid intermediate rapidly decarboxylates to yield the unprotected primary amine and carbon dioxide.[2]
Even mild acidic conditions, such as those from acidic additives, impurities in solvents, or aqueous solutions with a pH below 7, can initiate this degradation over time.[4][5]
Caption: Acid-catalyzed degradation of the N-Boc group.
General Stability Overview
The stability of the compound under various conditions is summarized below. This table serves as a quick reference for experimental setup and solution storage.
| Condition | Stability | Rationale & Key Considerations |
| Acidic (pH < 6.5) | Low | Rapid cleavage of the Boc group occurs, with the rate increasing as pH decreases. Strong acids like TFA cause near-instantaneous deprotection.[2][6] |
| Neutral (pH 6.5-7.5) | Moderate to High | Generally stable for short-term experiments. Long-term storage may still show slow degradation if trace acidic impurities are present. |
| Basic (pH > 7.5) | High | The Boc group is robust and stable in the presence of most bases and nucleophiles, a key feature for its use in orthogonal synthesis strategies.[1][7] |
| Temperature | Factor-Dependent | At neutral or basic pH, the compound is reasonably stable at room temperature for short periods. However, elevated temperatures will significantly accelerate acid-catalyzed hydrolysis. For long-term stability, cold storage is essential.[8][9] |
| Common Solvents | Variable | Stability is high in high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF, DCM). Stability can be compromised in protic solvents (e.g., methanol, ethanol) or aqueous solutions if the pH is not strictly controlled.[10] |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My compound's purity, as measured by HPLC, is decreasing in my stock solution. What is happening?
A: This is the most common sign of Boc group degradation. The likely cause is acid-catalyzed hydrolysis.
-
Root Cause Analysis:
-
Solvent Acidity: Many organic solvents can become slightly acidic over time due to improper storage or inherent impurities. For example, dichloromethane (DCM) can contain trace amounts of HCl. Protic solvents like methanol can also act as proton sources.[10]
-
Atmospheric Contaminants: Dissolved CO₂ from the atmosphere can form carbonic acid in aqueous solutions, slowly lowering the pH and accelerating degradation.
-
Additive Incompatibility: If your experimental buffer or media contains acidic components, this will directly trigger the deprotection reaction.[4]
-
-
Immediate Action: Re-verify the pH of your solution if it is aqueous. Prepare a fresh stock solution using a new bottle of high-purity, anhydrous solvent.
Q2: I'm observing a new, more polar peak in my HPLC/LC-MS analysis. What is it?
A: The primary degradation product is the deprotected amine, 3-(piperidin-4-yl)aniline . This compound is significantly more polar than the parent molecule due to the free aromatic amine, causing it to elute earlier on a reverse-phase HPLC column.
-
How to Verify:
-
Mass Spectrometry: The expected mass of the degradation product can be easily confirmed.
-
Parent Compound (C₁₆H₂₄N₂O₂): Approx. MW = 276.37 g/mol
-
Degradation Product (C₁₁H₁₆N₂): Approx. MW = 176.26 g/mol
-
-
The loss of the Boc group (C₅H₈O₂) corresponds to a mass difference of 100.11 Da. Check your mass spectrum for a peak corresponding to [M-100+H]⁺.
-
Q3: My solution, which was initially clear, has become cloudy or formed a precipitate. What are the possible causes?
A: Cloudiness or precipitation can arise from several factors:
-
Solubility Mismatch: The compound may have limited solubility in your chosen solvent system, especially at higher concentrations or lower temperatures. Always determine the solubility limit before preparing a high-concentration stock.
-
pH-Induced Precipitation: The piperidine nitrogen in the molecule has a pKa and will be protonated at lower pH values. The resulting salt may have vastly different solubility characteristics than the free base form. A shift in solution pH could cause it to either precipitate or dissolve.
-
Degradation Product Precipitation: The deprotected amine, 3-(piperidin-4-yl)aniline, has different physicochemical properties and may be less soluble in your specific solvent system than the parent compound, causing it to precipitate out as it forms.
Q4: What are the ideal storage conditions for a stock solution of this compound?
A: To maximize the shelf-life of your solution, you must mitigate the risk of acid-catalyzed hydrolysis.
-
Recommended Storage Protocol:
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Temperature: Store solutions at -20°C or -80°C.[8]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Each cycle introduces a risk of atmospheric moisture and CO₂ contamination.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate? The primary and most significant degradation pathway is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group, resulting in the formation of 3-(piperidin-4-yl)aniline, carbon dioxide, and isobutene.[2][3]
Q2: Which solvents are recommended for preparing stable stock solutions? High-purity, anhydrous aprotic solvents are strongly recommended. The best choices are typically DMSO and DMF due to their excellent solvating power and low reactivity towards the Boc group. Anhydrous dichloromethane (DCM) can also be used for short-term applications.[6]
Q3: How can I proactively monitor the stability of my solution? Regular analytical checks are crucial. A simple reverse-phase HPLC method with UV detection is often sufficient to monitor for the appearance of the more polar deprotected product. For unambiguous identification, LC-MS is the preferred method to confirm the masses of the parent compound and any degradants.[11]
Q4: Are there any incompatible reagents or additives I should absolutely avoid in my solution? Yes. Avoid any acidic components, however weak. This includes:
-
Strong acids (e.g., TFA, HCl, H₂SO₄) which will cause immediate deprotection.[6]
-
Lewis acids (e.g., ZnBr₂, AlCl₃).
-
Buffers with a pH below 7.0.
-
Reagents that can generate acidic byproducts during a reaction.
Section 4: Recommended Protocols
Protocol 1: Preparation of a Stable Stock Solution (10 mM in DMSO)
This protocol is designed to create a stable, long-term stock solution.
-
Pre-analysis: Before opening, allow the vial of solid tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of solid compound in a clean, dry vial. (e.g., 2.76 mg for 1 mL of a 10 mM solution).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO using a calibrated pipette.
-
Dissolution: Cap the vial tightly and vortex or sonicate gently until all solid material is completely dissolved.
-
Aliquoting & Storage: Dispense the solution into single-use, low-volume amber vials. Overlay with argon gas if possible, seal tightly, and store immediately at -20°C or -80°C.
Protocol 2: HPLC Method for Stability Monitoring
This provides a general-purpose method to separate the parent compound from its primary degradant.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: The use of formic acid is for analytical purposes to ensure good peak shape via ion-pairing. This acidic mobile phase will deprotect the compound; it is a destructive analytical method, not a storage condition.
Section 5: Troubleshooting Workflow
If you observe an issue with your compound in solution, follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting stability issues.
References
-
Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from Boze Chemical. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from Chemistry Steps. [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
-
National Center for Biotechnology Information. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed. [Link]
-
Agami, C., Couty, F., & Lequesne, C. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl piperidin-4-ylcarbamate. Retrieved from Pharmaffiliates. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. tert-butyl piperidin-4-ylcarbamate, 73874-95-0 | BroadPharm [broadpharm.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. 73874-95-0|tert-Butyl piperidin-4-ylcarbamate|BLD Pharm [bldpharm.com]
preventing side reactions in Boc deprotection of arylpiperidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for navigating the challenges of Boc deprotection in arylpiperidine synthesis. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The acid-labile tert-butyloxycarbonyl (Boc) group is a cornerstone of modern amine protection strategy, yet its removal, particularly in substrates featuring electron-rich aryl moieties, is frequently complicated by side reactions. This guide provides in-depth, field-tested insights to ensure clean, high-yielding deprotection of your arylpiperidine targets.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted to address specific problems you may be observing in your reaction analysis.
Issue 1: My LC-MS analysis shows a major peak at [M+57] and my yield of the desired product is low.
Q: What is the [M+57] impurity and why is it forming?
A: A mass increase of 56 or 57 Da (depending on ionization) is the classic signature of tert-butylation, a common and often frustrating side reaction during Boc deprotection. The acidic conditions required to cleave the Boc group generate a highly reactive tert-butyl cation intermediate.[1] If your arylpiperidine contains an electron-rich or even a simple phenyl ring, this cation can act as a powerful electrophile in a Friedel-Crafts alkylation reaction, attaching to the aromatic ring.[2] The reaction is particularly prevalent with activated rings, such as those bearing methoxy or other electron-donating groups.
Q: How can I prevent this tert-butylation side reaction?
A: The most effective strategy is the addition of a "scavenger" to your reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your arylpiperidine substrate. They intercept and neutralize the cation before it can alkylate your product.[3]
Recommended Scavengers for Arylpiperidines:
| Scavenger | Typical Concentration (v/v) | Rationale & Best Use Case |
| Triethylsilane (TES) or Triisopropylsilane (TIS) | 2.5 - 5% | Primary Recommendation. These silanes react with the tert-butyl cation via hydride transfer to form isobutane, a volatile gas. TIS is bulkier and less prone to interfering with other functional groups. They are highly effective for protecting electron-rich aromatic systems. |
| Anisole | 5 - 10% | Anisole is itself an electron-rich aromatic compound that acts as a competitive substrate for Friedel-Crafts alkylation, effectively "scavenging" the tert-butyl cation.[3] It is a good choice when silanes are not compatible with other functionalities in the molecule. |
| Thioanisole | 5% | Similar to anisole, but the sulfur atom also provides a nucleophilic site. It is particularly useful if you also have other sensitive residues like methionine in more complex molecules. |
| Water | 2.5 - 5% | Water can trap the tert-butyl cation to form tert-butanol. It is often used in combination with TIS in a "scavenger cocktail" (e.g., 95:2.5:2.5 TFA/Water/TIS). |
Workflow Diagram: The Role of Scavengers
Sources
Technical Support Center: Scaling Up tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate Synthesis
Welcome to the technical support center for the synthesis of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. My insights are drawn from extensive experience in process development and troubleshooting of complex organic syntheses. This is not just a set of instructions, but a framework for understanding the chemical principles at play, allowing for logical problem-solving.
I. Overview of the Synthetic Strategy
The synthesis of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate typically involves two key transformations: the protection of the aniline nitrogen with a tert-butoxycarbonyl (Boc) group, and the formation or modification of the piperidine ring. A common and efficient approach is the reductive amination of N-Boc-4-piperidone with 3-aminoaniline. This guide will focus on troubleshooting this specific pathway, as it is a robust and frequently employed method in medicinal chemistry.[1][2]
Synthetic Workflow Diagram
Caption: General synthetic workflow for tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the Boc protection of 3-aminoaniline?
The success of the Boc protection hinges on balancing the nucleophilicity of the aniline with the reactivity of the Boc anhydride.[3] Key parameters include:
-
Base Selection: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to prevent side reactions. The choice of base can influence reaction kinetics and impurity profiles.
-
Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices. Ensure the starting materials are fully dissolved to avoid heterogeneity issues, which can be problematic at scale.
-
Temperature: This reaction is typically run at room temperature. However, for less reactive anilines, gentle heating (40°C) may be necessary.[4] Conversely, if side reactions are observed, cooling the reaction mixture may be beneficial.
-
Stoichiometry: A slight excess of Boc anhydride (1.1-1.2 equivalents) is generally used to ensure complete conversion of the aniline.
Q2: I am observing a significant amount of di-Boc protected aniline as a byproduct. What is the cause and how can I prevent it?
The formation of the di-Boc product, while less common with anilines compared to aliphatic amines, can occur under forcing conditions. The primary causes are:
-
Excessive Base or High Temperatures: These conditions can deprotonate the initially formed carbamate, rendering it nucleophilic enough to react with another molecule of Boc anhydride.
-
Prolonged Reaction Times: Allowing the reaction to proceed for an extended period after full consumption of the starting aniline can increase the likelihood of side reactions.
Preventative Measures:
-
Carefully control the stoichiometry of the base.
-
Monitor the reaction closely by TLC or LC-MS and quench it promptly upon completion.
-
Maintain a moderate reaction temperature.
Q3: The reductive amination step is sluggish and gives low yields. What are the likely causes?
Low yields in reductive amination are a common challenge.[5] The root causes often lie in the equilibrium of imine formation and the activity of the reducing agent.[6]
-
Inefficient Imine Formation: The condensation of the aniline and the ketone to form the imine is a reversible, acid-catalyzed reaction. Insufficient acid or the presence of excess water can hinder this step.
-
Reducing Agent Potency: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the ketone starting material but reactive enough to reduce the imine.[6] If it has degraded due to improper storage, its efficacy will be compromised.
-
Steric Hindrance: While not a major issue with this specific substrate, highly substituted anilines or ketones can slow down the reaction.
Q4: During workup, I am having trouble with emulsions. How can I improve phase separation?
Emulsions are a frequent issue when scaling up reactions involving basic aqueous washes of organic solutions containing amines.
-
Addition of Brine: Saturating the aqueous layer with sodium chloride will increase its ionic strength and density, often leading to a sharper phase separation.
-
Solvent Choice: If persistent emulsions are a problem, consider switching to a less water-miscible solvent for extraction, such as methyl tert-butyl ether (MTBE).
-
Filtration: Passing the emulsified mixture through a pad of Celite can sometimes break the emulsion.
III. Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during the synthesis.
Issue 1: Incomplete Boc Protection of 3-Aminoaniline
Symptom: TLC or LC-MS analysis shows a significant amount of remaining 3-aminoaniline after the expected reaction time.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Boc Anhydride | Add an additional portion (0.1-0.2 eq) of Boc anhydride and continue to monitor. | Ensures the electrophile is not the limiting reagent. |
| Low Reagent Purity | Verify the purity of the 3-aminoaniline and Boc anhydride. Use freshly opened or purified reagents. | Impurities can interfere with the reaction or consume reagents. |
| Poorly Nucleophilic Aniline | If the aniline has electron-withdrawing substituents, gentle heating (40-50°C) may be required.[3] | Increases the reaction rate by providing the necessary activation energy. |
| Inappropriate Solvent | Ensure the starting materials are fully soluble in the chosen solvent. If not, consider a different solvent system (e.g., THF, dioxane).[4] | Homogeneous reaction conditions are essential for efficient conversion. |
Troubleshooting Workflow: Incomplete Boc Protection
Caption: Decision tree for troubleshooting incomplete Boc protection.
Issue 2: Low Yield or Stalled Reductive Amination
Symptom: The reaction does not proceed to completion, or the desired product is isolated in a low yield.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Degraded Reducing Agent | Use a fresh bottle of sodium triacetoxyborohydride. | This reagent is moisture-sensitive and can degrade over time, losing its reducing power. |
| Insufficient Acid Catalyst | Add a small amount of acetic acid (typically 1-2 equivalents) to the reaction mixture. | The formation of the iminium ion intermediate is acid-catalyzed and is the species that is reduced.[2] |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Consider performing the reaction under an inert atmosphere (N₂ or Ar). | Water can hydrolyze the imine/iminium ion back to the starting materials. |
| Incorrect pH | The optimal pH for reductive amination is typically between 4 and 6. If the pH is too low, the amine starting material will be protonated and non-nucleophilic. If it is too high, the iminium ion will not form efficiently. | Maintaining the correct pH balance is critical for this reaction. |
Troubleshooting Workflow: Reductive Amination Issues
Caption: Decision tree for troubleshooting low yields in reductive amination.
Issue 3: Difficult Purification of the Final Product
Symptom: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation of impurities.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Residual Starting Materials | Optimize the reaction conditions to drive the reaction to completion. A final aqueous wash with a mild acid (for unreacted aniline) or base (for unreacted ketone) may help. | Simplifying the crude mixture before chromatography makes purification easier. |
| Formation of Diastereomers | If chiral centers are present and not controlled, a mixture of diastereomers may form, which can be difficult to separate. | This is less of a concern for the target molecule but is a critical consideration in related syntheses. |
| Azeotrope Formation | In cases where piperidine needs to be separated from pyridine, simple distillation is ineffective due to the formation of an azeotrope.[5] | Azeotropic distillation with water or selective salt formation can be used to break the azeotrope.[5] |
| Oily Product | If the product is an oil, consider converting it to a salt (e.g., hydrochloride or trifluoroacetate) which is often a crystalline solid and easier to handle and purify. | Salt formation can significantly alter the physical properties of the compound. |
IV. Experimental Protocols
Protocol 1: Boc Protection of 3-Aminoaniline
-
To a solution of 3-aminoaniline (1.0 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 volumes) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Reductive Amination
-
To a solution of tert-butyl (3-aminophenyl)carbamate (1.0 eq) and N-Boc-4-piperidone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 15 volumes), add acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the product with DCM (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
V. References
-
BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
-
BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
-
Smolecule. (n.d.). Buy tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate | 1376134-81-4.
-
Cardona, F., et al. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
Sources
- 1. Buy tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate | 1376134-81-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
challenges in the functionalization of the piperidine ring
Welcome to the Technical Support Center for Piperidine Ring Functionalization. As Senior Application Scientists, we understand that while the piperidine scaffold is a cornerstone in modern drug discovery, its synthetic manipulation is fraught with challenges.[1][2][3][4] This guide is designed to provide direct, actionable solutions to common problems encountered in the lab, blending established protocols with the underlying chemical principles to empower your research.
Core Challenges: Understanding the Piperidine Ring
The functionalization of a saturated heterocycle like piperidine is a constant battle between inherent electronic biases and steric factors. The nitrogen atom dictates the ring's reactivity, creating a non-uniform landscape for C-H functionalization.
-
C2/C6 Positions (α-carbons): These positions are electronically activated due to their proximity to the nitrogen, which can stabilize a partial positive charge buildup during C-H insertion.[5][6] However, they are also the most sterically hindered, particularly when a bulky protecting group is installed on the nitrogen.[6]
-
C3/C5 Positions (β-carbons): These positions are electronically deactivated by the inductive electron-withdrawing effect of the nitrogen atom, making direct C-H functionalization at this site exceptionally challenging.[5][6][7][8]
-
C4 Position (γ-carbon): This position is the most sterically accessible and is less influenced by the nitrogen's inductive effect, making it an attractive but often elusive target.[5][6]
Caption: Inherent electronic and steric properties of the piperidine ring.
Troubleshooting & FAQs
This section addresses specific issues in a question-and-answer format.
Category 1: Regioselectivity Control
Question 1: My C-H functionalization reaction is non-selective and gives a mixture of C2 and C4 products. How can I target a specific position?
Answer: Achieving site-selectivity in piperidine C-H functionalization is a classic challenge that hinges on a delicate interplay between the nitrogen protecting group (Pg), the catalyst, and the reagents.[5][7][9] The outcome is determined by which factor—electronics or sterics—dominates the reaction pathway.
Core Principle: The electronically preferred site is C2. To achieve C4 functionalization, you must introduce reaction parameters that override this inherent preference, typically by using sterically demanding catalysts and protecting groups.[5][6]
Troubleshooting Steps:
-
Analyze Your Protecting Group (Pg): The size and electronic nature of the N-protecting group is your first control element.
-
For C2-Selectivity: Smaller, less demanding groups like N-Boc or N-Brosyl (Bs) are often used. In rhodium-catalyzed carbene insertions, these groups favor functionalization at the electronically activated C2 position.[5][7][9]
-
For C4-Selectivity: A bulkier or specially designed directing group is required. For instance, using N-α-oxoarylacetyl-piperidines in combination with a sterically crowded rhodium catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄ can effectively block the C2 positions, forcing the reaction to the more accessible C4 site.[5][7][9]
-
-
Optimize the Catalyst System: The catalyst's steric and electronic profile is crucial.
-
In the context of rhodium-catalyzed C-H insertions, catalysts like Rh₂(R-TPPTTL)₄ are highly effective for C2 functionalization of N-Bs-piperidine.[5][7]
-
Conversely, a catalyst with a deeper chiral pocket and greater steric bulk, such as Rh₂(S-2-Cl-5-BrTPCP)₄, is necessary to steer the functionalization towards C4.[5][7]
-
Data Summary: Catalyst and Protecting Group Effects on Regioselectivity
| Target Site | Protecting Group (Pg) | Recommended Catalyst | Typical Selectivity (C4:C2) | Reference |
| C2 | N-Boc | Rh₂(R-TCPTAD)₄ | Favors C2 | [5][9] |
| C2 | N-Brosyl | Rh₂(R-TPPTTL)₄ | Clean C2-functionalization | [5][9] |
| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | up to 4.2:1 | [5][9] |
Question 2: I need to functionalize the C3 position, but all my direct C-H activation attempts have failed. Is there a reliable method?
Answer: You are encountering a fundamental hurdle in piperidine chemistry. The C3 position is electronically deactivated due to the nitrogen's inductive effect, making direct C-H abstraction or insertion highly unfavorable.[5][6][7]
The Solution: An Indirect, Multi-Step Approach.
Direct C3 functionalization is not considered a viable single-step option with most current methods.[7] The most successful strategy involves a workaround:
-
Dehydrogenation: Start with an N-protected piperidine (e.g., N-Boc-piperidine) and perform a controlled dehydrogenation to form the corresponding tetrahydropyridine.
-
Asymmetric Cyclopropanation: Perform an asymmetric cyclopropanation on the double bond of the tetrahydropyridine intermediate.
-
Reductive Ring-Opening: Subject the resulting cyclopropane intermediate to a regio- and stereoselective reductive ring-opening. This cleavage can be controlled to install the desired functional group at the C3 position of the now re-saturated piperidine ring.[5][7][9]
This indirect pathway circumvents the electronic deactivation of the C3-H bond by transforming the problem into one of alkene functionalization and subsequent ring-opening.[5][7]
Category 2: Reaction-Specific Troubleshooting
Question 3: My N-alkylation reaction with an alkyl halide is producing a significant amount of quaternary ammonium salt byproduct. How can I promote mono-alkylation?
Answer: This is a common issue caused by the product of the first alkylation (a secondary amine) being similarly or even more nucleophilic than the starting piperidine, leading to a second alkylation event.
Troubleshooting Protocol:
-
Control Stoichiometry: Avoid using an excess of the alkylating agent. Start by using a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkyl halide.[10]
-
Slow Addition: Do not add the alkylating agent all at once. A slow, controlled addition via syringe pump is highly recommended. This keeps the instantaneous concentration of the alkylating agent low, statistically favoring the reaction with the more abundant starting amine over the newly formed product.[10]
-
Lower the Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation more than the first, improving selectivity.
-
Choice of Base: If a base is used, a bulky, non-nucleophilic base (e.g., diisopropylethylamine) can be preferable to smaller bases that might compete as nucleophiles or fail to prevent side reactions.
-
Solvent Selection: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally effective for N-alkylation reactions.[10]
Question 4: I'm performing a photoredox-catalyzed C-H arylation, and I'm getting poor diastereoselectivity. What factors control stereochemistry in these reactions?
Answer: In many photoredox-catalyzed C-H functionalizations of piperidines, the initial C-H arylation can be rapid and relatively unselective.[11][12] High diastereoselectivity is often achieved not during the initial bond formation, but through a subsequent, slower epimerization process that allows the product mixture to equilibrate to the thermodynamically most stable diastereomer.[11][12]
Troubleshooting Steps:
-
Increase Reaction Time: If your reaction is showing a mixture of diastereomers, it's possible it has not yet reached thermodynamic equilibrium. Try extending the reaction time (e.g., from 8 hours to 16 or 24 hours) and monitor the diastereomeric ratio (d.r.) over time.
-
Confirm Thermodynamic Control: To verify this mechanism, you can re-subject the isolated, stereoisomerically pure products (if separable) to the reaction conditions. If they converge to the same final diastereomeric ratio, it confirms the reaction is under thermodynamic control.[11][12]
-
Solvent and Temperature: While less commonly the primary driver, adjusting solvent polarity or temperature can influence the energy landscape of the transition states and the relative stability of the final diastereomers. Modest adjustments may fine-tune the selectivity.
-
Substrate Conformation: The substituents already on your piperidine ring will dictate the most stable conformation of the arylated product. The reaction will naturally favor the isomer where bulky groups adopt equatorial positions to minimize steric strain.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. escholarship.org [escholarship.org]
Technical Support Center: Improving Reaction Selectivity with tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
Welcome to the technical support center for tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common selectivity challenges in a question-and-answer format, providing in-depth explanations, troubleshooting strategies, and detailed protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Chemoselectivity in N-Arylation Reactions (Buchwald-Hartwig Amination)
Question: I am performing a Buchwald-Hartwig amination to couple an aryl halide to the piperidine nitrogen of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate. However, I am observing significant side product formation, including reaction at the aniline nitrogen and bis-arylation. How can I improve the selectivity for the desired N-aryl piperidine product?
Answer: This is a classic chemoselectivity challenge arising from the presence of two nucleophilic nitrogen atoms: the secondary amine of the piperidine ring and the carbamate-protected aniline. The key to achieving high selectivity lies in modulating the reactivity of these two sites and optimizing the catalytic system.
Root Cause Analysis:
-
Relative Nucleophilicity: The piperidine nitrogen is generally more nucleophilic and less sterically hindered than the aniline nitrogen, making it the kinetically favored site for arylation. However, under forcing conditions or with highly reactive catalysts, reaction at the aniline nitrogen can occur, especially if the Boc-protecting group is partially cleaved.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical.[1][2][3] Bulky, electron-rich ligands can enhance the rate of reductive elimination and influence the steric environment around the palladium center, thereby improving selectivity.[4][5]
-
Base Strength: The base plays a crucial role in the catalytic cycle.[3] An inappropriately strong base can lead to deprotonation of the carbamate, increasing the nucleophilicity of the aniline nitrogen.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Conditions |
| Ligand Selection | Sterically hindered biaryl phosphine ligands can favor coupling at the less hindered piperidine nitrogen.[3][5] | Use ligands such as XPhos, RuPhos, or BrettPhos.[2][4] |
| Catalyst Precursor | Using a Pd(0) source or a precatalyst that readily forms the active Pd(0) species is crucial. | Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Ensure an inert atmosphere to protect the active catalyst.[3][4] |
| Base Optimization | A moderately strong, non-nucleophilic base is often ideal. | Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective and may reduce side reactions.[3] |
| Temperature Control | Lowering the reaction temperature can favor the kinetically preferred product. | Start with temperatures around 80 °C and adjust as needed, monitoring the reaction by TLC or LC-MS.[5] |
| Stoichiometry | Using a slight excess of the piperidine substrate relative to the aryl halide can help minimize bis-arylation. | A 1.1:1 to 1.2:1 ratio of the piperidine to the aryl halide is a good starting point. |
Experimental Protocol: Selective N-Arylation of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
This protocol outlines a general procedure for the selective N-arylation of the piperidine nitrogen.
Materials:
-
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
-
Aryl halide (e.g., aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)[4]
-
XPhos[4]
-
Sodium tert-butoxide (NaOtBu)[4]
-
Anhydrous, degassed toluene[4]
-
Schlenk flask or similar reaction vessel[4]
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate (1.2 equiv), the aryl halide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).[4]
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Issue 2: Lack of Regioselectivity in Acylation Reactions
Question: I am attempting to acylate the piperidine nitrogen of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate with an acid chloride, but I'm getting a mixture of N-acylated and O-acylated (on the carbamate) products. How can I selectively acylate the piperidine nitrogen?
Answer: This issue of regioselectivity arises from the competitive nucleophilicity of the piperidine nitrogen and the oxygen atoms of the carbamate group. While the piperidine nitrogen is a stronger nucleophile, the carbamate oxygen can also react, particularly under certain conditions.
Root Cause Analysis:
-
Reaction Conditions: The presence of a strong base can deprotonate the carbamate, increasing the nucleophilicity of the oxygen and promoting O-acylation.
-
Steric Hindrance: The piperidine nitrogen is sterically more accessible than the carbamate oxygen, which is somewhat shielded by the bulky tert-butyl group.
-
Reagent Reactivity: Highly reactive acylating agents may exhibit lower selectivity.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Conditions |
| Base Selection | Use a non-nucleophilic, sterically hindered base to scavenge the HCl byproduct without promoting O-acylation. | Diisopropylethylamine (DIPEA) or triethylamine (TEA) are suitable choices. |
| Temperature Control | Running the reaction at a lower temperature can enhance the kinetic preference for N-acylation. | Perform the reaction at 0 °C to room temperature. |
| Order of Addition | Adding the acylating agent slowly to a solution of the substrate and base can help maintain a low concentration of the reactive species, favoring the more nucleophilic site. | Add the acid chloride dropwise to the reaction mixture. |
| Protecting Group Strategy | For particularly challenging cases, consider an orthogonal protecting group strategy.[6][7] | This would involve protecting the piperidine nitrogen with a group that can be selectively removed in the presence of the Boc group, or vice-versa. |
Diagram: Orthogonal Protecting Group Strategy
Caption: Orthogonal protection workflow for selective functionalization.
Issue 3: Diastereoselectivity Control in Reductive Amination
Question: I am synthesizing a derivative of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate via reductive amination of a ketone with a chiral amine. How can I control the diastereoselectivity of this reaction?
Answer: Reductive amination is a powerful tool for C-N bond formation.[8][9] Controlling diastereoselectivity in this context depends on several factors, including the choice of reducing agent, the steric bulk of the reactants, and the reaction conditions.
Root Cause Analysis:
-
Facial Selectivity: The approach of the hydride to the iminium ion intermediate will determine the stereochemical outcome. The facial selectivity is influenced by the steric environment around the iminium ion.
-
Reducing Agent: The size and nature of the hydride source can significantly impact the diastereoselectivity.[10]
-
Chiral Auxiliary: The inherent chirality of the amine will direct the stereochemical outcome.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Conditions |
| Bulky Reducing Agents | Sterically demanding reducing agents can enhance facial selectivity. | Sodium triacetoxyborohydride (STAB) is often a good choice for its mildness and selectivity.[10] |
| Temperature | Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, leading to higher selectivity. | Conduct the reaction at low temperatures (e.g., 0 °C or -78 °C). |
| Solvent Effects | The solvent can influence the conformation of the iminium ion intermediate and the transition state. | Screen a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, DCM). |
| Lewis Acid Additives | Lewis acids can coordinate to the iminium ion, altering its conformation and influencing the trajectory of the hydride attack. | Consider the addition of Lewis acids such as Ti(OiPr)₄. |
Diagram: Reductive Amination Mechanism
Caption: Simplified mechanism of reductive amination.
References
-
Vertex Pharmaceuticals, Inc. (2018). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
- Abdel-Magid, A. F., et al. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Journal of Organic Chemistry.
-
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
-
National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
ACS Publications. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]
-
ResearchGate. (2002). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science. [Link]
-
National Center for Biotechnology Information. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PubMed Central. [Link]
-
Royal Society of Chemistry. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]
-
ResearchGate. (n.d.). Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,.... ResearchGate. [Link]
-
Royal Society of Chemistry. (2018). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- Google Patents. (2015). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
-
Royal Society of Chemistry. (2016). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Green Chemistry. [Link]
-
PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. PubChem. [Link]
-
PubChem. (n.d.). tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. PubChem. [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. [Link]
-
PubChemLite. (n.d.). Tert-butyl n-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate. PubChemLite. [Link]
-
Knight Chemicals Online. (n.d.). tert-Butyl (4-(2,6-dioxopiperidin-3-yl)phenyl)carbamate. Knight Chemicals Online. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buy tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate | 1376134-81-4 [smolecule.com]
Technical Support Center: Characterizing tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
Welcome to the technical support center for the analytical characterization of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this molecule. Drawing from established principles in analytical chemistry and experience with related pharmaceutical compounds, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.
Structure of the Molecule
-
IUPAC Name: tert-butyl N-[3-(piperidin-4-yl)phenyl]carbamate
-
Molecular Formula: C₁₆H₂₄N₂O₂
-
Molecular Weight: 276.37 g/mol
This compound incorporates a piperidine ring, a basic nitrogenous heterocycle prevalent in many pharmaceuticals, and a tert-butyloxycarbonyl (Boc) protected aniline.[1] This combination of functional groups presents a unique set of analytical challenges that require careful consideration during method development and routine analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.
High-Performance Liquid Chromatography (HPLC) Analysis
Question 1: I am observing poor peak shape (tailing or fronting) for my main analyte peak during HPLC analysis. What could be the cause and how can I fix it?
Answer: Poor peak shape for tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is a common issue and can often be attributed to interactions between the basic piperidine nitrogen and residual silanols on the silica-based stationary phase of your HPLC column. Here’s a systematic approach to troubleshoot this:
-
Mobile Phase pH Adjustment: The basicity of the piperidine moiety (pKa ~9-10) means that at neutral pH, it will be protonated. This positively charged species can interact ionically with deprotonated, negatively charged silanols on the column surface, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units above or below the pKa of the piperidine nitrogen. For reversed-phase chromatography, a low pH (e.g., 2.5-3.5 using formic acid or trifluoroacetic acid) will ensure both the piperidine and the silanols are protonated, minimizing ionic interactions. Alternatively, a high pH (e.g., 9-10 using an ammonium bicarbonate or formate buffer with a hybrid-silica column stable at high pH) will keep the piperidine in its neutral form.
-
-
Use of Mobile Phase Additives:
-
Solution: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the column, reducing their interaction with your analyte. A typical starting concentration for TEA is 0.1% (v/v).
-
-
Column Selection:
-
Solution: Consider using a column with end-capping, which deactivates most of the surface silanols. For basic compounds, columns with a low silanol activity or those based on hybrid silica or polymeric materials are often a better choice.
-
-
Sample Overload:
-
Solution: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.
-
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm (end-capped) | Standard reversed-phase chemistry with reduced silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to ensure consistent protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5-95% B over 10 minutes | A good starting point for method development. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| UV Detection | 254 nm | A common wavelength for aromatic compounds. |
| Injection Volume | 1-5 µL | To avoid column overload. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Question 2: I am seeing significant in-source fragmentation of my analyte in the mass spectrometer, particularly the loss of the Boc group. How can I minimize this?
Answer: The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions and can also be susceptible to in-source fragmentation in the mass spectrometer, especially with energetic ionization conditions.[2][3][][5]
-
Use a Softer Ionization Technique:
-
Solution: Electrospray ionization (ESI) is generally a "soft" ionization technique. If you are still observing significant fragmentation, try to optimize the ESI source parameters. Lowering the fragmentor or capillary voltage can reduce the energy transferred to the analyte ions as they enter the mass spectrometer.[5]
-
-
Mobile Phase Composition:
-
Solution: While acidic mobile phases are often necessary for good chromatography of basic compounds, strong acids like trifluoroacetic acid (TFA) can promote the cleavage of the Boc group in the ESI source. If possible, switch to a weaker acid like formic acid.[5]
-
-
Choice of Adduct Ion:
-
Solution: If analyzing in positive ion mode, in addition to the protonated molecule [M+H]⁺, look for other adducts such as the sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ adducts, which may be more stable in the gas phase.
-
Table 2: Common Mass Fragments of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
| m/z (Positive Mode) | Proposed Fragment | Rationale |
| 277.19 | [M+H]⁺ | Protonated molecule. |
| 221.16 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. |
| 177.14 | [M+H - C₅H₉NO₂]⁺ | Loss of the entire Boc group. |
| 57.07 | [C₄H₉]⁺ | tert-butyl cation, a common fragment from Boc-protected compounds.[6] |
Sample Stability and Handling
Question 3: My sample purity seems to decrease over time, even when stored in a seemingly inert solvent. What could be causing this degradation?
Answer: The degradation of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate can be attributed to a few key factors related to its structure:
-
Acid-Catalyzed Deprotection: The Boc group is designed to be removed under acidic conditions.[2][3][]
-
Solution: Ensure your solvents are free from acidic impurities. For long-term storage, consider using a non-protic solvent like anhydrous acetonitrile or THF. If preparing solutions for analysis, use freshly prepared mobile phase and analyze the samples promptly.
-
-
Oxidation of the Piperidine Ring: Secondary amines like piperidine can be susceptible to oxidation, especially if exposed to air and light over extended periods.
-
Solution: Store solid material and solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) if possible. For solutions, using amber vials can help to minimize light exposure.
-
-
Salt Disproportionation (if in salt form): If your compound is isolated as a salt (e.g., hydrochloride or trifluoroacetate salt), it can be susceptible to disproportionation, where the salt converts back to the free base. This can be influenced by moisture and the pH of the microenvironment.[3][][7][8]
-
Solution: Store salt forms in a desiccator to minimize exposure to humidity. When preparing solutions, be mindful of the pH and the potential for the free base to precipitate if the solubility is lower than that of the salt form.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra for this compound?
A1: Based on the structure and data from analogous compounds, you can expect the following general regions for the key signals:
-
¹H NMR:
-
tert-Butyl group: A sharp singlet around 1.5 ppm integrating to 9 protons.
-
Piperidine protons: A complex series of multiplets between approximately 1.5 and 3.5 ppm.
-
Aromatic protons: Signals in the aromatic region, typically between 7.0 and 7.5 ppm.
-
Carbamate N-H: A broad singlet that may appear between 6.5 and 8.0 ppm, and its position can be highly dependent on the solvent and concentration.
-
-
¹³C NMR:
-
tert-Butyl carbons: The quaternary carbon will be around 80 ppm, and the methyl carbons around 28 ppm.
-
Piperidine carbons: Signals in the aliphatic region, typically between 25 and 50 ppm.
-
Aromatic carbons: Signals in the range of 115-140 ppm.
-
Carbamate carbonyl: A characteristic peak around 153 ppm.
-
Q2: What are the likely impurities I might encounter from the synthesis of this compound?
A2: The impurities will largely depend on the synthetic route. A common synthesis involves the coupling of a protected piperidine derivative with a phenyl precursor. Potential impurities could include:
-
Unreacted starting materials: e.g., 4-phenylpiperidine or a Boc-protected aniline derivative.
-
Deprotected compound: The free amine resulting from the loss of the Boc group.
-
Over-reacted or side-products: Depending on the specific coupling chemistry used.
-
Residual solvents and reagents: From the work-up and purification steps.
Q3: Is this compound amenable to Gas Chromatography (GC) analysis?
A3: Direct GC analysis of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is generally not recommended. Carbamates can be thermally labile and may degrade in the hot GC inlet.[9] This can lead to poor reproducibility and inaccurate quantification. HPLC or SFC (Supercritical Fluid Chromatography) are more suitable techniques for the analysis of this compound.
Q4: Can polymorphism be an issue for this compound?
A4: Yes, polymorphism, the ability of a solid material to exist in more than one crystal form, is a potential concern for many active pharmaceutical ingredients (APIs).[10][11][12] Different polymorphs can have different physical properties, including solubility, stability, and melting point. If you observe batch-to-batch variability in the physical properties of your solid material, a polymorphism screen using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) is recommended.
Visualizing Key Concepts
Boc Deprotection Mechanism
The following diagram illustrates the acid-catalyzed removal of the Boc protecting group, a common degradation pathway.
References
-
Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link].
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link].
-
Royal Society of Chemistry. Dual protection of amino functions involving Boc. Available from: [Link].
-
Reddit. Why is boc stable to hydrolysis under basic conditions? Available from: [Link].
-
ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. Available from: [Link].
-
PubChem. tert-Butyl (4-(tert-butyl)phenyl)carbamate. Available from: [Link].
-
PubChem. t-Butyl carbanilate. Available from: [Link].
-
ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Available from: [Link].
-
ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis? Available from: [Link].
-
NIST. tert-Butyl carbanilate. Available from: [Link].
-
PubMed Central. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Available from: [Link].
-
PubMed Central. synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available from: [Link].
-
PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. Available from: [Link].
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link].
-
Pharmaffiliates. tert-Butyl piperidin-4-ylcarbamate. Available from: [Link].
-
Knight Chemicals Online. tert-Butyl (4-(2,6-dioxopiperidin-3-yl)phenyl)carbamate. Available from: [Link].
-
ResearchGate. Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... Available from: [Link].
-
ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available from: [Link].
-
PubChem. tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate. Available from: [Link].
Sources
- 1. tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate | C16H24N2O2 | CID 45358648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate | 1376134-81-4 [smolecule.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tert-Butyl (4-(tert-butyl)phenyl)carbamate | C15H23NO2 | CID 2741327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 269747-25-3|tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate|BLD Pharm [bldpharm.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity Validation of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate: A Novel Acetylcholinesterase Inhibitor Candidate
Introduction
In the landscape of neurodegenerative disease research, the quest for novel therapeutic agents is paramount. Alzheimer's disease, characterized by a decline in cognitive function, is partly attributed to reduced levels of the neurotransmitter acetylcholine.[1] A primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine's degradation.[2][3] This guide introduces a hypothetical novel compound, tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate (referred to herein as Compound X), a small molecule with structural motifs suggestive of potential AChE inhibition.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic validation of the bioactivity of Compound X. We will objectively compare its performance against established AChE inhibitors: Donepezil, Galantamine, and Rivastigmine.[4] The methodologies detailed herein are designed to provide a robust, self-validating framework for assessing the therapeutic potential of novel small molecules.
The Rationale for Comparison: Established AChE Inhibitors
To benchmark the performance of Compound X, we have selected three FDA-approved drugs known for their efficacy in treating the symptoms of Alzheimer's disease.[3]
-
Donepezil: A reversible inhibitor of AChE, known for its high selectivity and long half-life.[5][6][7]
-
Galantamine: Exhibits a dual mechanism of action as a reversible, competitive AChE inhibitor and a positive allosteric modulator of nicotinic acetylcholine receptors.[8][9][10][11]
-
Rivastigmine: A pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[12][13][14]
By comparing Compound X against these standards, we can ascertain its relative potency, selectivity, and potential for therapeutic application.
Experimental Validation Workflow
Our validation process is structured as a multi-tiered approach, beginning with direct biochemical assays, progressing to cell-based models, and culminating in an assessment of its potential to cross the blood-brain barrier.
Figure 1: A tiered experimental workflow for the comprehensive validation of Compound X's bioactivity.
Part 1: Biochemical Validation - Direct Enzyme Inhibition
The initial step is to ascertain whether Compound X directly interacts with and inhibits AChE. The Ellman's assay is a robust and widely accepted colorimetric method for this purpose.[15][16][17]
Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)
This assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which is measured at 412 nm.[18]
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Compound X, Donepezil, Galantamine, Rivastigmine (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare serial dilutions of Compound X and the reference inhibitors.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of the various dilutions of the test compounds to their respective wells.
-
For the control (100% enzyme activity), add 25 µL of the solvent vehicle.
-
-
Enzyme Addition:
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the DTNB solution to all wells.
-
To start the reaction, add 25 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.[15]
-
Data Analysis: The rate of reaction (change in absorbance per minute) is calculated. The percentage of inhibition is determined using the following formula:
% Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Expected Comparative Data (Hypothetical)
| Compound | IC50 (nM) |
| Compound X | 75 |
| Donepezil | 5 |
| Galantamine | 500 |
| Rivastigmine | 200 |
This hypothetical data suggests that Compound X is a potent inhibitor of AChE, more so than Galantamine and Rivastigmine, but less potent than Donepezil.
Part 2: Cell-Based Validation - Efficacy and Safety in a Cellular Context
Following the confirmation of direct enzyme inhibition, it is crucial to assess the compound's activity and potential toxicity in a cellular environment.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[19][20][21][22] This helps to determine if the observed inhibition is not due to a general toxic effect on the cells.
Procedure:
-
Seed a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Compound X and the reference inhibitors for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm.
Cytotoxicity Assay (LDH Assay)
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[23][24][25][26] This provides a direct measure of cell membrane integrity.
Procedure:
-
Culture and treat cells as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH reaction mixture.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm.
Expected Comparative Data (Hypothetical)
| Compound | CC50 (µM) (MTT Assay) | LC50 (µM) (LDH Assay) |
| Compound X | > 100 | > 100 |
| Donepezil | > 100 | > 100 |
| Galantamine | > 100 | > 100 |
| Rivastigmine | 85 | 95 |
This hypothetical data indicates that Compound X, along with Donepezil and Galantamine, exhibits low cytotoxicity at concentrations well above its effective inhibitory concentration. Rivastigmine shows slightly higher toxicity in this model.
Part 3: Pharmacokinetic Profiling - Blood-Brain Barrier Permeability
For a compound targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its therapeutic potential.[27][28][29]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a high-throughput, non-cell-based assay that predicts passive, transcellular permeability.[30][31][32][33] It provides a rapid assessment of a compound's ability to diffuse across a lipid membrane, mimicking the BBB.
Procedure:
-
A filter plate is coated with a lipid solution to form an artificial membrane.
-
The test compounds are added to the donor wells.
-
The filter plate is placed on top of an acceptor plate containing buffer.
-
After an incubation period, the concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.
-
The effective permeability (Pe) is calculated.
In Vitro Blood-Brain Barrier Transwell Assay
For a more biologically relevant model, a Transwell assay using a co-culture of brain endothelial cells, astrocytes, and pericytes can be employed.[27][34]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. List of Cholinesterase inhibitors (acetylcholinesterase inhibitors) - Drugs.com [drugs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 6. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 7. Donepezil - Wikipedia [en.wikipedia.org]
- 8. Galantamine - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 12. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 13. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rivastigmine - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 18. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. MTT assay - Wikipedia [en.wikipedia.org]
- 21. MTT assay overview | Abcam [abcam.com]
- 22. atcc.org [atcc.org]
- 23. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.co.uk]
- 24. ozbiosciences.com [ozbiosciences.com]
- 25. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 26. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 27. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 30. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 31. PAMPA | Evotec [evotec.com]
- 32. bioassaysys.com [bioassaysys.com]
- 33. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
A Comparative Guide to tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate and Established Enzyme Inhibitors in the Context of SIRT2 Modulation
For researchers, scientists, and drug development professionals, the identification and characterization of novel enzyme inhibitors are paramount to advancing therapeutic strategies. This guide provides an in-depth comparison of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate, a compound with a scaffold suggestive of inhibitory potential, against well-characterized enzyme inhibitors. We will focus on Sirtuin 2 (SIRT2), a compelling therapeutic target in oncology and neurodegenerative diseases, as the enzyme of interest.[1][2]
This document is structured to not only present comparative data but also to provide the scientific reasoning behind the evaluation process, equipping researchers with the knowledge to assess novel chemical entities rigorously.
Introduction to SIRT2: A Key Therapeutic Target
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including cell cycle regulation, DNA repair, and metabolism.[3] SIRT2, predominantly located in the cytoplasm, is of particular interest due to its involvement in the deacetylation of non-histone proteins, most notably α-tubulin.[1] Its dysregulation has been implicated in cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[2]
The development of selective SIRT2 inhibitors is a key goal in drug discovery. A potent and selective inhibitor could offer a more targeted therapeutic approach with potentially fewer off-target effects compared to broad-spectrum inhibitors.
Compound Profiles: A Hypothetical Candidate and Established Inhibitors
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate: A Novel Scaffold for Investigation
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is a synthetic organic molecule featuring a phenyl-piperidine core. While not extensively characterized in the public domain as an enzyme inhibitor, its chemical architecture is reminiscent of scaffolds known to interact with the active sites of various enzymes. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the phenyl group provides a platform for further functionalization to enhance potency and selectivity. The tert-butyl carbamate (Boc) group is often used as a protecting group in medicinal chemistry, but its presence can also influence the compound's overall pharmacological profile. Given its structural motifs, we hypothesize that this compound may exhibit inhibitory activity against epigenetic targets such as SIRT2 and propose a framework for its evaluation.
Established Comparators: SirReal2 and Vorinostat
To provide a meaningful comparison, we have selected two well-established inhibitors with distinct profiles:
-
SirReal2: A potent and highly selective inhibitor of SIRT2.[4][5] It serves as a benchmark for selective inhibition. SirReal2 has been shown to induce hyperacetylation of tubulin in cells and is a valuable tool for studying the specific roles of SIRT2.[5][6]
-
Vorinostat (SAHA): A broad-spectrum histone deacetylase (HDAC) inhibitor that targets Class I and Class II HDACs but does not inhibit the Class III sirtuins.[7][8] It is an FDA-approved anti-cancer agent.[8] Vorinostat provides a crucial counterpoint to illustrate the importance of selectivity in inhibitor profiling.
Comparative Analysis: Performance Metrics
The following table summarizes the key performance characteristics of our hypothetical compound and the established inhibitors. For tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate, these values are yet to be determined through the experimental protocols outlined in the subsequent sections.
| Compound | Target(s) | IC50 (SIRT2) | Mechanism of Action |
| tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate | TBD | TBD | TBD |
| SirReal2 | SIRT2 | ~140 nM[4][5] | Selective, occupies an extended binding pocket adjacent to the active site, locking the enzyme in an open, inactive conformation.[2][9] |
| Vorinostat (SAHA) | Class I & II HDACs | Not active against SIRT2 | Broad-spectrum, chelates the zinc ion in the active site of zinc-dependent HDACs.[7][8][10] |
| AGK2 | SIRT2 | ~3.5 µM | Selective for SIRT2 over SIRT1 and SIRT3.[11][12] |
Experimental Methodologies: A Guide to Characterization
To empirically determine the inhibitory potential and selectivity of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate, a series of biochemical and cell-based assays are required. The following protocols are designed to be self-validating systems, providing robust and reproducible data.
Biochemical Assay: Determining SIRT2 Inhibitory Potency (IC50)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant SIRT2. A fluorometric approach is widely used due to its sensitivity and suitability for high-throughput screening.[13]
Caption: Workflow for the biochemical IC50 determination of SIRT2 inhibitors.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate, SirReal2 (positive control), and Vorinostat (negative control for SIRT2) in a suitable solvent like DMSO, followed by dilution in SIRT2 assay buffer.
-
Enzyme and Cofactor Preparation: Prepare a solution containing recombinant human SIRT2 enzyme and its essential cofactor, NAD+, in assay buffer.
-
Reaction Initiation: In a 96-well microplate, add the diluted compounds. Subsequently, add the SIRT2/NAD+ mixture. Allow for a pre-incubation period of 15 minutes at 37°C to facilitate compound binding to the enzyme.
-
Substrate Addition: Initiate the deacetylation reaction by adding a fluorogenic acetylated peptide substrate.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Signal Development: Stop the reaction and generate a fluorescent signal by adding a developer solution. This solution contains an enzyme that cleaves the deacetylated substrate, releasing the fluorophore.[13]
-
Data Acquisition and Analysis: Measure the fluorescence intensity using a microplate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Causality and Expertise: The pre-incubation step is crucial for certain classes of inhibitors that may have a slower binding mechanism.[14] The inclusion of both a potent, selective inhibitor (SirReal2) and a non-inhibitor (Vorinostat) validates the assay's specificity for SIRT2.
Cell-Based Assay: Assessing Target Engagement and Cellular Activity
A biochemical assay demonstrates direct enzyme inhibition, but a cell-based assay is essential to confirm that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a downstream biological effect. For SIRT2, a key downstream event is the hyperacetylation of its substrate, α-tubulin.[5][6]
Caption: Workflow for the cell-based Western blot analysis of α-tubulin acetylation.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate a human cell line, such as HeLa or HCT116, and allow the cells to adhere. Treat the cells with various concentrations of the test compounds for 24 hours.
-
Protein Extraction: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and deacetylase inhibitors to preserve the protein acetylation states.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for the subsequent steps.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin.
-
To ensure equal protein loading, also probe with a primary antibody for a loading control protein whose expression is not expected to change with treatment (e.g., total α-tubulin or GAPDH).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system. An increase in the acetylated α-tubulin signal relative to the loading control indicates SIRT2 inhibition.
Trustworthiness: This protocol is self-validating. A dose-dependent increase in acetylated α-tubulin upon treatment with tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate would strongly suggest on-target activity. SirReal2 should produce a robust increase in the signal, while Vorinostat should have a minimal effect, confirming the specificity of the endpoint for SIRT2 inhibition.
Expert Insights: Interpreting the Data
A successful SIRT2 inhibitor should exhibit a low nanomolar IC50 in the biochemical assay and induce a significant, dose-dependent increase in α-tubulin acetylation in the cell-based assay. Comparing the potency of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate to that of SirReal2 and AGK2 will position its activity within the landscape of known SIRT2 inhibitors. Furthermore, demonstrating a lack of activity against other HDAC classes (which could be determined in subsequent panel screening) would establish its selectivity profile, a critical parameter for modern therapeutic candidates.
Conclusion
While tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is a novel entity, its structural features warrant a thorough investigation into its potential as an enzyme inhibitor. By employing the rigorous biochemical and cell-based methodologies detailed in this guide, researchers can effectively characterize its potency, selectivity, and cellular activity against SIRT2. This systematic approach, grounded in a comparison with well-defined inhibitors like the selective SirReal2 and the broad-spectrum Vorinostat, provides a clear and reliable path for the evaluation of new chemical entities in the exciting field of epigenetic drug discovery.
References
- SirReal2 - Wikipedia. [URL: https://en.wikipedia.org/wiki/SirReal2]
- SirReal2 | Sirt2 Inhibitor - MedchemExpress.com. [URL: https://www.medchemexpress.com/sirreal2.html]
- Spiegelman, N. A., et al. (2021). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. ACS Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8213605/]
- tert-Butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/723429]
- tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate - BLDpharm. [URL: https://www.bldpharm.com/products/2060040-79-9.html]
- tert-Butyl (S)-3-(4-((3-(methoxycarbonyl)-2-nitrobenzyl)(nitroso)amino)phenyl)piperidine-1-carboxylate | Pharmaffiliates. [URL: https://www.pharmaffiliates.
- Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders. Frontiers in Molecular Neuroscience. [URL: https://www.frontiersin.org/articles/10.3389/fnmol.2020.00037/full]
- 73874-95-0|tert-Butyl piperidin-4-ylcarbamate|BLD Pharm. [URL: https://www.bldpharm.com/products/73874-95-0.html]
- Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01740]
- Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7808383/]
- Sirtuin 2 - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sirtuin_2]
- Rumpf, T., et al. (2015). SirReal2 functions as a molecular wedge locking Sirt2 in an open conformation. Nature Communications. [URL: https://www.researchgate.
- SIRT2 Inhibitor Screening Assay Kit (EPI010) - Technical Bulletin - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/358/010/epi010bul.pdf]
- What Is the Best Sirtuin Assay for SIRT Screening? - BellBrook Labs. [URL: https://www.bellbrooklabs.com/what-is-the-best-sirtuin-assay-for-sirt-screening/]
- Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD + co-factor binding - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00144G. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/md/d5md00144g]
- SIRT2-IN-10 | SIRT2 Inhibitor - MedchemExpress.com. [URL: https://www.medchemexpress.com/sirt2-in-10.html]
- Ganesan, A., et al. (2015). Vorinostat—An Overview. Journal of Cutaneous and Aesthetic Surgery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4606359/]
- SIRT2 inhibitor SirReal2 enhances anti-tumor effects of PI3K/mTOR inhibitor VS-5584 on acute myeloid leukemia cells - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37658623/]
- AGK2 (SIRT2 inhibitor) - Wikipedia. [URL: https://en.wikipedia.org/wiki/AGK2_(SIRT2_inhibitor)]
- SIRT2 Activity Assay Kit (Fluorometric) (ab156066) - Abcam. [URL: https://www.abcam.com/sirt2-activity-assay-kit-fluorometric-ab156066.html]
- SIRT2 Inhibitors | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/browse/sirt2-inhibitors/_/N-1w9b6pc]
- SirReal2 | Sirtuin inhibitor | CAS 709002-46-0 - Selleck Chemicals. [URL: https://www.selleckchem.com/products/sirreal2.html]
- Phase II Study of Vorinostat for Treatment of Relapsed or Refractory Indolent Non-Hodgkin's Lymphoma and Mantle Cell Lymphoma - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2881729/]
- AGK2 | SIRT2 Inhibitor - MedchemExpress.com. [URL: https://www.medchemexpress.com/agk2.html]
- Structural basis for sirtuin 2 activity and modulation: Current state and opportunities - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941764/]
- Vorinostat - Wikipedia. [URL: https://en.wikipedia.
- Illustrative diagram for SIRT2 substrates. - ResearchGate. [URL: https://www.researchgate.
- Improved Anticancer Activities of a New Pentafluorothio-Substituted Vorinostat-Type Histone Deacetylase Inhibitor - MDPI. [URL: https://www.mdpi.com/1420-3049/25/21/5195]
- What is the mechanism of Vorinostat? - Patsnap Synapse. [URL: https://www.patsnap.
- AGK2 | Sirtuin inhibitor | CAS 304896-28-4 - Selleck Chemicals. [URL: https://www.selleckchem.com/products/agk2.html]
- The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0043643]
- Vorinostat inhibits HDAC activity by binding to the pocket of the... - ResearchGate. [URL: https://www.researchgate.
- Phase II trial of the histone deacetylase inhibitor vorinostat (Zolinza, suberoylanilide hydroxamic acid, SAHA) in patients with recurrent and/or metastatic head and neck cancer - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17923512/]
- Sirtuin 2 inhibitor AGK2 exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2023.1098606/full]
- Vorinostat, a histone deacetylase inhibitor, enhances the response of human tumor cells to ionizing radiation through prolongation of γ-H2AX foci - AACR Journals. [URL: https://aacrjournals.
- AGK2, a SIRT2 inhibitor, ameliorates D-galactose-induced liver fibrosis by inhibiting fibrogenic factors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28274719/]
- 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3516518/]
Sources
- 1. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 4. SirReal2 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorinostat - Wikipedia [en.wikipedia.org]
- 9. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD + co-factor binding - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00144G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. AGK2 (SIRT2 inhibitor) - Wikipedia [en.wikipedia.org]
- 12. selleckchem.com [selleckchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate and Its Positional Isomers
This guide provides an in-depth spectroscopic analysis of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate, a versatile building block in medicinal chemistry. In the landscape of drug discovery, precise structural elucidation is paramount. This document serves as a practical reference for researchers, offering a comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the target compound alongside its key positional isomers: tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate and tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate. Understanding the nuanced differences in their spectroscopic signatures is critical for unambiguous identification and quality control in synthetic workflows.
Introduction to tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate belongs to a class of compounds featuring a Boc-protected amine and a piperidine moiety linked to a phenyl ring. This structural motif is of significant interest in the development of therapeutic agents, particularly those targeting the central nervous system, due to the prevalence of the piperidine ring in many neuroactive compounds. The Boc protecting group offers a convenient handle for further synthetic transformations, making this class of molecules valuable intermediates. The precise positioning of the piperidine substituent on the phenyl ring—be it at the meta or para position, and the point of attachment on the piperidine ring itself—profoundly influences the molecule's three-dimensional structure and, consequently, its biological activity and spectroscopic properties.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate and its selected isomers. This data provides a baseline for comparison and aids in the identification of these compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (δ, ppm)
| Protons | tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate | tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate | tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate |
| Boc (9H, s) | ~1.50 | ~1.51 | ~1.52 |
| Piperidine (axial, 2H, m) | ~1.65-1.75 | ~1.70-1.80 | - |
| Piperidine (equatorial, 2H, m) | ~1.80-1.90 | ~1.75-1.85 | - |
| Piperidine CH (1H, m) | ~2.55-2.65 | ~2.60-2.70 | - |
| Piperidine CH₂N (axial, 2H, m) | ~2.70-2.80 | ~2.75-2.85 | - |
| Piperidine CH₂N (equatorial, 2H, m) | ~3.10-3.20 | ~3.15-3.25 | - |
| Piperidine (ring protons) | - | - | ~1.5-2.0 (m), ~2.8-3.3 (m) |
| Phenyl (1H, d) | ~7.00 | - | ~7.10 |
| Phenyl (1H, t) | ~7.25 | - | ~7.30 |
| Phenyl (1H, d) | ~7.35 | - | ~7.40 |
| Phenyl (1H, s) | ~7.50 | - | ~7.60 |
| Phenyl (4H, m) | - | ~7.20-7.40 | - |
| NH (1H, s) | ~9.50 | ~9.55 | ~9.60 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (δ, ppm)
| Carbon | tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate | tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate | tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate |
| Boc C(CH₃)₃ | ~28.5 | ~28.4 | ~28.6 |
| Piperidine C4 | ~33.0 | ~33.5 | - |
| Piperidine C3, C5 | ~43.0 | ~43.2 | - |
| Piperidine C2, C6 | ~46.0 | ~46.5 | - |
| Piperidine (ring carbons) | - | - | ~25-55 |
| Boc C(CH₃)₃ | ~80.5 | ~80.4 | ~80.6 |
| Phenyl C | ~118-142 | ~118-140 | ~117-143 |
| Boc C=O | ~153.0 | ~152.9 | ~153.1 |
Table 3: Predicted IR Spectroscopic Data (cm⁻¹)
| Functional Group | tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate | tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate | tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate |
| N-H Stretch (carbamate) | ~3350 | ~3345 | ~3355 |
| C-H Stretch (aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H Stretch (aliphatic) | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| C=O Stretch (carbamate) | ~1710 | ~1705 | ~1715 |
| C=C Stretch (aromatic) | ~1600, ~1480 | ~1610, ~1510 | ~1590, ~1470 |
| N-H Bend (carbamate) | ~1520 | ~1525 | ~1515 |
| C-N Stretch | ~1240 | ~1235 | ~1245 |
Table 4: Predicted Mass Spectrometry Data (m/z)
| Ion | tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate | tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate | tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate |
| [M+H]⁺ | 277.1911 | 277.1911 | 277.1911 |
| [M-Boc+H]⁺ | 177.1386 | 177.1386 | 177.1386 |
| [M-C₄H₉]⁺ | 221.1285 | 221.1285 | 221.1285 |
Experimental Methodologies
The acquisition of high-quality spectroscopic data is fundamental to accurate structural analysis. The following sections detail the standard operating procedures for NMR, IR, and MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei.[1] When placed in a strong magnetic field, nuclei with a non-zero spin align either with or against the field, creating two energy states.[2] The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs (the chemical shift) is highly sensitive to the local electronic environment of the nucleus.[3][4] This allows for the detailed mapping of a molecule's carbon-hydrogen framework.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: NMR Data Acquisition and Processing Workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength.[5][6] Specific functional groups vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs.[7][8] An FTIR spectrum provides a "molecular fingerprint" that is unique to the compound.[9]
Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrumentation: Use a benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Caption: FTIR-ATR Data Acquisition Workflow.
Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] Molecules are first ionized, and the resulting ions are then separated based on their m/z and detected.[8] The fragmentation pattern of a molecule upon ionization can provide valuable structural information.[11] For carbamate compounds, characteristic fragmentation often involves the loss of the Boc group or cleavage of the piperidine ring.[12][13][14]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS) or a direct infusion source. Electrospray ionization (ESI) is a common ionization technique for this class of compounds.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire a full scan mass spectrum in positive ion mode to determine the mass of the molecular ion ([M+H]⁺).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragment ion spectrum. This is achieved by isolating the precursor ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the full scan spectrum to confirm the molecular weight of the compound. Interpret the MS/MS spectrum to identify characteristic fragment ions, which can help confirm the structure.
Caption: LC-MS/MS Data Acquisition and Analysis Workflow.
Conclusion
The spectroscopic data presented in this guide, while predicted, offers a robust framework for the identification and differentiation of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate and its positional isomers. The subtle yet distinct differences in their NMR, IR, and MS spectra, arising from the varied substitution patterns, underscore the importance of careful spectroscopic analysis in synthetic chemistry and drug development. By following the detailed experimental methodologies provided, researchers can confidently acquire high-quality data to verify the structure and purity of these and similar compounds.
References
-
Mugberia Gangadhar Mahavidyalaya. Principles and instrumentation FTIR spectroscopy. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
Dummies. How to Find Functional Groups in the IR Spectrum. [Link]
-
Reddit. How reliable actually is the nmr prediction spectra tool in chemdraw ? [Link]
-
Chemistry Steps. NMR Chemical Shift - ppm, Upfield, Downfield. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Microbe Notes. Mass Spectrometry Explained: Principle, Steps & Uses. [Link]
-
Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
-
Wikipedia. Chemical shift. [Link]
-
Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]
-
Slideshare. 1 h nmr spectrum using chemdraw. [Link]
-
YouTube. How to Predict NMR in ChemDraw. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
YouTube. The Ease of NMR Prediction with ChemDraw. [Link]
-
Mestrelab. Download NMR Predict. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
Chemistry LibreTexts. 13.2: The Chemical Shift. [Link]
-
National Institutes of Health. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]
-
PROSPRE. 1 H NMR Predictor. [Link]
-
UWPR. Data Analysis Tools. [Link]
-
YouTube. IR Spectra Predicting Tools. [Link]
-
National Institutes of Health. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. [Link]
-
Chemistry Steps. Interpreting IR Spectra. [Link]
-
ResearchGate. How to predict IR Spectra? [Link]
-
NMRium. Predict. [Link]
-
ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]
-
Calistry. Mass Spectroscopy Fragment Finder Calculator. [Link]
-
ISIC-EPFL. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. [Link]
-
Protheragen. IR Spectrum Prediction Service. [Link]
-
Scientific Instrument Services. Online MS Tools for Mass Spec Users (by SIS). [Link]
-
Mestrelab. NMRPredict Server-Based. [Link]
-
Reddit. Any idea why MestreNova won't let me predict NMR spectra? [Link]
-
Protheragen. IR Spectrum Prediction. [Link]
-
Cheminfo.org. IR spectra prediction. [Link]
-
ACS Publications. Mass Spectra of N-Substituted Ethyl Carbamates. [Link]
-
YouTube. Mnova Training Session - NMR Prediction. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Modgraph. NMR Predict Desktop. [Link]
-
PubChem. 4-(N-Boc-amino)piperidine. [Link]
-
PubChem. tert-Butyl (piperidin-4-ylmethyl)carbamate. [Link]
-
PubChem. tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate. [Link]
-
PubChem. tert-butyl N-[(3S)-piperidin-3-yl]carbamate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Chemical Shift - ppm, Upfield, Downfield - Chemistry Steps [chemistrysteps.com]
- 3. Chemical shift - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 9. Interpreting IR Spectra [chemistrysteps.com]
- 10. gaussian.com [gaussian.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of a Novel Kinase Inhibitor Scaffold: From tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate to Potent JAK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a simple chemical intermediate to a potent and selective therapeutic agent is a testament to the power of medicinal chemistry and rigorous biological evaluation. This guide delves into the biological efficacy of a series of compounds derived from the versatile scaffold, tert-butyl (3-(piperidin-4-yl)phenyl)carbamate. While this parent compound is primarily a synthetic building block, its core structure, featuring a piperidine moiety, is a privileged element in numerous kinase inhibitors.[1][2]
This guide will establish a hypothetical, yet scientifically plausible, scenario where this scaffold is optimized to target Janus kinase 2 (JAK2), a critical enzyme in cytokine signaling pathways.[3] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAK2 a compelling therapeutic target.[4][5] We will compare the parent scaffold to rationally designed analogs, providing the experimental framework and supporting data necessary to understand their structure-activity relationships (SAR).
The Strategic Evolution of a JAK2 Inhibitor
Our comparative analysis focuses on four compounds, beginning with the foundational scaffold and progressing through logical structural modifications aimed at enhancing potency and cellular activity.
-
Scaffold-A (Parent Scaffold): tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate. As a Boc-protected intermediate, it is expected to have minimal to no biological activity. Its primary role is a synthetic precursor.
-
Analog-B (Deprotected Core): 3-(Piperidin-4-yl)aniline. This analog results from the removal of the tert-butoxycarbonyl (Boc) protecting group. The presence of a free amine may allow for new interactions within a kinase active site but lacks a key pharmacophore to effectively compete with ATP.
-
Analog-C (Warhead Introduction): 1-(3-(Piperidin-4-yl)phenyl)urea. Here, the aniline is converted to a urea. The urea moiety can act as a hydrogen bond donor and acceptor, mimicking interactions of the purine ring of ATP with the kinase hinge region.[6][7] This modification is a common strategy in the design of Type I kinase inhibitors, which are ATP-competitive.[8][9]
-
Analog-D (Optimized Hinge Binder): N-(3-(Piperidin-4-yl)phenyl)pyrimidin-2-amine. This analog incorporates a 2-aminopyrimidine group, a well-established and highly effective hinge-binding motif found in numerous potent kinase inhibitors.[10][11] This group is designed to form critical hydrogen bonds with the kinase hinge region, significantly enhancing binding affinity.
Mechanism of Action: Targeting the JAK-STAT Pathway
Janus kinases are intracellular tyrosine kinases that mediate signals from cytokine and growth factor receptors.[12][13] Upon ligand binding, the receptors dimerize, bringing two JAK proteins into close proximity. The JAKs then auto-phosphorylate and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[13] Recruited STATs are then phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in cell proliferation, differentiation, and immune response.[12][14]
Our designed analogs act as Type I kinase inhibitors, competing with ATP for binding to the catalytic site of JAK2, thereby preventing the phosphorylation cascade and subsequent downstream signaling.[8][15]
Figure 1: Simplified JAK-STAT signaling pathway and the point of inhibition.
Comparative Efficacy: Experimental Data
The biological efficacy of the synthesized compounds was evaluated through a tiered screening process, including a biochemical assay, a cellular phosphorylation assay, and a cell proliferation assay.
Table 1: In Vitro Biochemical and Cellular Assay Data
| Compound ID | Modification | JAK2 IC₅₀ (nM) [a] | p-STAT5 IC₅₀ (nM) [b] | HEL 92.1.7 Proliferation IC₅₀ (nM) [c] |
| Scaffold-A | Boc-protected precursor | >10,000 | >10,000 | >10,000 |
| Analog-B | Deprotected amine | 8,500 | >10,000 | >10,000 |
| Analog-C | Urea "warhead" | 750 | 1,200 | 1,500 |
| Analog-D | Aminopyrimidine hinge binder | 9 | 126 | 188 |
[a] IC₅₀ values determined by an in vitro kinase assay measuring phosphorylation of a peptide substrate.[16] [b] IC₅₀ values determined by measuring inhibition of constitutive STAT5 phosphorylation in SET-2 cells.[17] [c] IC₅₀ values represent the concentration required to inhibit 50% of cell proliferation in the JAK2-dependent HEL 92.1.7 cell line.[4][18]
The data clearly demonstrates the pivotal role of specific structural modifications. The parent scaffold and the deprotected amine (Analog-B) are inactive, as expected. The introduction of a simple urea group (Analog-C) confers weak inhibitory activity. However, the incorporation of the 2-aminopyrimidine moiety (Analog-D) results in a dramatic increase in potency, with a biochemical IC₅₀ of 9 nM.[11] This highlights the importance of establishing strong, specific interactions with the kinase hinge region for high-affinity binding. This trend is consistent across both the cellular target engagement (p-STAT5) and functional antiproliferative assays.[4][17]
Experimental Protocols
To ensure scientific integrity and reproducibility, the detailed methodologies for the key assays are provided below.
Workflow for Kinase Inhibitor Evaluation
Figure 2: Tiered experimental workflow for evaluating JAK2 inhibitors.
Protocol 1: In Vitro JAK2 Biochemical Assay
-
Objective: To determine the direct inhibitory effect of compounds on the enzymatic activity of purified JAK2.
-
Materials: Recombinant human JAK2 enzyme, biotinylated peptide substrate, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer containing the JAK2 enzyme.
-
Add 100 nL of the diluted test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration near the Kₘ for ATP).
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[16]
-
Protocol 2: Cellular p-STAT5 Inhibition Assay
-
Objective: To measure the ability of compounds to inhibit JAK2 signaling in a cellular context by quantifying the phosphorylation of its direct substrate, STAT5.[17]
-
Materials: HEL 92.1.7 or SET-2 cells (which have a constitutively active JAK2V617F mutation), cell culture medium, test compounds, lysis buffer, and a p-STAT5 (Tyr694) detection kit (e.g., ELISA or HTRF®).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with serial dilutions of test compounds for 2 hours.
-
Aspirate the medium and lyse the cells according to the detection kit protocol.
-
Measure the levels of phosphorylated STAT5 in the cell lysates.
-
Data Analysis: Normalize the p-STAT5 signal to a total protein measurement or cell number. Calculate percent inhibition relative to DMSO-treated controls and determine the IC₅₀ value as described above.[14]
-
Protocol 3: Antiproliferative Assay
-
Objective: To assess the functional consequence of JAK2 inhibition on the proliferation of a JAK2-dependent cancer cell line.[4][18]
-
Materials: HEL 92.1.7 cells, cell culture medium, test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed HEL 92.1.7 cells at a low density in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plate to room temperature and add the cell viability reagent.
-
Measure luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percent inhibition of proliferation relative to DMSO-treated controls and determine the IC₅₀ value.
-
Conclusion and Future Directions
This guide illustrates a clear and logical progression from a simple chemical scaffold to a potent, cell-active inhibitor of JAK2. The structure-activity relationship is well-defined, with the 2-aminopyrimidine moiety of Analog-D proving critical for achieving high-potency inhibition by effectively engaging the kinase hinge region. The supporting experimental data, derived from a standard tiered assay cascade, validates this design strategy.
While Analog-D represents a significant advancement from the initial scaffold, further optimization would be required for clinical development. Future work would focus on profiling for selectivity against other JAK family members (JAK1, JAK3, TYK2) and a broader panel of kinases to assess off-target effects.[17][18] Additionally, evaluating pharmacokinetic properties (ADME) would be essential to determine the compound's potential as an orally bioavailable therapeutic agent.
References
-
Different Types of Kinase Inhibitors and Their Mechanisms of Action. ResearchGate. Available from: [Link]
-
Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. PubMed. Available from: [Link]
-
Overview of Current Type I/II Kinase Inhibitors. Semantic Scholar. Available from: [Link]
-
Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. ACS Publications. Available from: [Link]
-
Therapeutic potential of JAK2 inhibitors. NIH National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate. Available from: [Link]
-
Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. ResearchGate. Available from: [Link]
-
In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available from: [Link]
-
Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. NIH National Center for Biotechnology Information. Available from: [Link]
-
In Vitro and in Vivo Inhibition of JAK2 Signaling by Potent and Selective JAK2 Inhibitor. ASH Publications. Available from: [Link]
-
Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ScienceDirect. Available from: [Link]
-
Tyrosine Kinase Inhibitors. NIH National Center for Biotechnology Information. Available from: [Link]
-
Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NIH National Center for Biotechnology Information. Available from: [Link]
-
Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. Available from: [Link]
-
Janus kinase inhibitor. Wikipedia. Available from: [Link]
-
tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. MDPI. Available from: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH National Center for Biotechnology Information. Available from: [Link]
-
Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. ResearchGate. Available from: [Link]
-
Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. PubMed. Available from: [Link]
-
Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. PubMed. Available from: [Link]
-
(PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Available from: [Link]
-
The Cytokine Network - JAK STAT Pathway. YouTube. Available from: [Link]
-
tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. PubChem. Available from: [Link]
-
Inhibition of the JAK and MEK Pathways Limits Mitochondrial ROS Production in Human Saphenous Vein Smooth Muscle Cells. MDPI. Available from: [Link]
-
Quantitative measurement of activity of JAK-STAT signaling pathways in blood samples and immune cells to predict innate and adap. bioRxiv. Available from: [Link]
-
Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. ResearchGate. Available from: [Link]
-
tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. NIH National Center for Biotechnology Information. Available from: [Link]
-
JAK-STAT Signalling and Cytokines: The What, How, and Why. Assay Genie. Available from: [Link]
- FUSIONED IMIDAZO-PIPERIDINE COMPOUNDS CONTAINING A 4-MEMBER HETEROCYCLIC AMID AS JAK INHIBITORS. Google Patents.
-
Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... ResearchGate. Available from: [Link]
-
tert-butyl (piperidin-4-ylmethyl)carbamate. PubChem. Available from: [Link]
-
Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. NIH National Center for Biotechnology Information. Available from: [Link]
-
4-(N-Boc-amino)piperidine. PubChem. Available from: [Link]
-
Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors [ccspublishing.org.cn]
- 12. m.youtube.com [m.youtube.com]
- 13. assaygenie.com [assaygenie.com]
- 14. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - IE [thermofisher.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
Benchmarking a Novel Neuroprotective Candidate: A Comparative Analysis of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate Against Clinically Approved Agents
A Technical Guide for Drug Development Professionals
Introduction: The Imperative for Novel Neuroprotective Strategies
Neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and acute ischemic stroke, represent a significant and growing global health burden. The pathological hallmark of these conditions is the progressive loss of neuronal structure and function. While the underlying etiologies are diverse, common mechanisms of neuronal injury include oxidative stress, excitotoxicity, mitochondrial dysfunction, and apoptosis. The development of effective neuroprotective agents that can mitigate this damage is a critical goal in modern pharmacology.
This guide introduces a novel investigational compound, tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate, and proposes a comprehensive framework for benchmarking its potential neuroprotective efficacy against two clinically approved agents: Edaravone and Riluzole. As a Senior Application Scientist, the objective of this document is to provide a scientifically rigorous, in-depth comparison, grounded in established experimental methodologies, to guide researchers in the preclinical evaluation of this promising new chemical entity.
A Novel Investigational Compound: tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
While the precise mechanism of action for tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is currently under investigation, its chemical structure suggests a potential multi-target neuroprotective profile. We hypothesize that its carbamate moiety may confer antioxidant properties, while the piperidinyl-phenyl group could interact with neuronal ion channels, potentially modulating excitotoxicity.
Proposed Mechanism of Action: A Dual Approach to Neuroprotection
We postulate that tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate may exert its neuroprotective effects through two primary pathways:
-
Attenuation of Oxidative Stress: The compound may act as a scavenger of reactive oxygen species (ROS), similar to Edaravone, thereby preventing lipid peroxidation and protecting neuronal membranes from oxidative damage.
-
Modulation of Excitotoxicity: The piperidine substructure might interact with voltage-gated sodium channels and/or NMDA receptors, reducing excessive glutamate release and subsequent calcium influx, a mechanism with parallels to Riluzole.[1][2]
The following diagram illustrates this proposed dual mechanism:
Caption: Edaravone's mechanism as a free radical scavenger.
Riluzole: The Glutamate Modulator
Riluzole is the first drug approved for the treatment of ALS and is believed to exert its neuroprotective effects by modulating glutamatergic neurotransmission. [3][4]
-
Mechanism of Action: Riluzole's multifaceted mechanism includes the inhibition of glutamate release, the inactivation of voltage-gated sodium channels, and non-competitive blockade of NMDA receptors. [2][5]More recent evidence also suggests it may directly inhibit protein kinase C (PKC), contributing to its antioxidative effects. [1]
Caption: Riluzole's multi-target mechanism in modulating excitotoxicity.
Head-to-Head Comparison: An Experimental Framework
To objectively benchmark tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate against Edaravone and Riluzole, a multi-tiered experimental approach is proposed, encompassing both in vitro and in vivo models. This strategy will allow for a comprehensive assessment of the novel compound's neuroprotective potential and a direct comparison of its efficacy against the established agents.
Experimental Workflow
Caption: A multi-tiered workflow for benchmarking neuroprotective agents.
In Vitro Evaluation: Mechanistic Insights
In vitro assays provide a controlled environment to dissect the cellular mechanisms of neuroprotection. Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures will be utilized. [6][7]
| Assay | Purpose | Rationale | Expected Outcome for an Effective Neuroprotective Agent |
|---|---|---|---|
| MTT Assay | To assess cell viability and cytotoxicity. [8][9] | Measures the metabolic activity of cells, which is an indicator of cell health. [10] | Increased cell viability in the presence of a neurotoxic insult (e.g., H₂O₂, glutamate). |
| JC-1 Assay | To measure mitochondrial membrane potential. [11][12] | A decrease in mitochondrial membrane potential is an early indicator of apoptosis. [13][14] | Maintenance of mitochondrial membrane potential in stressed neurons. |
| DCFDA Assay | To quantify intracellular reactive oxygen species (ROS) production. | Directly measures the antioxidant capacity of the compounds. | Reduced fluorescence, indicating lower levels of intracellular ROS. |
In Vivo Validation: Preclinical Efficacy
In vivo models are crucial for evaluating the therapeutic potential of a compound in a complex biological system, providing insights into its pharmacokinetics, safety, and efficacy in disease-relevant contexts. [15][16]
| Animal Model | Disease Relevance | Key Endpoints | Rationale |
|---|---|---|---|
| SOD1-G93A Transgenic Mouse | Amyotrophic Lateral Sclerosis (ALS) [17][18] | Motor function (rotarod, grip strength), survival, and spinal cord motor neuron count. [19][20] | This is a widely used and well-characterized model of familial ALS. [21] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) Rat | Ischemic Stroke [22][23]| Infarct volume, neurological deficit scoring, and behavioral tests. [24][25]| This model mimics the focal ischemia and reperfusion injury seen in human stroke. [26]|
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format. [8]
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat cells with varying concentrations of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate, Edaravone, or Riluzole for 2 hours.
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., 100 µM H₂O₂ for oxidative stress or 50 µM glutamate for excitotoxicity) and incubate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. [10]5. Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. [9]
JC-1 Mitochondrial Membrane Potential Assay
This protocol is designed for fluorescence microscopy or a plate reader. [11]
-
Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
JC-1 Staining: Remove the culture medium and add 100 µL of medium containing 2 µM JC-1 dye to each well. Incubate for 30 minutes at 37°C. [12]3. Washing: Aspirate the staining solution and wash the cells twice with a phosphate-buffered saline (PBS).
-
Fluorescence Measurement: Measure the fluorescence intensity. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates, ~590 nm emission), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers, ~529 nm emission). [13]
Conclusion: A Path Forward for a Novel Neuroprotective Candidate
This guide provides a comprehensive framework for the preclinical benchmarking of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate, a novel investigational compound with hypothesized dual neuroprotective activity. By systematically comparing its performance against the clinically approved agents Edaravone and Riluzole in a series of well-defined in vitro and in vivo experiments, researchers can gain critical insights into its mechanism of action, efficacy, and therapeutic potential. The data generated from this comparative analysis will be instrumental in making informed decisions regarding the continued development of this promising new molecule for the treatment of neurodegenerative diseases.
References
-
A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed. Available at: [Link]
-
Animal models of amyotrophic lateral sclerosis: a comparison of model validity - PMC - NIH. Available at: [Link]
-
The pharmacology and mechanism of action of riluzole - PubMed. Available at: [Link]
-
Preclinical animal studies in ischemic stroke: Challenges and some solutions - PMC - NIH. Available at: [Link]
-
The usage and advantages of several common amyotrophic lateral sclerosis animal models. Available at: [Link]
-
What is the mechanism of Edaravone? - Patsnap Synapse. Available at: [Link]
-
Amyotrophic Lateral Sclerosis (ALS) Animal Models - Charles River Laboratories. Available at: [Link]
-
Full article: Promising animal models for amyotrophic lateral sclerosis drug discovery: a comprehensive update - Taylor & Francis Online. Available at: [Link]
-
Riluzole, neuroprotection and amyotrophic lateral sclerosis - PubMed. Available at: [Link]
-
What is the mechanism of Riluzole? - Patsnap Synapse. Available at: [Link]
-
Edaravone's Mechanism of Action: A Deep Dive by NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis - PubMed. Available at: [Link]
-
Murine experimental models of amyotrophic lateral sclerosis: an update | Neurología (English Edition) - Elsevier. Available at: [Link]
-
Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC - NIH. Available at: [Link]
-
Stroke Animal Models - Charles River Laboratories. Available at: [Link]
-
Riluzole, Neuroprotection and Amyotrophic Lateral Sclerosis - Ingenta Connect. Available at: [Link]
-
JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray. Available at: [Link]
-
Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies - Pharmacia. Available at: [Link]
-
The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC - NIH. Available at: [Link]
-
Animal models of focal ischemic stroke: brain size matters - Frontiers. Available at: [Link]
-
Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease - MDPI. Available at: [Link]
-
The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - ResearchGate. Available at: [Link]
-
Animal Models of Neurodegenerative Diseases - PMC - NIH. Available at: [Link]
-
Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. Available at: [Link]
-
JC-1 Mitochondrial Membrane Potential - ResearchGate. Available at: [Link]
-
Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies - ResearchGate. Available at: [Link]
-
JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322) - G-Biosciences. Available at: [Link]
-
Neurodegenerative Disease Models | InVivo Biosystems. Available at: [Link]
-
Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC - PubMed Central. Available at: [Link]
-
An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
MTT Assay Protocol | Springer Nature Experiments. Available at: [Link]
-
An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies - MDPI. Available at: [Link]
-
In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model - MDPI. Available at: [Link]
Sources
- 1. A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Riluzole, neuroprotection and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Riluzole, Neuroprotection and Amyotrophic Lateral Sclerosis: Ingenta Connect [ingentaconnect.com]
- 5. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 6. Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. atcc.org [atcc.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 17. Animal models of amyotrophic lateral sclerosis: a comparison of model validity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The usage and advantages of several common amyotrophic lateral sclerosis animal models [frontiersin.org]
- 19. criver.com [criver.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Murine experimental models of amyotrophic lateral sclerosis: an update | Neurología (English Edition) [elsevier.es]
- 22. Preclinical animal studies in ischemic stroke: Challenges and some solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
- 24. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Animal models of focal ischemic stroke: brain size matters [frontiersin.org]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Assessing the Purity of Commercially Available tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
Introduction: The Critical Role of a Common Building Block
In the landscape of modern drug discovery, scaffold-based design is paramount. Molecules like tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate are indispensable building blocks, frequently utilized in the synthesis of complex therapeutic agents. The carbamate functional group, particularly the tert-butoxycarbonyl (Boc) protecting group, is a cornerstone of synthetic organic chemistry, while the piperidinylphenyl moiety provides a versatile scaffold for engaging with biological targets.[1][2] The purity of this starting material is not a trivial matter; it is the bedrock upon which reliable, reproducible, and safe drug development is built.
The presence of even minute quantities of impurities can have cascading effects, leading to the formation of unintended side-products, altering the pharmacological profile of the final active pharmaceutical ingredient (API), or introducing toxic components.[3] Regulatory bodies such as the FDA have stringent requirements for the identification and control of impurities in pharmaceutical products.[4] This guide provides a comprehensive, field-tested framework for researchers to rigorously assess the purity of commercially sourced tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate, ensuring the integrity of their research and development efforts. We will explore a multi-pronged, orthogonal analytical strategy, grounding our protocols in the principles of self-validation and scientific causality.
Understanding the Impurity Profile: What to Look For and Why
Effective purity assessment begins with understanding the potential impurities that may be present. These typically fall into three categories: organic impurities, inorganic impurities, and residual solvents.[3][4] For a molecule like tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate, organic impurities are of primary concern and most often arise from the synthetic route.
A common synthesis involves the reaction of a piperidine derivative with a carbamate precursor.[5] Potential process-related impurities could therefore include:
-
Unreacted Starting Materials: Such as 3-(piperidin-4-yl)aniline.
-
By-products of the Boc-protection step: Including di-tert-butyl carbonate or by-products from its decomposition.
-
Over-reacted Species: For instance, a di-acylated product where the piperidine nitrogen is also protected.
-
Degradation Products: Formed during synthesis, purification, or storage.
A robust analytical strategy must be capable of separating, identifying, and quantifying these diverse chemical entities. No single technique is sufficient, which is why we advocate for an orthogonal approach, primarily leveraging High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
The Orthogonal Analytical Workflow
Caption: Orthogonal workflow for comprehensive purity assessment.
Method 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse
HPLC is the gold standard for separating and quantifying impurities in complex mixtures.[6][7] For carbamate compounds, a reversed-phase HPLC (RP-HPLC) method is typically effective.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is chosen for its hydrophobicity, which provides good retention and separation for moderately polar molecules like our target compound.
-
Mobile Phase: A gradient of water and acetonitrile allows for the effective elution of compounds with varying polarities. The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid improves peak shape by protonating the basic piperidine nitrogen, preventing tailing.
-
Detector: A UV detector is suitable as the phenyl group in the molecule is a chromophore. Detection at multiple wavelengths can help distinguish between impurities with different spectral properties.
Experimental Protocol: RP-HPLC
-
System: HPLC with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water.
Data Presentation: Comparative Analysis of Commercial Samples
The primary output is a chromatogram where the area of each peak corresponds to the relative concentration of the component. Purity is often reported as area percent (% Area).
| Supplier | Main Peak % Area | Number of Impurities Detected (>0.05%) | Largest Impurity % Area |
| Supplier A | 99.85% | 2 | 0.09% |
| Supplier B | 98.50% | 5 | 0.75% |
| Supplier C | 99.10% | 4 | 0.45% |
Trustworthiness: While HPLC provides excellent separation, % area is not an absolute measure of purity. It assumes all compounds have the same response factor at the detection wavelength. This is a key limitation and the reason why orthogonal methods are necessary.
Method 2: Quantitative ¹H NMR (qNMR) - The Absolute Arbiter
NMR spectroscopy provides detailed structural information.[8] For purity assessment, its quantitative application (qNMR) is exceptionally powerful because it is a primary ratio method.[9] The integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal, regardless of the molecule's structure. This allows for a highly accurate, absolute purity determination when compared against a certified internal standard.[10]
Causality Behind Experimental Choices:
-
Internal Standard: A high-purity, stable compound with sharp signals that do not overlap with the analyte is chosen. Maleic acid or dimethyl sulfone are common choices. The standard must be accurately weighed.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of any proton of interest) is critical to ensure complete relaxation of all protons between scans, which is essential for accurate integration.
Experimental Protocol: qNMR
-
System: NMR Spectrometer (≥400 MHz recommended).
-
Sample Preparation:
-
Accurately weigh ~10 mg of the tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate sample.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 seconds
-
Number of Scans: 16-32 (for good signal-to-noise)
-
-
Processing: Carefully phase and baseline the spectrum. Integrate the distinct, well-resolved signals of both the analyte and the internal standard.
Purity Calculation:
The purity of the analyte (P_analyte) can be calculated using the following equation:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight
-
m: mass
-
P: Purity of the standard
-
std: Internal Standard
Trustworthiness: This protocol is self-validating. The use of a certified internal standard and carefully controlled acquisition parameters provides an absolute purity value that is independent of the analyte's response factor, unlike HPLC-UV. Comparing the qNMR result with the HPLC % area is a powerful cross-validation step.
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS) - The Identifier
While HPLC separates impurities and qNMR gives an absolute purity value, neither definitively identifies unknown impurity peaks. LC-MS is the ideal tool for this, combining the separation power of HPLC with the mass-resolving power of mass spectrometry.[11][12]
Caption: Decision tree for identifying unknown impurities via MS.
Experimental Protocol: LC-MS
-
System: An LC system coupled to a mass spectrometer (e.g., a quadrupole or Orbitrap).
-
LC Method: Use the same HPLC method developed previously to ensure correlation of peaks.
-
Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the piperidine nitrogen is readily protonated.
-
Analysis:
-
Obtain the mass spectrum for each impurity peak.
-
The [M+H]⁺ ion will provide the molecular weight of the impurity.
-
Use this mass to deduce potential elemental compositions and structures, cross-referencing with likely starting materials and by-products.
-
Comparison with Alternatives
Researchers often have a choice of building blocks. The selection depends on the specific synthetic route and desired final structure.
| Compound Name | Structure | Key Features & Use Case |
| tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate | Boc-NH-Ph-Piperidine | Provides a meta-substituted aniline equivalent with a free piperidine NH. Ideal for subsequent functionalization at the piperidine nitrogen. |
| tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate | H₂N-Ph-Piperidine-Boc | The regioisomer. Provides a free aniline for reactions, while the piperidine nitrogen is protected. Chosen when the piperidine needs to remain unreacted. |
| tert-Butyl piperidin-4-ylcarbamate [13] | Boc-NH-Piperidine | A non-aromatic analog. Used when a direct connection to a piperidine ring is needed without the phenyl spacer. |
The choice between these alternatives is driven entirely by the synthetic strategy. However, the purity assessment principles outlined in this guide are universally applicable to all of them, with minor modifications to the analytical methods.
Conclusion and Recommendations
Ensuring the purity of key building blocks like tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is a non-negotiable aspect of high-quality pharmaceutical research. A purity value on a supplier's Certificate of Analysis should be seen as a starting point, not a final answer.
As a Senior Application Scientist, I strongly recommend the following self-validating system:
-
Always Screen: Run a standardized HPLC-UV method on all incoming batches to quickly check for gross impurities and batch-to-batch consistency.
-
Validate with qNMR: For critical applications or when establishing a new supplier, perform qNMR analysis to determine an absolute purity value. If the HPLC % area and the qNMR value differ significantly, it indicates the presence of impurities with different UV response factors, warranting further investigation.
-
Identify with LC-MS: Use LC-MS to identify any significant impurities (>0.1%) detected by HPLC. Knowing the identity of an impurity is crucial for assessing its potential impact on subsequent reactions and the final product's safety profile.
By integrating these orthogonal techniques, researchers can build a comprehensive and reliable purity profile, mitigating risks and ensuring the integrity and reproducibility of their scientific endeavors.
References
-
PubChem. tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. tert-Butyl piperidin-4-ylcarbamate. Pharmaffiliates. [Link]
-
National Institutes of Health (NIH). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH. [Link]
-
ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. American Chemical Society. [Link]
-
Sannova. Impurity Profiling and Characterization for Generic Project Submission to USFDA. Sannova. [Link]
-
ResearchGate. Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?. ResearchGate. [Link]
-
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
-
National Center for Biotechnology Information (PMC). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. NIH. [Link]
-
AZoNetwork. Analytical Techniques in Pharmaceutical Analysis. AZoNetwork. [Link]
-
Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]
-
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
ChemAdder. The NMR-Purity and the new dimensions and standards of purity. ChemAdder. [Link]
-
ACS Publications. Synthesis and Characterization of Polyethylenimine-Based Urea-Containing Polymers and Their Application as Thermal Latent Curing Agents for One-Component Epoxy Resins. American Chemical Society. [Link]
-
ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]
-
NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. NETZSCH. [Link]
-
In-pharmatechnologist.com. Advances in Impurity Profiling of Pharmaceutical Formulations. In-pharmatechnologist.com. [Link]
-
OMICS International. Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. OMICS International. [Link]
-
Knight Chemicals. tert-Butyl (4-(2,6-dioxopiperidin-3-yl)phenyl)carbamate. Knight Chemicals. [Link]
-
European Pharmaceutical Review. Pharmaceutical analysis in quality control. European Pharmaceutical Review. [Link]
-
IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
-
National Institutes of Health (NIH). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. NIH. [Link]
-
IJNRD. IMPURITY PROFILING OF DRUGS: A REVIEW. IJNRD. [Link]
-
Semantic Scholar. NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Semantic Scholar. [Link]
-
Longdom Publishing. Chemometric Approaches for Enhancing Pharmaceutical Quality Control in Chemical Analysis. Longdom Publishing. [Link]
-
ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. American Chemical Society. [Link]
-
PubMed. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. National Center for Biotechnology Information. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Buy tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate | 1376134-81-4 [smolecule.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
A Senior Application Scientist's Guide to tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutics. Among the vast arsenal of available synthons, tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate has emerged as a critical and versatile intermediate. This guide provides an in-depth technical review of its applications, offering a comparative analysis against alternative synthetic strategies, supported by experimental data and protocols. Our focus will be on its pivotal role in the synthesis of high-value drug candidates, particularly IRAK4 inhibitors and orexin receptor antagonists, which are at the forefront of treating inflammatory diseases and sleep disorders, respectively.
The Strategic Advantage of the Piperidinylphenyl Moiety
The 3-(piperidin-4-yl)phenyl scaffold is a privileged structure in medicinal chemistry. Its prevalence stems from a combination of desirable properties it imparts to a drug candidate. The piperidine ring, a saturated heterocycle, offers a three-dimensional geometry that can enhance binding to complex protein targets while improving physicochemical properties such as solubility. The phenyl linker provides a rigid scaffold for orienting other functional groups, and the amino group, protected here as a tert-butyl carbamate (Boc), serves as a convenient handle for further synthetic elaboration. The Boc protecting group itself is a cornerstone of modern organic synthesis, offering stability under a wide range of reaction conditions while being readily removable under mild acidic conditions.
Core Applications in Kinase and GPCR Inhibitor Synthesis
Our investigation reveals two prominent areas where tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate and its analogs are instrumental: the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors and orexin receptor antagonists.
IRAK4 Inhibitors: IRAK4 is a key signaling kinase in the innate immune system, and its inhibition is a promising strategy for treating a range of inflammatory and autoimmune diseases, as well as certain cancers.[1][2] Several IRAK4 inhibitors in development incorporate a piperidinylphenyl moiety to occupy a key pocket in the kinase domain.
Orexin Receptor Antagonists: Orexin receptors (OX1 and OX2) are G-protein coupled receptors (GPCRs) that regulate wakefulness. Antagonists of these receptors, such as the FDA-approved drug suvorexant, are effective treatments for insomnia.[3][4] The piperidine scaffold is a common feature in many orexin receptor antagonists, contributing to their high affinity and selectivity.
Comparative Analysis of Synthetic Strategies
Case Study: Synthesis of IRAK4 Inhibitor Scaffolds
Traditional Approach: Buchwald-Hartwig Cross-Coupling
A common strategy for synthesizing IRAK4 inhibitors involves the coupling of a piperidinylphenyl fragment with a heterocyclic core, often a pyrimidine or a similar nitrogen-containing ring system. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is an excellent substrate for this reaction. The Boc-protected amine allows for the selective reaction of the aniline nitrogen, preventing side reactions at the piperidine nitrogen.
Alternative Building Blocks and Considerations:
While other aniline derivatives could be used, the choice of the piperidinyl substituent is crucial for the final compound's biological activity and pharmacokinetic properties. For instance, using a simple aniline and introducing the piperidine later would involve more synthetic steps and potentially lower overall yields.
The use of unprotected 3-(piperidin-4-yl)aniline would likely lead to a mixture of products due to the two nucleophilic nitrogen atoms. Therefore, the use of a Boc-protected building block like tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is a more strategic and efficient approach.
Experimental Protocol: Synthesis of a Pyrimidinopiperidine Derivative
The following protocol is adapted from the synthesis of novel 2,4-disubstituted ureide derivatives of pyrimidinopiperidines.[5]
Step 1: Initial Condensation
-
To a solution of 2,4-dichloropyrimidine in toluene, add tert-butyl piperidin-4-ylcarbamate and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Reflux the mixture for 2 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel.
Step 2: Buchwald-Hartwig Amination
-
To a solution of the product from Step 1 in THF, add the desired amine, Pd2(dba)3, X-Phos, and DIPEA.
-
Stir the reaction mixture at room temperature for 18 hours.
-
After completion, quench the reaction and extract the product. Purify by column chromatography.
Step 3: Boc Deprotection
-
Dissolve the product from Step 2 in a suitable solvent and treat with trifluoroacetic acid (TFA) at room temperature for 15 minutes.
-
Neutralize the reaction mixture and extract the deprotected product.
Step 4: Final Derivatization
-
The deprotected piperidine nitrogen can then be further functionalized, for example, by reaction with an isocyanate in the presence of DIPEA under reflux.
Causality Behind Experimental Choices:
-
p-TSA: Catalyzes the initial nucleophilic aromatic substitution.
-
Pd2(dba)3/X-Phos: A highly effective catalyst system for Buchwald-Hartwig amination, known for its high efficiency and broad substrate scope.
-
DIPEA: A non-nucleophilic base used to scavenge the acid generated during the reaction.
-
TFA: A strong acid that efficiently cleaves the Boc protecting group under mild conditions.
Chemoenzymatic Synthesis: A Greener Alternative
A recent development in the synthesis of chiral piperidine intermediates is the use of chemoenzymatic methods. For example, a practical process for the preparation of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a key intermediate for orexin receptor antagonists and IRAK4 inhibitors, has been developed using a transaminase (ATA) biocatalyst.[6]
This approach offers several advantages over traditional chemical synthesis:
-
High Enantioselectivity: The enzymatic reaction provides the desired stereoisomer with >99.9% enantiomeric excess.
-
Milder Reaction Conditions: The reaction is typically carried out in an aqueous buffer at moderate temperatures.
-
Reduced Environmental Impact: Avoids the use of toxic reagents and harsh reaction conditions.
-
Cost-Effective: Can be more economical for large-scale production.
Comparative Data:
While a direct yield comparison for the synthesis of the exact same final IRAK4 inhibitor is not available, we can compare the efficiency of producing the key piperidine intermediate.
| Method | Key Reagents | Stereoselectivity | Yield | Reference |
| Traditional Chemical Synthesis | Multiple steps, chiral resolution | Variable | Often lower overall yield | [7] |
| Chemoenzymatic Synthesis | Transaminase (ATA) | >99.9% ee | High | [6] |
This comparison clearly demonstrates the potential of chemoenzymatic synthesis as a superior alternative for producing chiral piperidine building blocks.
Visualization of Synthetic Pathways
Diagram 1: General Workflow for Kinase Inhibitor Synthesis
Caption: General synthetic workflow for kinase inhibitors.
Diagram 2: Chemoenzymatic vs. Traditional Synthesis
Caption: Chemoenzymatic vs. Traditional Synthesis of Chiral Intermediates.
Conclusion and Future Outlook
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is a highly valuable and versatile building block in modern drug discovery. Its strategic use, particularly in the synthesis of IRAK4 inhibitors and orexin receptor antagonists, streamlines synthetic routes and provides access to complex and potent drug candidates. While traditional synthetic methods such as the Buchwald-Hartwig amination remain a mainstay, the emergence of chemoenzymatic approaches for the synthesis of related chiral intermediates offers a more efficient, selective, and environmentally friendly alternative.
For researchers and drug development professionals, the choice of synthetic strategy will depend on a variety of factors, including the specific target molecule, the availability of starting materials and catalysts, and the desired scale of production. However, the evidence strongly suggests that incorporating advanced building blocks like tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate and embracing innovative synthetic methodologies such as biocatalysis will be key to accelerating the discovery and development of the next generation of therapeutics.
References
-
Wang, Z., et al. (2011). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 11(9), 795-806. [Link]
-
ResearchGate. (n.d.). Reported synthetic routes to 1. [Diagram]. ResearchGate. Retrieved from [Link]
-
Winrow, C. J., et al. (2012). Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(19), 6127-6131. [Link]
-
Malik, S., & Yadati, T. (2025). A Comprehensive Review on IRAK-4 Inhibitors. International Journal of Drug Design and Discovery, 5(4), 1401–1404. [Link]
-
Chen, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Journal of Medicinal Chemistry, 64(15), 11235-11257. [Link]
- Cox, C. D., et al. (2010). A new class of 1,4-diazepane-based orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4880-4884.
-
Ye, Z., et al. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 25(11), 1462-1464. [Link]
- Mangion, I. K., et al. (2011). A concise, enantioselective synthesis of the dual orexin inhibitor suvorexant. Organic Letters, 13(20), 5480-5483.
-
Rani, B. L., et al. (2019). Synthesis, Characterization, Anticancer and Antimicrobial Activity Studies of Novel Isomeric 2,4-Disubstituted Ureide Derivatives of Pyrimidinopiperidines. ChemistrySelect, 4(1), 221-228. [Link]
-
Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521-5542. [Link]
-
ResearchGate. (n.d.). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. ResearchGate. Retrieved from [Link]
-
Coleman, P. J., et al. (2015). Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant. Bioorganic & Medicinal Chemistry Letters, 25(4), 849-853. [Link]
-
AA Blocks. (n.d.). tert-butyl N-{3-[(4-methylpiperidin-4-yl)oxy]phenyl}carbamate. Retrieved from [Link]
-
Mikhalina, T. V., et al. (2020). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. Molecules, 25(22), 5464. [Link]
- Google Patents. (2015). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
-
Chang, C.-Y., et al. (2023). Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect. International Journal of Molecular Sciences, 24(7), 6757. [Link]
-
Zhang, M., et al. (2021). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Advanced Synthesis & Catalysis, 363(18), 4463-4469. [Link]
-
ResearchGate. (n.d.). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. ResearchGate. Retrieved from [Link]
-
Kim, D. W., et al. (2024). A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease. International Journal of Molecular Sciences, 25(8), 4426. [Link]
- Google Patents. (2019). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
-
Hansen, T., & Skrydstrup, T. (2019). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[1][3]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. Molecules, 24(10), 1937. [Link]
-
Kislitsyn, M. A., et al. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2018(4), M1020. [Link]
Sources
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on IRAK-4 Inhibitors | International Journal of Drug Design and Discovery [ijddd.com]
- 3. Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Strategic Advantage of the tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate Scaffold in Modern Drug Discovery: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug development, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a lead optimization program. The tert-butyl (3-(piperidin-4-yl)phenyl)carbamate motif has emerged as a privileged scaffold, demonstrating remarkable versatility and success in the generation of clinical candidates for diverse and challenging biological targets. This guide provides an in-depth, objective comparison of this scaffold's performance against alternative chemical moieties in the context of two prominent therapeutic areas: orexin receptor antagonism for the treatment of insomnia and interleukin-1 receptor-associated kinase 4 (IRAK4) inhibition for inflammatory diseases.
Executive Summary: A Tale of Two Targets
The tert-butyl (3-(piperidin-4-yl)phenyl)carbamate scaffold has proven to be a cornerstone in the development of both orexin receptor antagonists and IRAK4 inhibitors. Its inherent structural features, including a central phenyl ring for diverse substitutions, a piperidine moiety for modulating physicochemical properties, and a carbamate linker, provide a unique combination of synthetic tractability and biological activity. This guide will dissect the case studies of this scaffold in these two distinct drug discovery programs, offering a comparative analysis of its performance against other contemporary chemical scaffolds.
Part 1: Orexin Receptor Antagonists - A New Era in Sleep Medicine
The orexin system, a key regulator of wakefulness, has become a prime target for the development of novel hypnotics. Dual Orexin Receptor Antagonists (DORAs) represent a paradigm shift from traditional GABAergic modulators, offering a more targeted approach to promoting sleep. The tert-butyl (3-(piperidin-4-yl)phenyl)carbamate scaffold is a central feature in the chemical architecture of several successful DORAs.
Comparative Analysis of Orexin Receptor Antagonist Scaffolds
While direct head-to-head preclinical data of different scaffolds from the same pharmaceutical company is often proprietary, a comparative analysis of clinical candidates and approved drugs reveals the strengths of the piperidinylphenylcarbamate core.
| Scaffold Class | Representative Compound(s) | Key Advantages | Key Disadvantages |
| Piperidinylphenylcarbamates | Suvorexant (Belsomra®) | Balanced dual antagonism (OX1R/OX2R), favorable pharmacokinetic profile, demonstrated clinical efficacy and safety.[1][2][3] | Potential for next-day somnolence at higher doses.[4][5][6] |
| Diazabicyclo[4.2.0]octanes | Lemborexant (Dayvigo®) | Potent dual antagonism, effective for both sleep onset and maintenance.[2][3][7] | Higher incidence of somnolence compared to some other DORAs.[7] |
| Piperidine-hybrids | Daridorexant (Quviviq®) | Shorter half-life potentially leading to less next-day impairment, demonstrated improvement in daytime functioning.[8][9] | Efficacy may be more dose-dependent.[7] |
Causality Behind Experimental Choices: The selection of the tert-butyl (3-(piperidin-4-yl)phenyl)carbamate scaffold in the development of DORAs like suvorexant was driven by its ability to present key pharmacophoric elements in a spatially favorable orientation for binding to the orexin receptors. The piperidine ring allows for fine-tuning of basicity and lipophilicity, impacting absorption, distribution, metabolism, and excretion (ADME) properties. The carbamate linker provides a stable connection between the core and other substituted moieties, while the tert-butyl group can enhance metabolic stability.
Experimental Protocols: Assessing Orexin Receptor Antagonism
A critical step in the development of DORAs is the accurate in vitro characterization of their binding affinity and functional antagonism.
Protocol 1: Orexin Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the orexin 1 (OX1R) and orexin 2 (OX2R) receptors.
Materials:
-
HEK293 cells stably expressing human OX1R or OX2R.
-
[³H]-Suvorexant (or other suitable radioligand).
-
Test compounds (e.g., analogs of tert-butyl (3-(piperidin-4-yl)phenyl)carbamate).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Scintillation cocktail and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-OX1R and HEK293-OX2R cells.
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at room temperature for 2 hours with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Calcium Mobilization Assay
This assay measures the ability of a test compound to antagonize orexin-A-induced intracellular calcium mobilization, providing a measure of its functional potency (IC50).
Materials:
-
CHO-K1 cells co-expressing human OX1R or OX2R and a calcium-sensitive photoprotein (e.g., aequorin).
-
Orexin-A peptide.
-
Test compounds.
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Luminometer.
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Pre-incubate the cells with varying concentrations of the test compound for 30 minutes.
-
Stimulate the cells with a sub-maximal concentration of orexin-A.
-
Immediately measure the light emission resulting from calcium-induced aequorin luminescence using a luminometer.
-
Determine the IC50 value by plotting the inhibition of the orexin-A response against the concentration of the test compound.
Part 2: IRAK4 Inhibitors - Targeting Innate Immunity
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a highly attractive target for the treatment of a wide range of inflammatory and autoimmune diseases. The tert-butyl (3-(piperidin-4-yl)phenyl)carbamate scaffold has been instrumental in the development of potent and selective IRAK4 inhibitors.
Comparative Analysis of IRAK4 Inhibitor Scaffolds
The field of IRAK4 inhibitor development has seen the exploration of numerous chemical scaffolds. The following table provides a high-level comparison.
| Scaffold Class | Representative Compound(s) | Key Advantages | Key Disadvantages |
| Piperidinylphenylcarbamates | PF-06650833 (Zimlovisertib) | High potency and selectivity for IRAK4 kinase activity, demonstrated in vivo efficacy in preclinical models of rheumatic disease.[10] | As a kinase inhibitor, it may not address the scaffolding function of IRAK4. |
| Aminobenzimidazoles | Early lead compounds | Good initial potency. | Often associated with off-target kinase activity and poor pharmacokinetic properties. |
| Imidazo[1,2-a]pyridines | Various preclinical candidates | Novel scaffold with potential for good selectivity. | Structure-activity relationships can be complex. |
| Indazoles | Preclinical candidates | Can achieve high potency. | May have challenges with metabolic stability. |
| PROTACs (Degraders) | KT-474 | Targets both kinase and scaffolding functions of IRAK4, potential for more durable and profound pathway inhibition.[11] | Larger molecular size can present challenges with oral bioavailability and cell permeability. |
Causality Behind Experimental Choices: The development of IRAK4 inhibitors based on the tert-butyl (3-(piperidin-4-yl)phenyl)carbamate scaffold, such as PF-06650833, was guided by the need for a molecule that could effectively occupy the ATP-binding pocket of the kinase with high affinity and selectivity. The piperidine and phenyl rings provide a rigid core to which various substituents can be attached to optimize interactions with specific residues in the active site. The carbamate functionality can contribute to hydrogen bonding interactions. A key advantage of this scaffold is the ability to achieve a balance of potency, selectivity, and drug-like properties.
Experimental Protocols: Evaluating IRAK4 Inhibition
The characterization of IRAK4 inhibitors requires robust biochemical and cellular assays to determine their potency and mechanism of action.
Protocol 3: IRAK4 Kinase Inhibition Assay (Biochemical)
This protocol describes a method to measure the direct inhibition of IRAK4 enzymatic activity.
Materials:
-
Recombinant human IRAK4 enzyme.
-
Myelin Basic Protein (MBP) or a specific peptide substrate.
-
[γ-³²P]ATP.
-
Test compounds.
-
Kinase reaction buffer: 25 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5.
-
Phosphocellulose paper and wash buffer (75 mM phosphoric acid).
-
Scintillation counter.
Procedure:
-
In a reaction tube, combine the kinase reaction buffer, IRAK4 enzyme, and varying concentrations of the test compound.
-
Initiate the kinase reaction by adding the substrate (MBP) and [γ-³²P]ATP.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the IC50 value, representing the concentration of the inhibitor that reduces IRAK4 activity by 50%.
Protocol 4: Cellular IRAK4 Target Engagement and Pathway Inhibition Assay
This assay assesses the ability of a compound to inhibit IRAK4 signaling in a cellular context, typically by measuring the downstream production of pro-inflammatory cytokines.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1).
-
Lipopolysaccharide (LPS) or R848 (TLR7/8 agonist) as a stimulant.
-
Test compounds.
-
Cell culture medium.
-
ELISA kit for measuring TNF-α or IL-6.
Procedure:
-
Plate the cells and pre-treat with varying concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS or R848 for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α or IL-6 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of cytokine production.
Visualizing the Drug Development Workflow
The following diagrams illustrate the logical flow of the drug discovery and development process for both orexin receptor antagonists and IRAK4 inhibitors, highlighting the central role of scaffold selection and experimental validation.
Caption: IRAK4 Inhibitor Development Workflow.
Conclusion: A Scaffold of Choice for Complex Targets
The tert-butyl (3-(piperidin-4-yl)phenyl)carbamate scaffold has unequivocally demonstrated its value in modern drug discovery. Its successful application in the development of both orexin receptor antagonists and IRAK4 inhibitors underscores its versatility and favorable drug-like properties. While alternative scaffolds have also led to clinical candidates, the piperidinylphenylcarbamate core has consistently provided a robust starting point for optimization, balancing potency, selectivity, and pharmacokinetics. For researchers and drug development professionals, a deep understanding of the structure-activity relationships and the comparative advantages of this scaffold can inform more strategic and efficient drug design efforts for a wide range of challenging biological targets.
References
-
Kishi, T., Nomura, I., Matsuda, Y., Sakuma, K., Okuya, M., Ikuta, T., & Iwata, N. (2020). Lemborexant vs suvorexant for insomnia: A systematic review and network meta-analysis. Journal of Psychiatric Research, 128, 68–74. [Link]
-
Hayashi, T., et al. (2023). Comparative efficacy and safety of suvorexant and lemborexant in patients with sleep disorders. HCPLive. [Link]
-
Ye, L., et al. (2022). The efficacy and safety of dual orexin receptor antagonists in primary insomnia: A systematic review and network meta-analysis. Sleep Medicine Reviews, 61, 101573. [Link]
-
De, S., et al. (2022). Dual orexin receptor antagonists for treatment of insomnia: A systematic review and meta-analysis on randomized, double-blind, placebo-controlled trials of suvorexant and lemborexant. Frontiers in Pharmacology, 13, 1061690. [Link]
-
Meds.is. (n.d.). What's better: Lemborexant vs Suvorexant?. [Link]
-
Hayashi, T., et al. (2023). Comparative efficacy and safety of suvorexant and lemborexant for insomnia treatment. Psychiatry and Clinical Neurosciences Reports, 2(2), e85. [Link]
-
Medical Dialogues. (2023). Lemborexant safer than suvorexant for managing insomnia. [Link]
-
The Carlat Psychiatry Report. (2024). Dual Orexin Receptor Antagonists: A Review of DORAs (Daridorexant, Lemborexant, and Suvorexant). [Link]
-
Xue, T., et al. (2023). Different doses of dual orexin receptor antagonists in primary insomnia: a Bayesian network analysis. Frontiers in Pharmacology, 14, 1177131. [Link]
-
Ng, C. H., et al. (2025). Efficacy and safety profiles of FDA-approved dual orexin receptor antagonists in depression: A systematic review of pre-clinical and clinical studies. HKUST Research Portal. [Link]
-
Charles River Laboratories. (n.d.). Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. [Link]
-
Loll, B., et al. (2024). The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. Clinical and Translational Science, 17(3), e13735. [Link]
-
Scienmag. (2025). Daridorexant vs Lemborexant vs Suvorexant: Insomnia Showdown. [Link]
-
Akerman, M., et al. (2025). Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults. Clinical Pharmacology & Therapeutics. [Link]
-
Kripke, D. F. (2015). Is suvorexant a better choice than alternative hypnotics?. F1000Research, 4, 57. [Link]
-
Kärppä, M., et al. (2022). Dual orexin receptor antagonists for treatment of insomnia: A systematic review and meta-analysis on randomized, double-blind, placebo-controlled trials of suvorexant and lemborexant. Journal of Clinical Sleep Medicine, 18(12), 2869-2882. [Link]
-
Lee, M. R., et al. (2022). The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. Arthritis & Rheumatology, 74(3), 425-436. [Link]
-
Bayer. (2022). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. [Link]
-
Akerman, M., et al. (2025). Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults. ResearchGate. [Link]
-
Kelly, S. E., et al. (2020). Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. Expert Opinion on Investigational Drugs, 29(11), 1239-1251. [Link]
-
Lee, M. R., et al. (2022). The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. ResearchGate. [Link]
-
Weisberg, E. L., et al. (2021). IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies. Expert Opinion on Therapeutic Targets, 25(11), 945-957. [Link]
-
Li, H., et al. (2025). IRAK4 Targeting: A Breakthrough Approach to Combat Hidradenitis Suppurativa. Clinical, Cosmetic and Investigational Dermatology, 18, 1-12. [Link]
-
McElroy, W. T., et al. (2021). Recent Advances in the Discovery of Small Molecule Inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a Therapeutic Target for Inflammation and Oncology Disorders. Journal of Medicinal Chemistry, 64(23), 16997-17024. [Link]
Sources
- 1. hcplive.com [hcplive.com]
- 2. Lemborexant vs suvorexant for insomnia: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy and safety of dual orexin receptor antagonists in primary insomnia: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meds.is [meds.is]
- 5. Comparative efficacy and safety of suvorexant and lemborexant for insomnia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lemborexant safer than suvorexant for managing insomnia [medicaldialogues.in]
- 7. Comparison of efficacy and safety of dual orexin receptor antagonists lemborexant and daridorexant for the treatment of insomnia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Different doses of dual orexin receptor antagonists in primary insomnia: a Bayesian network analysis [frontiersin.org]
- 10. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
Safety Operating Guide
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate proper disposal procedures
As a Senior Application Scientist, it is paramount to ensure that every aspect of our work, from discovery to disposal, is conducted with the highest standards of safety and scientific integrity. This guide provides a comprehensive framework for the proper disposal of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate, a chemical intermediate common in pharmaceutical research.
Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is grounded in a conservative approach, treating the compound as hazardous waste. This assessment is informed by the hazard profiles of structurally similar compounds, which indicate potential risks such as skin and eye irritation.[1] This guide is designed to be a self-validating system, ensuring that safety and regulatory compliance are intrinsically linked to the procedural steps.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the compound for disposal, a thorough risk assessment is critical. Based on data from analogous structures, tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate should be handled as a substance that is potentially harmful if swallowed, inhaled, or comes into contact with skin, and is likely to cause skin and eye irritation.[1][2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles | To protect against potential splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | To prevent skin contact, as related compounds are known skin irritants.[1] |
| Body Protection | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of airborne particles, as related compounds may be harmful if inhaled.[2] |
Waste Segregation and Containerization
Proper segregation is the cornerstone of safe chemical waste disposal. It prevents dangerous reactions and ensures that waste streams are handled correctly by disposal facilities.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container:
-
Collect the Waste:
-
Solid Waste: Carefully transfer any solid tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate waste into the designated container using a dedicated spatula or scoop.
-
Contaminated Labware: Disposable items such as weighing boats, contaminated gloves, and pipette tips should be placed in the same hazardous waste container.
-
Rinsate: If triple-rinsing glassware that contained the compound, the first two rinses (using a suitable solvent) must be collected as hazardous waste.[2] The third rinse, if with water, may be disposed of down the drain, pending local regulations.
-
-
Maintain the Waste Log:
-
On the hazardous waste label, accurately list the full chemical name: "tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate". Do not use abbreviations.[3]
-
Quantify the amount of waste added. For mixtures, list all components and their approximate percentages.[3]
-
Record the date the waste was first added to the container.
-
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the disposal of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate.
Caption: Workflow for the disposal of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate.
Storage and Final Disposal
All chemical waste must be managed in compliance with the Resource Conservation and Recovery Act (RCRA), as enforced by the Environmental Protection Agency (EPA).[3][5][6]
On-site Storage:
-
Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[4][7]
-
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents.
-
Container Integrity: Keep the container tightly closed except when adding waste.[2] Ensure it is stored in secondary containment to prevent spills.
Final Disposal Procedure:
-
Initiate Pickup: Once the waste container is full, or if it has been accumulating for a period approaching your institution's limit (often 12 months for SAAs), seal it securely.[1][7]
-
Request Collection: Submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[3] This is typically done through an online portal or a specific form.
-
EHS Management: The EHS department is responsible for collecting the waste from the laboratory and managing its transport to a licensed hazardous waste disposal facility, ensuring full regulatory compliance.[5]
Under no circumstances should tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate or its containers be disposed of in the regular trash or poured down the drain.[3][8] This practice is a violation of environmental regulations and poses a risk to public health.
By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain the integrity of your research environment, and uphold your responsibility to environmental stewardship.
References
-
How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. Available at: [Link]
-
Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]
-
Tert-butyl (piperidin-4-ylmethyl)carbamate Safety and Hazards. PubChem, National Institutes of Health. Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
-
Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube. Available at: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). Available at: [Link]
Sources
- 1. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.ie [fishersci.ie]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 73874-95-0|tert-Butyl piperidin-4-ylcarbamate|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to Handling tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
This document provides essential safety and handling protocols for tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate, a compound frequently utilized in pharmaceutical research and development. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of your research. This guide moves beyond a simple checklist, offering a procedural rationale rooted in the chemical's known and analogous hazard profiles.
Hazard Assessment: Understanding the Risks
Based on data from similar chemical structures, the primary hazards associated with this compound are anticipated to be:
-
Skin Irritation: Similar compounds are known to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][2][3]
-
Harmful if Swallowed or Inhaled: Acute toxicity via oral ingestion and inhalation is a potential risk.[1][2][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]
Therefore, all handling procedures must be designed to mitigate these potential exposure routes.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate. The selection of specific PPE is based on a risk assessment of the procedures being performed.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a robust barrier against skin contact with corrosive or irritating chemicals.[5][6] Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Safety goggles with a snug fit and side shields. | Essential for protecting the eyes from chemical splashes and airborne particles.[5][6][7] |
| A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6][8] | Offers an additional layer of protection for the entire face. | |
| Body Protection | A chemical-resistant laboratory coat. | Protects the skin and personal clothing from contamination.[5][7][9] |
| For larger quantities or tasks with a high splash potential, chemical-resistant aprons or coveralls are recommended.[6][7] | Provides more comprehensive body coverage. | |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the inhalation of potentially harmful dust or vapors.[1][2][5] |
| If a fume hood is not available or if dust generation is unavoidable, a properly fitted N95 respirator or higher is necessary.[6][8] | Filters airborne particles to protect the respiratory system. | |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects the feet from spills and falling objects.[9] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and preventing contamination. The following diagram outlines the recommended operational procedure.
Caption: Workflow for Safe Handling of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before beginning any work, review the known hazards of analogous compounds.
-
Select the appropriate PPE as detailed in the table above and inspect each item for damage.[5]
-
Ensure the chemical fume hood is functioning correctly.
-
-
Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][4][10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][4]
-
Spill and Disposal Plan: Managing Contamination and Waste
Proper management of spills and waste is a critical component of laboratory safety.
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an absorbent material like diatomite or universal binders to contain the substance.[1][2]
-
Clean: Carefully sweep or wipe up the absorbed material and place it in a designated, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[1][2]
Waste Disposal:
-
Chemical Waste: All unused chemical and solutions containing tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate must be disposed of as hazardous chemical waste.[11][12][13]
-
Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, absorbent pads, and weighing paper, must also be disposed of as hazardous waste.[14]
-
Containers: Containers for hazardous waste must be clearly labeled, kept closed when not in use, and stored in a designated, secure area away from incompatible materials.[12][13][14] Do not dispose of this chemical down the drain or in regular trash.[11]
References
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
- How to Ensure Safe Chemical Waste Disposal in Labor
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- Safe Storage and Disposal of Chemicals in A Lab. Tion.
- Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety.
- Essential Chemical PPE. (2023, September 8). Trimaco.
- PPE for Hazardous Chemicals. Canada Safety Training.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Properly Managing Chemical Waste in Labor
- tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate-SDS. (2024, September 11). MedChemExpress.
- tert-Butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate-SDS. (2025, December 7). MedChemExpress.
- SAFETY DATA SHEET - Tert-butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate. (2010, October 22). Fisher Scientific.
- SAFETY DATA SHEET - tert-Butyl carbamate. (2010, October 28). Fisher Scientific.
- tert-Butyl (piperidin-4-ylmethyl)
- 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. (2024, April 2). Jubilant Ingrevia Limited.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.ie [fishersci.ie]
- 5. falseguridad.com [falseguridad.com]
- 6. trimaco.com [trimaco.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. realsafety.org [realsafety.org]
- 9. hazmatschool.com [hazmatschool.com]
- 10. fishersci.com [fishersci.com]
- 11. danielshealth.com [danielshealth.com]
- 12. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 13. vumc.org [vumc.org]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

